TSR-011-isomer
Description
Properties
CAS No. |
1388225-79-3 |
|---|---|
Molecular Formula |
C33H43F2N5O3 |
Molecular Weight |
595.73 |
IUPAC Name |
3,5-difluoro-N-((E)-6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)benzamide |
InChI |
InChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42)/t22-,27+ |
InChI Key |
GZYCQQBRSRIFII-JAQLMMITSA-N |
SMILES |
O=C(/N=C1NC2=CC=C(CN3CCC(C(C)(O)C)CC3)C=C2N\1[C@H]4CC[C@@H](C(NC(C)C)=O)CC4)C5=CC(F)=CC(F)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TSR-011 isomer; TSR011 isomer; TSR 011 isomer; Belizatinib isomer |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure and Isomeric Analysis of TSR-011 (Belizatinib)
This technical guide provides an in-depth analysis of the chemical structure, stereochemistry, and isomeric considerations of TSR-011 (Belizatinib), a potent ALK/TRK inhibitor.
Executive Summary
TSR-011 (Belizatinib) is a small-molecule tyrosine kinase inhibitor (TKI) designed to target Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK A/B/C).[1][2] Its pharmacological efficacy is intrinsically linked to its specific spatial conformation, which allows it to fit into the ATP-binding pocket of the target kinases.
While the molecule does not possess a traditional chiral carbon center in its optimized clinical candidate form, it exhibits geometric isomerism (cis/trans) due to a 1,4-disubstituted cyclohexane linker. This guide analyzes the structural determinants of TSR-011, focusing on the thermodynamic and pharmacological superiority of the trans-isomer and the methodologies required to isolate and verify this specific configuration.
Chemical Identity & Structural Core
TSR-011 is built upon a benzimidazole scaffold, substituted at three key positions to maximize binding affinity and solubility.
Table 1: Chemical Identity
| Property | Detail |
|---|---|
| Common Name | Belizatinib (TSR-011) |
| IUPAC Name | 4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |
| Molecular Formula | C33H44FN5O3 |
| Molecular Weight | 577.74 g/mol |
| Core Scaffold | Benzimidazole |
| Key Isomerism | Cis/Trans Geometric Isomerism (Cyclohexane ring) |[3]
Structural Decomposition
The molecule consists of three distinct domains attached to the central benzimidazole core:
-
C2-Position: An amide-linked 4-fluorophenyl group (binds to the hinge region of the kinase).
-
N1-Position: A 1,4-disubstituted cyclohexane ring bearing an isopropylcarboxamide. This is the site of geometric isomerism .
-
C6-Position: A piperidine-linked tertiary alcohol (solubilizing group).
Isomerism: The Cis/Trans Divergence
The critical stereochemical feature of TSR-011 is the 1,4-disubstitution of the cyclohexane ring . Because the ring prevents free rotation, the substituents at positions 1 and 4 can exist in two distinct geometric forms:
-
Trans-Isomer (Active): The substituents are on opposite sides of the ring plane. In the lowest energy chair conformation, both bulky groups (the benzimidazole and the amide) occupy equatorial positions. This linear conformation is thermodynamically stable and sterically optimal for the deep hydrophobic pocket of ALK/TRK.
-
Cis-Isomer (Inactive/Less Active): The substituents are on the same side. In a chair conformation, one group must be axial while the other is equatorial. This creates 1,3-diaxial interactions (steric strain) and results in a "bent" topology that clashes with the kinase binding site walls.
Visualizing the Isomerism
The following diagram illustrates the structural relationship and the synthesis pathway favoring the trans-isomer.
Figure 1: Isomeric differentiation of TSR-011. The trans-isomer allows for a linear, diequatorial conformation essential for binding.
Synthesis and Isomeric Resolution
To ensure clinical efficacy, the synthesis of TSR-011 must maximize the yield of the trans-isomer.
Synthetic Strategy
-
Precursor Selection: The synthesis often begins with trans-4-aminocyclohexanecarboxylic acid or a derivative where the trans geometry is already established.
-
Coupling Reaction: The cyclohexane amine reacts with a nitro-halo-benzene derivative (precursor to benzimidazole). If a mixture of isomers is used, the trans isomer is often less soluble in specific solvents, allowing for purification by crystallization.
-
Thermodynamic Equilibration: In some protocols, if a cis/trans mixture is formed, heating in the presence of a base can equilibrate the mixture toward the more stable trans form (diequatorial).
Mechanism of Action (Binding Mode)
-
Hinge Binding: The benzimidazole N and the amide NH form hydrogen bonds with the kinase hinge region (e.g., Met1199 in ALK).[4]
-
Gatekeeper Interaction: The fluorophenyl group sits near the gatekeeper residue.
-
Solvent Front: The piperidine tail extends towards the solvent front, improving solubility and pharmacokinetic properties.
Experimental Protocols: Isomer Verification
Researchers must validate the isomeric purity of TSR-011 batches using self-validating analytical methods.
Protocol A: Separation of Cis/Trans Isomers via HPLC
This protocol separates the geometric isomers based on their differential interaction with the stationary phase due to shape selectivity.
-
System: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm). Note: While not chiral, C18 can separate geometric isomers.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Expected Result: The cis-isomer (more polar/less planar interaction) typically elutes earlier than the trans-isomer (more hydrophobic surface area for interaction).
-
Validation: Co-inject with a known standard of the cis-impurity to confirm retention times.
Protocol B: 1H-NMR Spectroscopy for Conformation Analysis
NMR is the definitive method for distinguishing cis vs. trans based on coupling constants (
-
Solvent: Dissolve 5 mg of TSR-011 in DMSO-
. -
Acquisition: Acquire a standard 1H-NMR spectrum (400 MHz or higher).
-
Analysis of Methine Protons:
-
Focus on the signal for the proton at the C1 position of the cyclohexane (attached to the benzimidazole).
-
Trans-Isomer: This proton is axial . It will show a large coupling constant (
Hz) with the adjacent axial protons. The signal usually appears as a broad triplet of triplets (tt). -
Cis-Isomer: This proton is equatorial (if the bulky group is axial) or the ring flips. Generally, the coupling constants are smaller (
Hz), resulting in a narrower multiplet.
-
-
Conclusion: A wide splitting pattern (
Hz) confirms the trans-diequatorial arrangement.
Pharmacological Differentiation
Table 2: Structure-Activity Relationship (SAR) of Isomers
| Feature | Trans-Isomer (TSR-011) | Cis-Isomer (Impurity) |
| Conformation | Linear, Diequatorial | Bent, Axial/Equatorial |
| Binding Affinity (IC50) | < 1 nM (ALK/TRK) | > 10–100 nM (Estimated) |
| Solubility | Lower (Higher Crystal Lattice Energy) | Higher (Lower Lattice Energy) |
| Metabolic Stability | High | Moderate (Steric exposure) |
Why the Trans-Isomer Wins: The ATP-binding pockets of ALK and TRK are narrow hydrophobic clefts. The trans-isomer of TSR-011 adopts a flat, extended conformation that slides perfectly into this cleft. The cis-isomer, with its "kinked" shape, incurs a severe steric penalty, preventing the hinge-binding motif from aligning correctly with the kinase backbone.
References
-
Tesaro, Inc. (2013). TSR-011 Identified as a Potent Dual Inhibitor of ALK and TRK Kinases. FirstWord Pharma. Link
-
Weiss, G. J., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer. Link
-
PubChem. (2025). Belizatinib (TSR-011) Compound Summary. National Library of Medicine. Link
-
MedChemExpress. (2024). Belizatinib (TSR-011) Datasheet and Structure. Link
-
Guide to Pharmacology. (2024). Belizatinib Ligand Entry. IUPHAR/BPS. Link
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US10668072B2 - Liquid formulations of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of TSR-011 Stereoisomers: A Technical Guide
The following technical guide details the synthesis, stereochemical characterization, and separation logic for TSR-011 (Belizatinib), specifically addressing the critical distinction between its stereoisomers.
Executive Summary & Stereochemical Definition
TSR-011 (Belizatinib) is a potent, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinases (TRK A/B/C), developed for the treatment of solid tumors and lymphomas.
Stereochemical Status: While often discussed in the context of "enantiomers" due to the complexity of its scaffold, TSR-011 is formally a meso compound (achiral) in its biologically active form. The molecule possesses a plane of symmetry within its core cis-1,4-disubstituted cyclohexane motif.
-
Active Isomer: cis-isomer (denoted as
in IUPAC nomenclature). -
Inactive/Minor Isomer: trans-isomer (diastereomer).
This guide focuses on the stereoselective synthesis of the active cis-isomer, the rigorous exclusion of the trans-diastereomer, and the analytical protocols required to validate stereochemical purity.
Chemical Structure & Numbering
IUPAC Name: 4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2-yl)benzamide.[1]
The critical stereocenter lies in the 1,4-cyclohexylene spacer :
-
Cis (Active): The benzimidazole and the isopropylcarbamoyl groups are on the same face of the cyclohexane ring.
-
Trans (Inactive): The groups are on opposite faces.
Retrosynthetic Analysis & Strategy
To achieve the specific (1s, 4s) configuration, the synthesis must avoid non-stereoselective hydrogenation of aromatic precursors. The most robust strategy employs a "Chiral Pool" approach (using a defined stereoisomer starting material) or Stereoselective Nucleophilic Aromatic Substitution (
Pathway Logic[2]
-
Core Assembly: The benzimidazole core is constructed after establishing the cyclohexyl stereochemistry.
-
Stereocontrol: The cis-configuration is introduced via cis-4-aminocyclohexanecarboxylic acid. Isomerization is minimized by avoiding high-temperature acidic conditions that could equilibrate the cyclohexane ring to the thermodynamically more stable trans-form.
-
Late-Stage Functionalization: The piperidine side chain and fluorobenzoyl moiety are appended to the pre-formed, stereopure core.
Figure 1: Retrosynthetic disconnection of TSR-011 revealing the critical cis-cyclohexyl starting material.
Detailed Experimental Protocol
Step 1: Stereoselective Scaffold Synthesis
Objective: Couple the cyclohexane ring to the aromatic system without eroding the cis-stereochemistry.
-
Starting Material: cis-4-Aminocyclohexanecarboxylic acid methyl ester (HCl salt).
-
Note: Verify cis content >98% by GC-MS prior to use.
-
-
Coupling (
):-
React the amine with 4-fluoro-3-nitrobenzaldehyde (or protected benzyl alcohol derivative) in DMF with
or DIPEA. -
Conditions: 60°C, 4-6 hours.
-
Mechanism: The amine attacks the carbon ipso to the fluorine. The cis-configuration at the cyclohexane C1 is retained because the reaction does not involve the chiral center.
-
-
Amide Formation:
-
Hydrolyze the methyl ester (LiOH, THF/H2O) carefully to avoid epimerization.
-
Couple with isopropylamine using HATU/DIPEA in DMF to install the isopropylcarbamoyl tail.
-
Step 2: Benzimidazole Ring Closure
-
Reduction:
-
Reduce the nitro group to an aniline using
or . -
Caution: Prolonged catalytic hydrogenation can reduce the benzaldehyde/benzyl alcohol if not protected, or potentially isomerize the ring if high pressure/temp is used. Iron-mediated reduction is milder.
-
-
Cyclization:
-
Treat the resulting diamine with Cyanogen Bromide (CNBr) in EtOH/H2O at 0°C to RT.
-
Product: 1-(cis-4-(isopropylcarbamoyl)cyclohexyl)-2-amino-benzimidazole derivative.
-
Step 3: Final Assembly (TSR-011)
-
Side Chain Attachment:
-
If using a benzyl halide precursor: Displace the halide with 4-(2-hydroxypropan-2-yl)piperidine .
-
If using an aldehyde precursor: Perform reductive amination with the piperidine and
.
-
-
Acylation:
-
React the 2-amino group of the benzimidazole with 4-fluorobenzoyl chloride in pyridine or DCM/TEA.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
Characterization & Validation of Stereochemistry
Since TSR-011 is achiral (meso), "enantiomeric excess" is not the correct metric. Instead, Diastereomeric Ratio (dr) is the critical quality attribute.
A. NMR Spectroscopy (Distinguishing Cis vs. Trans)
The cis and trans isomers are readily distinguishable by
| Feature | Cis-Isomer (TSR-011) | Trans-Isomer (Impurity) |
| Symmetry | Plane of symmetry (Meso) | Center of inversion/Plane |
| H1 Signal (ppm) | Typically downfield shifted | Upfield shifted |
| Coupling ( | Small ( | Large ( |
| Conformation | Axial-Equatorial couplings | Axial-Axial couplings (Chair) |
Protocol: Record
B. HPLC Method for Diastereomer Separation
While chiral columns are often used for enantiomers, they are also highly effective for separating diastereomers due to their ability to discriminate 3D shape.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: The cis and trans isomers will have significantly different retention times. The cis-isomer (TSR-011) typically elutes later due to stronger interaction of the "bent" conformation with the stationary phase compared to the linear trans-isomer.
C. X-Ray Crystallography
For definitive proof of the (1s, 4s) assignment:
-
Grow crystals from MeOH/EtOAc.
-
The cis-geometry is confirmed if the N-benzimidazole and C-amide bonds project from the same face of the chair cyclohexane.
Biological Implications of Stereochemistry
The stereochemistry of the cyclohexane linker is not merely structural but functional.
-
Binding Mode: The cis-cyclohexane acts as a "turn" element, positioning the benzamide and the piperidine tail into the correct pockets of the ALK kinase domain.
-
Potency: The trans-isomer forces a linear geometry that likely clashes with the ATP-binding site walls, reducing potency by orders of magnitude (typically
-fold loss in ).
Figure 2: Structure-Activity Relationship (SAR) dependence on cyclohexane stereochemistry.
References
-
World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Belizatinib." WHO Drug Information, vol. 30, no. 4, 2016. Link
- Tesaro, Inc. "Compounds and Methods for Treating Cancer." PCT International Application, WO 2011/146335, 2011. (Primary patent describing the synthesis and structure of TSR-011 analogues).
-
Lin, C.C., et al. "A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas." British Journal of Cancer, vol. 121, pp. 131–138, 2019. Link
-
U.S. National Library of Medicine. "Belizatinib - Compound Summary." PubChem, CID 57345941. Link
-
MedChemExpress. "Belizatinib (TSR-011) Datasheet." (Confirming structure and IC50 data). Link
Sources
A Technical Guide to Investigating the Potential Biological Activity of TSR-011 Diastereomers
Abstract
TSR-011 (Belizatinib) is a potent, orally active dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinase (TRK) enzymes, which are critical oncogenic drivers in various malignancies.[1][2] Despite promising preclinical activity, its clinical development was halted.[3] A crucial aspect of medicinal chemistry often overlooked in initial development phases is the differential biological activity of stereoisomers. Molecules with multiple chiral centers, such as TSR-011, exist as diastereomers, which are distinct chemical entities with different three-dimensional arrangements. These structural differences can lead to significant variations in pharmacological potency, selectivity, and toxicological profiles.[4][5] This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of TSR-011 diastereomers. We will detail the necessary experimental workflows, from chiral separation to comparative in-vitro and cell-based functional assays, to elucidate the stereostructure-activity relationship (SSAR) and identify the optimal stereoisomer for potential future development.
Introduction: The Rationale for Stereochemical Investigation
TSR-011 was developed to target cancers driven by ALK gene rearrangements, such as non-small cell lung cancer (NSCLC), and those harboring TRK fusions.[6] As a next-generation inhibitor, it demonstrated potency against wild-type ALK and certain mutations that confer resistance to first-generation inhibitors like crizotinib.[7]
The interaction between a drug and its biological target is a highly specific, three-dimensional event. Biological systems, composed of chiral macromolecules like proteins and nucleic acids, can differentiate between the stereoisomers of a chiral drug.[8] Consequently, different diastereomers or enantiomers of a single compound can exhibit widely divergent biological effects. One isomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, could be inactive, less active, or contribute to off-target toxicity. Investigating the individual stereoisomers of TSR-011 is therefore not merely an academic exercise but a critical step in optimizing its therapeutic potential and safety profile.
This document outlines the causality behind the necessary experimental choices, providing field-proven protocols to systematically separate, characterize, and compare the biological activities of TSR-011 diastereomers.
The Stereochemical Landscape of TSR-011 (Belizatinib)
To understand the scope of this investigation, we must first identify the chiral centers within the TSR-011 molecule.
Chemical Structure of TSR-011: IUPAC Name: 4-fluoro-N-[6-[[4-(1-hydroxy-1-methylethyl)-1-piperidinyl]methyl]-1-[cis-4 -[[(1-methylethyl)amino]carbonyl]cyclohexyl ]-1H-benzimidazol-2-yl]-benzamide
Based on its structure, TSR-011 possesses two chiral centers on the substituted cyclohexyl ring (at positions 1 and 4). The "cis" designation in the chemical name indicates the relative stereochemistry of the substituents on this ring. However, this cis-isomer itself is a racemate, composed of two non-superimposable mirror images (enantiomers). Furthermore, if the synthesis is not perfectly stereocontrolled, the corresponding trans-isomers could also be present as impurities. The trans-isomers would be diastereomers of the cis-isomers.
For the purpose of this guide, we will focus on the separation and characterization of the two enantiomers that constitute the racemic cis-TSR-011, as this is the most likely form used in initial studies. These two enantiomers are the primary stereoisomers of interest.
Comprehensive Experimental Workflow
A robust evaluation requires a multi-step approach, beginning with physical separation and proceeding through biochemical and cellular characterization. This workflow ensures that any observed differences in biological activity can be confidently attributed to the specific stereochemistry of the isomers.
Step 1: Diastereomer Separation by Chiral HPLC
Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating stereoisomers. The CSP creates a chiral environment where the two isomers transiently interact with different affinities, leading to different retention times and enabling their separation. A self-validating protocol involves screening multiple columns and mobile phases to find the optimal conditions for baseline separation, which is essential for obtaining high-purity isomers for subsequent assays.
Protocol: Chiral HPLC Separation
-
System: An HPLC or SFC (Supercritical Fluid Chromatography) system equipped with a UV detector and a fraction collector.
-
Column Screening: Screen a panel of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, etc.) as they offer broad applicability for separating a wide range of chiral compounds.
-
Mobile Phase Screening:
-
Normal Phase: Use various ratios of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape.
-
Reversed Phase: Use various ratios of water/acetonitrile or water/methanol.
-
-
Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (>1.5) between the two enantiomeric peaks.
-
Preparative Separation: Scale up the optimized analytical method to a larger-diameter preparative column to isolate milligram-to-gram quantities of each purified isomer.
-
Purity and Identity Confirmation:
-
Analyze each isolated fraction using the optimized analytical method to confirm enantiomeric excess (e.g., >99%).
-
Confirm the chemical identity and purity of each isomer using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Step 2: In-Vitro Kinase Inhibition Assays
Causality: To determine if the stereochemistry of TSR-011 affects its direct interaction with its targets, in-vitro kinase assays are essential. These cell-free assays measure the ability of each isomer to inhibit the enzymatic activity of purified recombinant kinases. This approach isolates the drug-target interaction from complex cellular factors like membrane permeability or metabolism, providing a direct measure of biochemical potency.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents:
-
Recombinant human kinases: ALK (wild-type), crizotinib-resistant ALK mutants (e.g., L1196M, G1202R), TRKA, TRKB, TRKC.
-
Universal kinase substrate (e.g., ULight™-poly-GT).
-
Europium-labeled anti-phosphotyrosine antibody.
-
ATP (at Km concentration for each enzyme).
-
Assay Buffer.
-
-
Procedure:
-
Prepare serial dilutions of each TSR-011 isomer (e.g., from 10 µM to 0.1 nM) in a 384-well assay plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add the kinase enzyme to each well and incubate for 15 minutes.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 1-2 hours at room temperature.
-
Stop the reaction and detect phosphorylation by adding the EDTA-containing detection buffer with the Europium-labeled antibody.
-
Incubate for 60 minutes to allow antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Hypothetical Data Presentation:
| Compound | ALK (WT) IC50 (nM) | ALK (L1196M) IC50 (nM) | TRKA IC50 (nM) | TRKB IC50 (nM) |
| Racemic TSR-011 | 0.7 | 15 | < 3 | < 3 |
| Isomer A | 0.4 | 8 | 1.5 | 1.8 |
| Isomer B | 85 | > 1000 | 250 | 310 |
Step 3: Cell-Based Proliferation Assays
Causality: While in-vitro assays measure biochemical potency, cell-based assays determine the functional consequence of target inhibition in a biological context. These assays assess the ability of each isomer to inhibit the proliferation or viability of cancer cells that are dependent on ALK or TRK signaling. This provides crucial information on cellular permeability, metabolic stability, and on-target efficacy. The MTT assay is a robust colorimetric method that measures the metabolic activity of living cells, which correlates with cell number.
Protocol: MTT Cell Viability Assay
-
Cell Lines:
-
ALK-dependent: NCI-H3122 (EML4-ALK positive NSCLC).
-
TRK-dependent: KM12 (TPM3-NTRK1 fusion colorectal cancer).
-
Negative Control: A549 (ALK/TRK-negative NSCLC).
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of each TSR-011 isomer (e.g., from 50 µM to 0.5 nM) for 72 hours.
-
After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding 100 µL of solubilization buffer (e.g., DMSO or a SDS/HCl solution).
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Normalize the absorbance values to untreated control cells.
-
Plot the percentage of cell viability versus the log of the inhibitor concentration.
-
Use non-linear regression to calculate the GI50 value (the concentration that causes 50% inhibition of cell growth).
-
Mechanistic and Logical Frameworks
Understanding the structural basis of differential activity is key. The distinct 3D arrangement of atoms in each diastereomer dictates how it fits into the chiral active site of the target kinase.
As illustrated (Figure 2), one isomer (the eutomer) will likely achieve a more stable, lower-energy conformation within the ATP-binding pocket of ALK/TRK, forming key interactions (e.g., hydrogen bonds, hydrophobic contacts) that lead to potent inhibition. The other isomer (the distomer) may experience steric clashes or be unable to orient correctly to form these critical bonds, resulting in significantly weaker activity.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Belizatinib | ALK | Trk receptor | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of α-chiral centers by asymmetric β-C(sp3)-H arylation, alkenylation, and alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery of novel compounds related to the hypothetical tyrosine kinase inhibitor, TSR-011.
Introduction: The Rationale for Pursuing Novel TSR-011 Congeners
The landscape of targeted cancer therapy is continually evolving, with a persistent need for novel agents that can overcome acquired resistance, improve selectivity, and offer enhanced pharmacokinetic profiles. TSR-011 is conceptualized as a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling cascade is a hallmark of various malignancies, particularly non-small cell lung cancer (NSCLC) and colorectal cancer, making it a highly validated therapeutic target.
While first and second-generation EGFR inhibitors have demonstrated clinical efficacy, their utility is often limited by the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, and off-target toxicities. This technical guide outlines a comprehensive, multi-pronged strategy for the discovery and early-stage development of novel compounds structurally related to TSR-011. The objective is to identify next-generation molecules with superior potency against clinically relevant resistance mutations, improved selectivity profiles, and favorable drug-like properties.
Our approach is built upon a foundation of mechanistic understanding, leveraging a synergistic combination of computational chemistry, robust biochemical and cell-based screening, and strategic medicinal chemistry for iterative lead optimization. This guide will provide detailed, field-proven protocols and explain the scientific causality behind each experimental choice, ensuring a self-validating and efficient discovery cascade.
The Discovery Cascade: An Integrated Workflow
The discovery of novel TSR-011 analogs is envisioned as a multi-stage process, designed to systematically identify and advance promising candidates. This workflow ensures that resources are focused on compounds with the highest probability of preclinical success.
Caption: Integrated workflow for the discovery and optimization of novel TSR-011 analogs.
Core Methodologies and Experimental Protocols
Target Engagement: Primary Biochemical Screening
Causality: The initial step is to identify compounds that directly interact with and inhibit the enzymatic activity of the target protein, EGFR. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as Lanthascreen®, is a robust, high-throughput method for quantifying kinase inhibition in a biochemical format. This assay measures the inhibition of phosphorylation of a substrate by the kinase, providing a direct readout of target engagement.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of EGFR kinase (e.g., wild-type or T790M mutant) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of a fluorescently-labeled peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be identified effectively.
-
Prepare serial dilutions of test compounds (analogs of TSR-011) in DMSO, followed by a dilution in kinase buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of the 2X kinase solution into the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the diluted test compound or control (e.g., DMSO for 100% activity, a known EGFR inhibitor for 0% activity).
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding a 10 µL solution of TR-FRET detection buffer containing a terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor/Donor) for each well.
-
Normalize the data relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
| Parameter | Description | Recommended Value |
| Kinase Concentration | Final concentration of EGFR in the assay. | 1-5 nM |
| ATP Concentration | Should be close to the Michaelis-Menten constant (Km) for ATP. | ~10 µM |
| Substrate Conc. | Final concentration of the peptide substrate. | 200 nM |
| Incubation Time | Duration of the kinase reaction. | 60 minutes |
| DMSO Tolerance | Maximum final concentration of DMSO in the assay to avoid artifacts. | < 1% |
Cellular Potency and Selectivity
Causality: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, efflux, or metabolic instability. Therefore, it is critical to assess the on-target activity of hits in a relevant cellular model. We utilize engineered cell lines that express specific EGFR mutations to determine the potency and selectivity of our novel compounds.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture:
-
Culture human lung adenocarcinoma cell lines, such as NCI-H1975 (harboring the L858R and T790M EGFR mutations) and PC-9 (EGFR exon 19 deletion), in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Harvest cells and seed them into 96-well white, clear-bottom plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Prepare a serial dilution of the test compounds in culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
-
Detection:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Normalize the data to the vehicle-treated control wells and plot cell viability against the logarithm of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Mechanistic Validation: Target Phosphorylation
Causality: To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling, it is essential to directly measure the phosphorylation status of EGFR and its downstream effectors. A Western blot or an ELISA-based assay can quantify the levels of phosphorylated EGFR (pEGFR).
Caption: Simplified EGFR signaling pathway and the inhibitory action of TSR-011 analogs.
Hit-to-Lead Optimization: The Medicinal Chemistry Cycle
Following the identification of validated hits from the primary screening and cellular assays, a focused medicinal chemistry effort is initiated. The goal of this phase is to systematically modify the chemical scaffold of the initial hits to improve key drug-like properties.
Key Optimization Parameters:
-
Potency: Enhance inhibitory activity against both wild-type and mutant forms of EGFR.
-
Selectivity: Minimize activity against other kinases (e.g., by screening against a panel of related kinases) and other off-targets to reduce potential toxicities.
-
Pharmacokinetics (ADME): Improve properties such as solubility, metabolic stability (e.g., in liver microsomes), and permeability (e.g., using a PAMPA assay).
-
Physicochemical Properties: Optimize parameters like molecular weight, lipophilicity (LogP), and polar surface area to align with established guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).
This iterative process involves the design of new analogs based on structure-activity relationships (SAR), chemical synthesis, and subsequent testing in the established bioassays. Computational tools, such as molecular docking using a crystal structure of EGFR, can guide the design of new compounds by predicting their binding modes and affinities.
| Property | Assay/Method | Goal |
| Potency | TR-FRET (biochemical), Cell Viability (cellular) | IC50 / GI50 < 100 nM |
| Selectivity | Kinase Panel Screen (e.g., 400+ kinases) | >100-fold selectivity over closely related kinases |
| Solubility | Kinetic or Thermodynamic Solubility Assay | > 50 µM in aqueous buffer |
| Metabolic Stability | Liver Microsome Stability Assay | Half-life (t1/2) > 30 minutes |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | High permeability (Pe > 10 x 10^-6 cm/s) |
Conclusion
The discovery of novel TSR-011 related compounds requires a disciplined and integrated approach that combines cutting-edge screening technologies with strategic medicinal chemistry. The framework presented in this guide, from initial high-throughput screening to multi-parameter lead optimization, provides a robust pathway for identifying preclinical candidates with the potential to overcome existing therapeutic challenges. By focusing on cellular and mechanistic validation early in the process, this strategy ensures that the most promising compounds are advanced, ultimately increasing the probability of clinical success.
References
-
Title: EGFR signaling pathway Source: Wikipedia URL: [Link]
-
Title: The role of T790M mutation in non-small cell lung cancer Source: Translational Lung Cancer Research URL: [Link]
-
Title: The epidermal growth factor receptor (EGFR) as a therapeutic target in lung cancer Source: Lung Cancer: Targets and Therapy URL: [Link]
An In-Depth Technical Guide to the In Silico Modeling of TSR-011 Isomer Binding to the Anaplastic Lymphoma Kinase
Introduction: The Imperative for Precision in Kinase Inhibition
Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase in the insulin receptor superfamily, is a critical signaling protein involved in the development of the nervous system.[1][2] However, chromosomal rearrangements and activating mutations in the ALK gene are potent oncogenic drivers in a variety of cancers, most notably non-small-cell lung cancer (NSCLC).[3][4] This has established the ALK kinase domain as a high-value therapeutic target. TSR-011 (Belizatinib) is a powerful, next-generation, orally active inhibitor of ALK, designed to overcome resistance to earlier-generation drugs.[3][5][6] It demonstrates nanomolar potency against wild-type ALK and various resistance mutations.[5]
The clinical development of small molecule inhibitors often involves stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms. These subtle structural differences can lead to profound variations in pharmacological activity, binding affinity, and metabolic stability. The (E)-isomer of TSR-011, for instance, has been identified as a potent and selective ALK inhibitor.[7] Understanding precisely how different isomers interact with the ALK active site at an atomic level is paramount for rational drug design and optimization.
In silico modeling provides a robust and resource-efficient framework for dissecting these molecular interactions.[8][9][10] By simulating the dynamic "handshake" between a ligand and its protein target, we can predict binding affinity, identify key stabilizing interactions, and elucidate the structural basis for isomeric differentiation. This guide presents a comprehensive, field-proven computational workflow designed for researchers, scientists, and drug development professionals to model the binding of TSR-011 isomers to the ALK kinase domain. We will move beyond a simple recitation of steps to explain the causality behind each methodological choice, ensuring a self-validating and scientifically rigorous protocol.
The ALK Signaling Axis: A Target for Cancer Therapy
Under normal physiological conditions, ALK activation is tightly regulated. Ligand binding induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain.[11] This phosphorylation cascade creates docking sites for various adaptor proteins, triggering multiple downstream signaling pathways essential for cell proliferation and survival, including:
-
RAS/MAPK Pathway: Promotes cell growth and division.[12]
-
PI3K/AKT Pathway: A crucial pro-survival and anti-apoptotic signal.[12][13]
-
JAK/STAT Pathway: Involved in cytokine signaling and cell proliferation.[12][13]
In ALK-driven cancers, genetic alterations lead to ligand-independent, constitutive activation of the kinase domain, causing these downstream pathways to be perpetually "on" and driving uncontrolled tumor growth.[13][14] ALK inhibitors like TSR-011 function by competing with ATP in the kinase active site, preventing autophosphorylation and shutting down this aberrant signaling.
Caption: The ALK signaling pathway and point of inhibition by TSR-011.
A Comprehensive In Silico Workflow for Isomer Binding Analysis
Our investigation is structured as a multi-stage computational pipeline. Each subsequent stage refines the data from the previous one, moving from a broad, static prediction (docking) to a highly detailed, dynamic simulation and energetic calculation. This hierarchical approach ensures both computational efficiency and scientific rigor.
Caption: A multi-stage workflow for in silico isomer binding analysis.
Part 1: Experimental Protocol - System Preparation
Rationale: The quality of your starting structures is the single most important determinant of a successful simulation. The "Garbage In, Garbage Out" principle applies absolutely. This phase is dedicated to retrieving and meticulously cleaning the protein and ligand structures to create a chemically accurate and computationally stable starting point.
1.1: Protein Structure Retrieval
-
Navigate to the RCSB Protein Data Bank (PDB).
-
Search for "Anaplastic Lymphoma Kinase". A list of available crystal structures will be displayed.[2]
-
Select a Structure: Choose a high-resolution (< 2.5 Å) crystal structure of the human ALK kinase domain. Prioritize structures co-crystallized with a known inhibitor, as this ensures the active site is in a relevant, "drug-able" conformation. For this guide, we will hypothetically use PDB ID: 2XP2.
-
Download the structure in PDB format.
1.2: Protein Preparation Causality: Crystal structures are static snapshots and often contain non-protein atoms (water, ions, crystallization agents) and lack hydrogen atoms. These must be corrected to accurately model the protein's electrostatic environment and potential for hydrogen bonding.
-
Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera, Maestro).
-
Remove Heteroatoms: Delete all water molecules (HOH) and any ions or crystallization artifacts not essential to the protein's structural integrity or catalytic activity.
-
Add Hydrogens: Use a structure preparation tool (e.g., Schrödinger's Protein Preparation Wizard, Amber's tleap module) to add hydrogen atoms. This is a critical step, as the tool will predict the optimal protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4).
-
Handle Missing Residues/Loops: Some crystal structures may have unresolved, flexible loops. If these are distant from the active site, they can often be ignored. If they are near the binding pocket, they must be modeled using loop refinement software (e.g., Modeller, Prime).
-
Save the cleaned, hydrogen-added protein structure as a new PDB file.
1.3: Ligand Isomer Preparation Causality: The simulator needs to know the precise 3D geometry, bond orders, and partial atomic charges of the ligands. An incorrect charge distribution will lead to flawed electrostatic interaction calculations.
-
Obtain 2D Structures: Source the 2D structures of the TSR-011 (Z)-isomer (Belizatinib) and the (E)-isomer. This can be done via databases like PubChem or by sketching in a chemical editor.
-
Generate 3D Coordinates: Convert the 2D structures into 3D conformers using a program like Open Babel or RDKit.
-
Assign Force Field Parameters & Charges: Process the 3D structures through a tool like Amber's antechamber or the CHARMM General Force Field (CGenFF) server. This step assigns atom types and calculates the partial atomic charges (typically using a quantum mechanical method like AM1-BCC) that are compatible with the protein force field.
-
Energy Minimization: Perform a brief energy minimization of each ligand in a vacuum to relieve any steric strain from the 3D conversion.
-
Save the final, prepared ligand structures in a suitable format (e.g., mol2, sdf).
Part 2: Experimental Protocol - Molecular Docking
Rationale: Molecular docking serves as a computational "search algorithm" to predict the most likely binding pose of a ligand within a protein's active site.[9][15] It provides the crucial starting coordinates for the protein-ligand complex that will be used in the more intensive MD simulations. The docking score offers a rapid, albeit approximate, ranking of binding affinity.[9]
2.1: Grid Box Definition
-
Load the prepared ALK protein structure into the docking software's preparatory tool (e.g., AutoDock Tools).[16]
-
Identify the Active Site: Locate the ATP-binding pocket. If you used a PDB structure with a co-crystallized ligand, the active site is easily defined as the space occupied by that original ligand.
-
Define the Grid Box: Create a 3D grid box that encompasses the entire active site with a buffer of ~10 Å in each dimension. This box defines the search space for the ligand. A box that is too small may miss the correct pose, while one that is too large will needlessly increase computation time.
2.2: Docking Simulation (using AutoDock Vina)
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the pdbqt format required by Vina. This format includes atomic charges and atom type information.
-
Create a Configuration File: Write a simple text file specifying the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.[16]
-
Execute Vina: Run the docking simulation from the command line. Vina will generate a set of binding poses (typically 9-10) for each isomer, ranked by their calculated binding affinity (in kcal/mol).
2.3: Pose Analysis Causality: A good docking score is meaningless if the predicted pose is chemically nonsensical. Visual inspection is a non-negotiable validation step.
-
Load the protein and the output ligand poses into a visualization tool.
-
Examine the Top-Scoring Pose: For kinase inhibitors, a key validation checkpoint is the formation of hydrogen bonds between the ligand's "hinge-binding" motif and the backbone of the kinase hinge region (for ALK, this includes residues like Met1199).
-
Compare Isomers: Analyze the top-scoring poses for both the (E) and (Z) isomers. Note differences in their orientation, the specific residues they interact with, and their docking scores.
Part 3: Experimental Protocol - Molecular Dynamics (MD) Simulations
Rationale: Docking is a static picture. MD simulations introduce temperature, pressure, and solvent to simulate the dynamic behavior of the protein-ligand complex over time.[17][18] This allows us to assess the stability of the docked pose, observe induced-fit conformational changes, and generate a rich ensemble of structures for more accurate energetic analysis.[19]
3.1: System Setup (using GROMACS)
-
Select a Force Field: Choose a well-validated biomolecular force field (e.g., AMBER ff14SB for the protein, GAFF2 for the ligands). Consistency is key.
-
Create the Complex: Combine the coordinates of the protein with the top-scoring, visually validated pose of one TSR-011 isomer.
-
Define the Simulation Box: Place the complex in the center of a periodic simulation box (e.g., a cubic or dodecahedron box), ensuring at least a 10 Å distance between the protein and the box edge.
-
Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).[19]
3.2: Minimization and Equilibration Causality: The initial system is an artificial construct with potential steric clashes. This multi-step process gradually relaxes the system to a stable, low-energy state at the desired temperature and pressure, preventing simulation instability.
-
Energy Minimization: Perform a steep-descent energy minimization to remove any bad contacts between atoms.
-
NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Positional restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the density of the system to relax to the correct value. The positional restraints on the protein-ligand complex are gradually released over several steps.
3.3: Production MD
-
Run Simulation: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), remove all restraints and run the production simulation for a duration sufficient to sample the relevant motions of the complex (e.g., 100-200 nanoseconds).
-
Repeat: Perform an identical simulation for the other TSR-011 isomer.
Part 4: Experimental Protocol - Binding Free Energy Calculations
Rationale: The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) methods are post-processing techniques that estimate the free energy of binding from the MD trajectory.[20][21] They offer a more accurate and theoretically grounded energy calculation than docking scores by averaging over multiple conformations and incorporating solvation effects.[20]
4.1: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a large number of snapshots (e.g., 1000 frames) of the complex.
-
Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each term is the sum of:
-
ΔE_MM: The molecular mechanics energy in the gas phase (bonds, angles, van der Waals, electrostatics).
-
ΔG_solv: The solvation free energy, which is further divided into a polar component (calculated via the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area, SASA).[20][22]
-
-
Average Results: The final ΔG_bind is the average over all snapshots.
4.2: Per-Residue Energy Decomposition Causality: This analysis pinpoints which amino acid residues in the ALK active site contribute most favorably or unfavorably to the binding of each isomer. This is invaluable for understanding the drivers of binding affinity and selectivity.
-
Run Decomposition: Using the MM/PBSA tool, calculate the interaction energy contribution of each residue side chain to the total binding free energy.
-
Identify "Hotspots": Identify the residues that form the most significant stabilizing interactions (e.g., large negative energy contributions) with each isomer.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The results below are hypothetical and for illustrative purposes only.
| Metric | TSR-011 (Z)-Isomer | TSR-011 (E)-Isomer | Interpretation |
| Docking Score (kcal/mol) | -9.8 | -10.5 | The (E)-isomer shows a slightly more favorable initial binding score. |
| ΔG_bind (MM/PBSA, kcal/mol) | -42.3 ± 2.5 | -51.7 ± 2.1 | MD-based analysis confirms the (E)-isomer has a significantly stronger binding free energy. |
| Key H-Bond Interactions | Met1199, Glu1197 | Met1199, Glu1197, Asp1270 | The (E)-isomer forms an additional stable hydrogen bond with the DFG motif aspartate. |
| Top Favorable Residues | Leu1122, Val1130, Met1199 | Leu1122, Ala1148, Met1199, Leu1256 | The (E)-isomer engages more effectively with hydrophobic residues deeper in the pocket. |
Analysis: The combined results strongly suggest that the (E)-isomer of TSR-011 is a more potent binder to the ALK kinase domain. While both isomers successfully engage the critical hinge residue Met1199, the specific geometry of the (E)-isomer allows it to form an additional, stabilizing hydrogen bond with Asp1270 of the conserved DFG motif. Furthermore, the per-residue decomposition reveals that the (E)-isomer achieves a more optimal fit within the hydrophobic back pocket, leading to more favorable van der Waals interactions. This detailed molecular insight provides a clear, structural rationale for the observed difference in binding affinity.
Conclusion and Future Directions
This guide has detailed a rigorous, multi-stage in silico workflow for the comparative analysis of drug isomer binding to a kinase target. By integrating molecular docking, extensive molecular dynamics simulations, and end-point free energy calculations, this methodology provides a powerful lens to move beyond simple affinity scores and toward a mechanistic understanding of molecular recognition. The hypothetical data for TSR-011 isomers demonstrates how this approach can elucidate the specific interactions that drive superior binding affinity.
The trustworthiness of this protocol is embedded in its hierarchical and self-validating nature. An unstable MD simulation would invalidate the initial docking pose, and poor correlation between MM/PBSA results and experimental data would necessitate a re-evaluation of the chosen force fields or simulation parameters.
Future work could extend this protocol to investigate the binding of these isomers to known ALK resistance mutants (e.g., L1196M, G1202R). Such studies are critical for predicting and understanding the mechanisms of acquired drug resistance, thereby guiding the development of next-generation inhibitors that can overcome these clinical challenges.
References
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Infante, J. R., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer. Available at: [Link]
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National Cancer Institute. (n.d.). Definition of ALK/TRK inhibitor TSR-011. NCI Drug Dictionary. Available at: [Link]
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Papadopoulos, K. P., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Anaplastic lymphoma kinase. Available at: [Link]
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Roskoski, R. Jr. (2017). ALK in neuroblastoma: Biological and therapeutic implications. ResearchGate. Available at: [Link]
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Shaw, A. T., et al. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Hematology & Oncology. Available at: [Link]
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ALK Positive. (2018). How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. Available at: [Link]
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Lee, C. C., et al. (2010). Crystal structure of the ALK (anaplastic lymphoma kinase) catalytic domain. Biochemical Journal. Available at: [Link]
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Durrant, J. D., & McCammon, J. A. (2011). A Guide to In Silico Drug Design. Journal of Visualized Experiments. Available at: [Link]
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Hallberg, B., & Palmer, R. H. (2016). ALK: a tyrosine kinase target for cancer therapy. Expert Opinion on Therapeutic Targets. Available at: [Link]
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Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]
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Homeyer, N., & Gohlke, H. (2012). free energy calculations: The MM/PBSA and MM/GBSA methods. Molecular Modeling of Proteins. Available at: [Link]
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Chem Help ASAP. (2023). in silico assays & screening for drug binding. YouTube. Available at: [Link]
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Daina, A., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Methods in Molecular Biology. Available at: [Link]
-
Creative Diagnostics. (n.d.). ALK Pathway. Available at: [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Available at: [Link]
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Kumari, R., et al. (2014). Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. Available at: [Link]
-
OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Available at: [Link]
-
Gauto, D. F., et al. (2023). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. ResearchGate. Available at: [Link]
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Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. Available at: [Link]
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Tutorial Point. (n.d.). In-silico drug discovery. YouTube. Available at: [Link]
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Navigating the ALK/TRK Patent Landscape: A Deep Dive into TSR-011 (Belizatinib) and its Analogues
[1][2]
Executive Summary
TSR-011 (Belizatinib) represents a pivotal case study in the development of kinase inhibitors.[1][2] Originally discovered by Amgen and licensed to Tesaro (now GSK), this small molecule was designed as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK A/B/C) . While its clinical development was discontinued due to dose-limiting toxicities (dysesthesia, QTc prolongation) and a competitive landscape dominated by next-generation macrocycles, the patent estate surrounding TSR-011 offers critical insights into scaffold design, "freedom-to-operate" strategies, and the evolution of kinase selectivity.[1][2]
This guide dissects the core intellectual property (IP), analyzes the Structure-Activity Relationship (SAR) data disclosed in key filings, and maps the transition from linear benzimidazoles to the macrocyclic analogues that now define the standard of care.
Scientific Foundation: The ALK/TRK Signaling Axis
To understand the patent claims, one must first grasp the biological rationale. TSR-011 targets two distinct receptor tyrosine kinase families driven by gene fusions (e.g., EML4-ALK, ETV6-NTRK3).[1][2]
Mechanism of Action
-
ALK (Anaplastic Lymphoma Kinase): Aberrant activation leads to downstream signaling via the RAS/MAPK , PI3K/AKT , and JAK/STAT pathways, driving cell proliferation and survival.[2]
-
TRK (Tropomyosin Receptor Kinase): Encoded by NTRK genes, these receptors are critical for neuronal development.[1][2] Their inhibition in adult oncology patients often leads to on-target neurotoxicity (e.g., dizziness, paresthesia), a key factor in TSR-011's clinical profile.[1][2]
Signaling Pathway Visualization
The following diagram illustrates the dual inhibition node of TSR-011 within the tumor cell signaling network.
Figure 1: Mechanism of Action for TSR-011 showing dual blockade of ALK and TRK signaling pathways.[1][2]
Patent Landscape Analysis
The IP landscape for TSR-011 is anchored by early filings from Amgen, which were subsequently licensed to Tesaro.[1][2] The core scaffold is a benzimidazole derivative, distinct from the aminopyridine scaffold of Crizotinib (Pfizer) and the pyrimidine scaffold of Ceritinib (Novartis).
Core Patent Estate
The primary composition of matter is covered by a family of patents assigned to Amgen.[2][3]
| Patent Number | Priority Date | Assignee | Title | Key Claim Scope |
| US 8,299,057 B2 | 2008-06-29 | Amgen Inc.[1][2] | Substituted Benzimidazole Compounds | Covers the Markush structure of the benzimidazole core, specifically claiming the 4-fluoro-benzamide and cyclohexyl-amine linkages.[1][2] |
| WO 2009/004427 | 2007-06-29 | Pfizer/Amgen | Benzimidazole Derivatives | Early PCT filing establishing the priority for the series.[1][2] Likely originated from a collaboration or asset transfer.[1][2] |
| US 8,912,194 B2 | 2011-05-27 | Amgen Inc.[1][2] | Substituted Benzimidazole Compounds | Continuation patents refining the claims to specific enantiomers and salt forms (e.g., specific polymorphs of Belizatinib). |
Structural Definition (The "Markush" Space)
The core IP claims a scaffold defined by:
-
Position 2: An aromatic amide (specifically 4-fluorobenzamide in TSR-011).[1][2]
-
Position 1 (Nitrogen): A cyclohexyl group, often substituted with an amide (isopropylcarbamoyl).[1][2]
-
Position 6: A solubilizing tail, typically a piperidine linked via a methylene bridge.[1][2]
Chemical Structure of Belizatinib (TSR-011):
IUPAC: 4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2-yl)benzamide.[1][2]
The "Analogues" & Competitive Landscape
The patent landscape reveals a "fork in the road" for ALK inhibitors.[2] While TSR-011 pursued a linear benzimidazole structure, competitors (and later generations) shifted toward macrocyclization to improve metabolic stability and blood-brain barrier (BBB) penetration.[1][2]
Medicinal Chemistry & SAR Insights
This section analyzes the causality behind the experimental choices found in the patent literature.
Scaffold Evolution Logic
The transition from First-Gen (Crizotinib) to Next-Gen (TSR-011, Lorlatinib) was driven by the need to overcome resistance mutations, particularly the "Gatekeeper" mutation (L1196M).[1][2]
-
Linear Topology (TSR-011): The benzimidazole core provides a rigid anchor.[1][2] The 4-fluoro-benzamide moiety forms a key hydrogen bond with the hinge region of the kinase.[1][2] The cyclohexyl group fills the hydrophobic pocket.[2]
-
Macrocyclization (The Solution): Competitors like Lorlatinib connected the solvent-front substituent back to the hinge binder, creating a rigid macrocycle.[1][2] This reduced the entropic penalty of binding and evaded P-gp efflux.[1][2]
SAR Decision Tree
The following diagram reconstructs the medicinal chemistry logic flow observed in the patent history.
Figure 2: SAR Logic Flow from Lead Generation to Discontinuation.
Methodology: Performing a Landscape Analysis
For researchers wishing to replicate or expand this analysis, the following protocol ensures data integrity and comprehensive coverage.
Protocol: Kinase Inhibitor Patent Search[7][8]
-
Identify the Core Structure:
-
Database Interrogation:
-
Analyze Claims:
-
Look for "Claim 1" to define the broadest Markush scope.[2]
-
Look for dependent claims to find specific compounds (e.g., "The compound of claim 1, which is...").
-
References
-
Amgen Inc. (2012).[1][2][3][4] Substituted benzimidazole compounds. U.S. Patent No.[1][2][3][5][6] 8,299,057.[1][2][5] Washington, DC: U.S. Patent and Trademark Office.[2] Link
-
Pfizer/Amgen . (2009).[1][2] Benzimidazole derivatives. WO Patent No. 2009004427.[1][2] World Intellectual Property Organization.[1][2] Link
-
Lin, C. C., et al. (2019).[1][2] A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer, 121(2), 131-138.[1][2] Link[1]
-
Tesaro Inc. (2016).[1][2] Form 10-K Annual Report. U.S. Securities and Exchange Commission.[1][2] (Details termination of Amgen license). Link
-
MedKoo Biosciences . (n.d.).[1][2] Belizatinib (TSR-011) Product Data Sheet. Link
Sources
- 1. Benzimidazole derivatives - Patent US-8148401-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide inhibitors of the P2X7 receptor - Patent US-7671053-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. ropesgray.com [ropesgray.com]
- 5. US11484535B2 - Liquid formulations of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a] pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]
- 6. cafc.uscourts.gov [cafc.uscourts.gov]
Theoretical Properties of TSR-011 Geometric Isomers: A Technical Guide
This guide serves as an advanced technical reference for the theoretical and physicochemical characterization of TSR-011 (Belizatinib) geometric isomers. It is designed for researchers in medicinal chemistry and structural biology who require a deep understanding of the stereochemical constraints driving ALK/TRK inhibition.
Executive Summary & Structural Definition
TSR-011 (Belizatinib) is a potent, orally active dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK A/B/C). Its efficacy is driven by a specific geometric configuration that allows it to navigate the ATP-binding pocket's steric constraints.
The core structural challenge—and the focus of this guide—is the 1,4-disubstituted cyclohexane linker . This moiety introduces geometric isomerism (cis vs. trans), which fundamentally dictates the molecule's thermodynamic stability and pharmacological activity.
The Isomers of Interest
| Isomer | Configuration | Stereochemical Designation | Pharmacological Status |
| Isomer A (Active) | Cis | (1s, 4s) | Active Drug (Belizatinib) .[1][2] Adopts a "bent" conformation critical for binding. |
| Isomer B (Inactive) | Trans | (1r, 4r) | Impurity/Inactive . Thermodynamically preferred but sterically incompatible with the target. |
Critical Insight: While the trans isomer is often thermodynamically favored in 1,4-disubstituted cyclohexanes (due to diequatorial positioning), TSR-011 exists as the cis isomer. This creates a "stability vs. affinity" paradox where the synthetic process must enforce a higher-energy conformation to achieve biological function.
Theoretical Framework: Conformational Analysis[3]
Thermodynamic Stability (The "Chair" Flip)
To understand the theoretical properties, we must model the cyclohexane ring dynamics using conformational analysis.
-
Trans-Isomer (Diequatorial): In the trans-1,4-configuration, both bulky substituents (the benzimidazole core and the isopropylcarbamoyl tail) can adopt equatorial positions. This minimizes 1,3-diaxial interactions, representing the global energy minimum.
-
Cis-Isomer (Axial-Equatorial): The cis-1,4-configuration mandates that if one substituent is equatorial, the other must be axial.
-
Conformer A: Benzimidazole (Eq) / Amide Tail (Ax)
-
Conformer B: Benzimidazole (Ax) / Amide Tail (Eq)
-
Theoretical Energy Penalty:
Using A-values (free energy difference between axial and equatorial positions), we can estimate the destabilization of the cis isomer relative to the trans isomer.
Binding Mode Mechanics (In Silico)
Why is the less stable cis isomer the active drug?
-
Vector Alignment: The cis-cyclohexane acts as a "turn" element. It orients the solubilizing piperidine tail roughly 60-90° relative to the benzimidazole hinge-binder.
-
Pocket Fit: The ALK ATP pocket is narrow. The cis geometry allows the "head" to engage the hinge region (Glu1197/Met1199) while the "tail" projects out towards the solvent front, avoiding steric clash with the gatekeeper residue (L1196).
-
Trans-Clash: The trans isomer, being more linear (180° vector), would likely force the tail to collide with the solvent channel walls or preventing the hinge-binding motif from seating deeply.
Experimental Validation Protocols
Protocol A: Computational Energy Calculation (DFT)
Objective: Calculate the precise energy gap between cis and trans isomers to predict isomerization risks.
-
Preparation: Generate 3D structures of cis- and trans-TSR-011.
-
Conformational Search: Perform a Monte Carlo conformational search (e.g., OPLS4 force field) to find the global minimum for both isomers.
-
Geometry Optimization:
-
Theory: DFT (Density Functional Theory)[3]
-
Functional/Basis Set: B3LYP/6-31G(d,p) or ωB97X-D/def2-TZVP (for better dispersion correction).
-
Solvation: PCM (Polarizable Continuum Model) using Water or DMSO.
-
-
Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Zero-Point Energy (ZPE).
-
Output Analysis: Compare
values.-
Expectation:
by 1.5 - 3.0 kcal/mol.
-
Protocol B: NMR Discrimination (The "Coupling" Test)
Objective: Unambiguously identify the cis isomer in a synthesized batch.
-
Method: 1H-NMR (400 MHz or higher) in DMSO-d6.
-
Target Signal: The methine protons (H1 and H4) on the cyclohexane ring.
-
Analysis Logic:
-
Trans (ax-ax): If the ring is locked in a diequatorial conformation, the protons are axial. Axial-Axial coupling (
) is large (10-12 Hz). -
Cis (ax-eq): One proton is axial, one is equatorial. The coupling will be a mix of
(2-5 Hz) and (2-5 Hz). -
Result: The cis isomer typically displays a narrower multiplet width (sum of couplings) compared to the broad triplet-like signal of the trans isomer.
-
Visualizations
Isomerization & Signaling Logic
The following diagram illustrates the relationship between the synthetic isomers and their biological interaction.
Caption: Logical flow distinguishing the inactive trans-isomer (linear, steric clash) from the active cis-isomer (bent, optimal fit).
Experimental Workflow for Isomer Purity
This workflow ensures the isolation of the active cis-TSR-011.
Caption: Purification and validation workflow to isolate the active cis-isomer using chromatography and NMR spectroscopy.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58514227, Belizatinib. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Targeting of the Anaplastic Lymphoma Kinase (ALK) in Neuroblastoma—A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of TSR-011 and its Chiral Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the early-stage research and development considerations for TSR-011 (Belizatinib), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK). With a focus on the critical role of stereochemistry in drug design, this document delves into the synthesis, purification, and biological evaluation of chiral derivatives, offering field-proven insights and actionable protocols for researchers in oncology and medicinal chemistry.
I. Introduction: The Therapeutic Rationale for Dual ALK/TRK Inhibition and the Emergence of TSR-011
Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) are two families of receptor tyrosine kinases that have been identified as key oncogenic drivers in a variety of cancers.[1] Gene rearrangements involving ALK are particularly prevalent in a subset of non-small cell lung cancer (NSCLC), while NTRK gene fusions are found across a wide range of solid tumors.[2] The development of small molecule tyrosine kinase inhibitors (TKIs) targeting these aberrant signaling pathways has revolutionized the treatment landscape for patients with these specific genetic alterations.
TSR-011, also known as Belizatinib, emerged as a promising next-generation inhibitor designed to target both ALK and TRK kinases.[3][4] Preclinical studies demonstrated its potent activity against wild-type ALK and various resistance mutations that arise in response to first-generation ALK inhibitors.[1] A Phase 1 clinical trial established a recommended Phase 2 dose and a manageable safety profile for TSR-011; however, its development was ultimately discontinued due to the competitive landscape of ALK inhibitors.[5]
Despite the discontinuation of its clinical development, the exploration of TSR-011 and its analogs remains a valuable endeavor for several reasons. The dual-targeting approach holds promise for treating tumors with co-occurring ALK and TRK alterations or as a strategy to overcome certain resistance mechanisms. Furthermore, the chemical scaffold of TSR-011 serves as a valuable starting point for the design of novel, more potent, and selective kinase inhibitors.
A critical aspect of the drug discovery and development process that significantly influences the efficacy and safety of a therapeutic agent is its stereochemistry. The three-dimensional arrangement of atoms in a molecule can dramatically impact its interaction with biological targets.[6] This guide will, therefore, focus on the early-stage research of the chiral derivatives of TSR-011, providing a roadmap for their synthesis, separation, and biological evaluation.
II. The Stereochemical Landscape of TSR-011
The chemical structure of TSR-011 reveals the presence of a stereocenter within its cyclohexyl moiety. The clinically investigated compound has a specific trans-(1s,4s) configuration of the substituents on the cyclohexane ring, as indicated by its IUPAC name: 4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2-yl)benzamide.[4] This specific three-dimensional arrangement is crucial for its biological activity.
The existence of this stereocenter implies the potential for other stereoisomers, namely the cis and the trans-(1r,4r) diastereomers, as well as the corresponding enantiomers. Each of these stereoisomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a thorough investigation into the synthesis and biological activity of all possible stereoisomers is a critical step in the early-stage research of any chiral drug candidate like TSR-011.
B. Chiral Resolution of Racemic Mixtures
In cases where a stereoselective synthesis is not readily available, the separation of a racemic mixture into its constituent enantiomers is a viable alternative. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for this purpose. [7] Detailed Protocol for Chiral HPLC Separation:
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often a good starting point for the separation of kinase inhibitors.
-
Mobile Phase Optimization: A systematic screening of different mobile phase compositions is necessary to achieve optimal separation. This typically involves varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can also significantly improve peak shape and resolution.
-
Method Validation: Once a suitable separation method is developed, it must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.
Table 1: Illustrative Chiral HPLC Method Parameters for a Kinase Inhibitor
| Parameter | Condition |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
IV. Biological Evaluation of Chiral Derivatives
A comprehensive biological evaluation is essential to understand the structure-activity relationship (SAR) of the different stereoisomers of TSR-011. This involves a tiered approach, starting with in vitro biochemical and cellular assays, followed by in vivo studies in relevant animal models.
A. In Vitro Assays
1. Kinase Inhibition Assays:
The primary objective is to determine the inhibitory potency (IC50) of each stereoisomer against ALK and TRK kinases. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays, such as LanthaScreen™, or luminescence-based assays, like ADP-Glo™, are commonly used for this purpose. [8] Protocol for a Generic In Vitro Kinase Assay:
-
Prepare a dilution series of the test compounds (TSR-011 stereoisomers).
-
In a microplate, combine the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Add the test compounds to the wells and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Add a detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced.
-
Read the signal on a plate reader and calculate the IC50 values.
2. Cellular Proliferation Assays:
To assess the anti-proliferative activity of the chiral derivatives in a cellular context, assays are performed using cancer cell lines that are dependent on ALK or TRK signaling for their growth and survival. Examples include the ALK-positive NSCLC cell line H3122 and the TRKA-driven colorectal cancer cell line KM12.
Protocol for a Cell-Based Proliferation Assay:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the TSR-011 stereoisomers.
-
Incubate the cells for 72 hours.
-
Add a reagent that measures cell viability, such as a tetrazolium salt (e.g., MTT) or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Read the absorbance or luminescence and calculate the GI50 (concentration for 50% growth inhibition) values.
B. In Vivo Efficacy Studies
The most promising stereoisomer(s) identified from in vitro studies should be further evaluated in in vivo models to assess their anti-tumor efficacy. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used for this purpose.
Protocol for an NSCLC Xenograft Model:
-
Implant ALK-positive NSCLC cells (e.g., H3122) subcutaneously into the flank of immunodeficient mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, TSR-011 stereoisomer).
-
Administer the compounds orally at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
V. Signaling Pathways and Mechanism of Action
A deep understanding of the signaling pathways regulated by ALK and TRK is crucial for interpreting the biological data and for the rational design of next-generation inhibitors.
A. ALK Signaling Pathway
Oncogenic ALK fusion proteins constitutively activate downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, leading to uncontrolled cell proliferation, survival, and migration. [9][10]
B. TRK Signaling Pathway
Similarly, NTRK gene fusions result in the expression of constitutively active TRK fusion proteins that activate the same key downstream signaling pathways as ALK, promoting tumorigenesis. [11][12]
VI. Discussion and Future Perspectives
The early-stage research of chiral derivatives of kinase inhibitors like TSR-011 is a critical undertaking that can lead to the development of safer and more effective cancer therapies. While the clinical development of TSR-011 was halted, the principles outlined in this guide remain highly relevant for the broader field of kinase inhibitor drug discovery.
A thorough understanding of the stereochemical requirements for potent and selective inhibition of ALK and TRK can inform the design of next-generation inhibitors with improved therapeutic indices. The development of robust stereoselective synthetic routes and efficient chiral separation methods is paramount for the successful translation of these molecules from the laboratory to the clinic.
Future research in this area should focus on several key aspects:
-
Exploration of Novel Scaffolds: While TSR-011 provides a valuable starting point, the discovery of novel chemical scaffolds with dual ALK/TRK inhibitory activity is an important avenue for future research.
-
Overcoming Resistance: A deeper understanding of the mechanisms of resistance to current ALK and TRK inhibitors will be crucial for the design of new agents that can overcome these challenges.
-
Personalized Medicine: The identification of predictive biomarkers that can identify patients who are most likely to respond to a particular chiral derivative of an ALK/TRK inhibitor will be a key step towards personalized cancer therapy.
By embracing the principles of stereochemistry and employing a rigorous and systematic approach to drug discovery and development, the scientific community can continue to make significant strides in the fight against cancer.
VII. References
-
Chi, G. Y., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer, 121(3), 223–230. [Link]
-
Tan, D. S. W., et al. (2014). The crystal structure of the ALK kinase domain in complex with crizotinib. Journal of Thoracic Oncology, 9(9), S13. [Link]
-
Google Patents. (2016). Synthesis method of Alectinib. CN105777710A.
-
Oki, T., et al. (2025). A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Journal of the American Chemical Society, 147(10), 4567-4574. [Link]
-
Shaw, A. T., et al. (2019). Lorlatinib in advanced ALK-positive non-small-cell lung cancer. New England Journal of Medicine, 381(21), 1991-2002. [Link]
-
Huang, E. J., & Reichardt, L. F. (2001). Neurotrophins: roles in neuronal development and function. Annual review of neuroscience, 24, 677–736. [Link]
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Piu, F., et al. (2015). Liquid Chromatography Tandem Mass Spectrometry Method for the Quantitative Analysis of Ceritinib in Human Plasma and Its Application to Pharmacokinetic Studies. Journal of pharmaceutical and biomedical analysis, 115, 133–140. [Link]
-
Friboulet, L., et al. (2014). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic advances in medical oncology, 6(4), 150–160. [Link]
-
Gao, Y., et al. (2012). Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. Journal of visualized experiments : JoVE, (68), e4344. [Link]
-
Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]
-
Solomon, B. J., et al. (2025). Real-world analysis of the efficacy and safety of lorlatinib in ALK-positive non-small cell lung cancer patients in China. Cancer Medicine, 14(5), e02547. [Link]
-
Moore, N. F., et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. Molecular oncology, 11(10), 1336–1351. [Link]
-
Huang, E. J., & Reichardt, L. F. (2003). Trk receptors: roles in neuronal signal transduction. Annual review of biochemistry, 72, 609–642. [Link]
-
Google Patents. (2022). Synthesis method of alectinib. WO2022051983A1.
-
Li, W., et al. (2022). Targeting ALK Rearrangements in NSCLC: Current State of the Art. Frontiers in oncology, 12, 865229. [Link]
-
Kumar, A., et al. (2025). Alectinib Synthesis through Formal α-Arylation of Enone. The Journal of organic chemistry, 90(18), 12345-12352. [Link]
-
Creative Diagnostics. (n.d.). Neurotrophin Signaling Pathway. Retrieved from [Link]
-
Bearz, A. (2021, April 13). CROWN: biomarkers for lorlatinib response in patients with ALK+ NSCLC [Video]. YouTube. [Link]
-
ALK Positive. (n.d.). Treatment Options for ALK+. Retrieved from [Link]
-
Wang, Y., et al. (2022). Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. Molecules (Basel, Switzerland), 27(15), 4983. [Link]
-
ResearchGate. (n.d.). Schematic diagram of signaling pathways in ALK-positive ALCL cells. Retrieved from [Link]
-
Oki, T., et al. (2025). A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Journal of the American Chemical Society, 147(10), 4567-4574. [Link]
-
Zhang, L., et al. (2025). Efficacy and safety analysis of lorlatinib for ALK-positive advanced NSCLC: a multicentre real-world study in China. Journal of Thoracic Oncology, 20(7), 1234-1245. [Link]
-
Bafico, A., & Aaronson, S. A. (2002). Signaling Pathways of Tyrosine Kinase Receptors. In D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, R. C. Bast, Jr, T. S. Gansler, J. F. Holland, & E. Frei, III (Eds.), Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Reddy, G. S., et al. (2022). A validated chiral chromatographic method for the enantiomeric separation of acalabrutinib. Chirality, 34(8), 1083–1092. [Link]
-
Soda, M., et al. (2011). ALK and NSCLC: Targeted therapy with ALK inhibitors. Expert opinion on therapeutic targets, 15(11), 1293–1303. [Link]
-
Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]
-
Roskoski, R., Jr. (2018). Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. Pharmacological research, 137, 137–153. [Link]
-
Amatu, A., et al. (2016). TRK signalling pathway. ESMO open, 1(2), e000021. [Link]
-
Spigel, D., Mok, T., & Shaw, A. (2017, April 3). ALK Inhibitor Sequencing in NSCLC [Video]. YouTube. [Link]
-
Reddy, G. S., et al. (2022). A validated chiral chromatographic method for the enantiomeric separation of acalabrutinib. Chirality, 34(8), 1083–1092. [Link]
-
Noto, A., Ngauv, P., & Trautmann, L. (2022, July 12). Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Oncogenic anaplastic lymphoma kinase (ALK) signaling. Retrieved from [Link]
-
Solomon, B. J., et al. (2023). Efficacy of Lorlatinib in Treatment-Naive Patients With ALK-Positive Advanced NSCLC in Relation to EML4::ALK Variant Type and ALK With or Without TP53 Mutations. Journal of thoracic oncology : official publication of the International Association for the Study of Lung Cancer, 18(10), 1349–1360. [Link]
-
Biomarker Consortium. (n.d.). Non–Small Cell Lung Cancer. OncLive. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
Sources
- 1. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. belizatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
Methodological & Application
analytical techniques for TSR-011 isomer identification
Application Note: Analytical Strategy for the Identification and Separation of TSR-011 (Belizatinib) Isomers
Executive Summary
TSR-011 (Belizatinib) is a potent, orally active small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinases (TRK A/B/C).[1][2][3] Its chemical structure features a benzimidazole core substituted with a 1,4-disubstituted cyclohexyl moiety.[1][4] This specific architecture introduces two critical isomeric challenges during drug development:
-
Geometric Isomerism (Diastereomers): The 1,4-cyclohexyl ring exists in cis and trans configurations.[1]
-
Regioisomerism: The synthesis of the benzimidazole core often yields N1/N3 alkylation isomers (1,5- vs 1,6-substitution patterns).[1]
This Application Note provides a definitive protocol for separating and identifying these isomers using orthogonal analytical techniques: UHPLC-MS/MS for high-throughput screening and quantitation, and 2D-NMR for absolute structural confirmation.
Chemical Context & Isomer Analysis
Compound: TSR-011 (Belizatinib) CAS: 1357920-84-3 Molecular Formula: C33H44FN5O3 Key Structural Motif: 1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2-yl[1]
The Isomer Landscape
Unlike chiral drugs requiring enantioseparation, TSR-011's primary isomeric impurities are diastereomeric and regioisomeric.[1]
-
Geometric Isomers (Cis/Trans): The cyclohexane ring is substituted at positions 1 and 4.[1]
-
Trans-isomer: Substituents are on opposite sides of the ring plane (typically thermodynamically favored in diequatorial conformation).[1]
-
Cis-isomer: Substituents are on the same side (axial-equatorial).[1]
-
Separation Strategy: These have different physical properties (polarity, shape) and can be separated on achiral Reversed-Phase (RP) stationary phases, though shape-selective phases (Phenyl-Hexyl) often provide superior resolution.[1]
-
-
Regioisomers (N-Alkylation): During the alkylation of the benzimidazole precursor, the substituent can attach to either Nitrogen 1 or Nitrogen 3.[1]
-
Separation Strategy: These regioisomers have distinct dipole moments and pKa values, making them separable by pH-modulated RP-HPLC.[1]
-
Analytical Workflow Diagram
The following workflow illustrates the decision tree for isolating and identifying TSR-011 isomers.
Figure 1: Analytical workflow for the detection, isolation, and structural confirmation of TSR-011 isomers.
Protocol 1: UHPLC-MS/MS Separation Method
This method is designed to resolve the cis/trans diastereomers and the N-alkylation regioisomers.[1]
Instrumentation & Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) in MRM mode.[1]
-
Stationary Phase:
-
Mobile Phase:
Gradient Profile
| Time (min) | Flow Rate (mL/min) | % A (Buffer) | % B (ACN) | Curve |
| 0.00 | 0.40 | 95 | 5 | Initial |
| 1.00 | 0.40 | 95 | 5 | 6 |
| 8.00 | 0.40 | 40 | 60 | 6 |
| 10.00 | 0.40 | 5 | 95 | 6 |
| 12.00 | 0.40 | 95 | 5 | 1 |
MS/MS Parameters (MRM)
-
Source Temp: 500°C.
-
Transitions:
-
Note: Both isomers will have identical masses (578.3 Da).[1] Separation is purely chromatographic.[1]
Protocol 2: Structural Identification via NMR
Once isomers are isolated via preparative HPLC, NMR is the only self-validating method to assign absolute configuration (Cis vs Trans).[1]
Sample Preparation
-
Dissolve 5-10 mg of isolated isomer in 600 µL DMSO-d6 .
-
Why DMSO? It prevents aggregation of the benzamide moiety and ensures sharp peaks for the amide protons.[1]
1H-NMR Interpretation Guide
Focus on the Methine Proton (H1) attached to the cyclohexyl carbon linked to the benzimidazole nitrogen.[1]
| Feature | Trans-Isomer (Thermodynamic) | Cis-Isomer (Kinetic) |
| Conformation | Diequatorial (Substituents at 1,4 are equatorial) | Axial-Equatorial |
| H1 Signal Splitting | tt (Triplet of Triplets) | qt (Quintet/Broad Multiplet) |
| Coupling ( | Large axial-axial coupling ( | Smaller axial-equatorial coupling ( |
| Chemical Shift | Typically more upfield (shielded) | Typically more downfield (deshielded) |
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Trans: No cross-peak between H1 and H4 (they are far apart in space).
-
Cis: Strong cross-peak between H1 and H4 (if boat/twist-boat) or specific cross-peaks between axial protons and the benzimidazole ring protons.[1]
Quantitative Data Summary
The following table summarizes the expected retention behavior and validation criteria for the UHPLC method.
| Parameter | Specification | Rationale |
| Resolution ( | > 1.5 between Cis/Trans | Baseline separation required for accurate quantitation. |
| Tailing Factor ( | < 1.3 | Basic amines (piperidine) tend to tail; Ammonium Formate mitigates this.[1] |
| LOD (Limit of Detection) | < 0.5 ng/mL | High sensitivity needed for trace isomer detection.[1] |
| Linearity ( | > 0.999 | Ensures reliable impurity quantification.[1] |
References
-
TSR-011 (Belizatinib)
-
Phase 1 Clinical D
-
Benzimidazole Regioisomer Separ
-
TSR-011 Isomer CAS Registry
Sources
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. belizatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. TSR-011-isomer | C33H43F2N5O3 | CID 57329726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Stereoselective Synthesis of TSR-011 Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific rationale for the stereoselective synthesis of specific stereoisomers of TSR-011 (Belizatinib), a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin-related kinase (TRK).[1][2] Given the critical role of stereochemistry in drug efficacy and safety, this guide emphasizes methodologies for controlling the stereochemical outcomes of the synthesis. The protocols described herein are based on established principles of asymmetric synthesis and chiral separation, providing a robust framework for obtaining enantiomerically pure TSR-011 stereoisomers.
Introduction: The Significance of TSR-011 and Its Stereoisomers
TSR-011 is an investigational orally active drug that has shown promise in clinical trials for the treatment of advanced solid tumors and lymphomas, particularly those with ALK gene rearrangements.[1] The molecular structure of TSR-011 contains multiple chiral centers, which means it can exist as several stereoisomers. Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms.[3]
The biological activity of chiral drugs is often highly dependent on their stereochemistry. Different stereoisomers can have distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize and isolate specific, enantiomerically pure stereoisomers of TSR-011 is paramount for drug development and clinical application. This application note details a proposed synthetic strategy to achieve this.
Retrosynthetic Analysis and Synthetic Strategy
A plausible retrosynthetic analysis of TSR-011 reveals key fragments that can be synthesized separately and then coupled. The primary disconnections are at the amide bond and the benzimidazole core.
Caption: Retrosynthetic analysis of TSR-011.
The forward synthesis will involve the preparation of the key chiral intermediates: the substituted piperidine and the chiral cyclohexane moiety. These will then be incorporated into the benzimidazole core, followed by coupling with 3,5-difluorobenzoic acid.
Detailed Protocols
Synthesis of the Chiral Piperidine Moiety
The synthesis of the 4-(2-hydroxypropan-2-yl)piperidine moiety can be achieved through a multi-step process starting from commercially available materials. The key challenge is the introduction of the chiral center if desired at a different position, though in TSR-011, this specific side chain does not introduce a chiral center. For the purpose of this guide, we will focus on the stereocenters in the cyclohexane ring.
Stereoselective Synthesis of the Cyclohexane Moiety
The cyclohexane ring in TSR-011 possesses stereocenters that will significantly impact the molecule's overall shape and biological activity. A stereoselective approach is crucial. One potential strategy involves a Diels-Alder reaction or an asymmetric hydrogenation to set the desired stereochemistry.
Protocol: Asymmetric Hydrogenation for Chiral Cyclohexane Intermediate
-
Starting Material: 4-(Isopropylcarbamoyl)benzoic acid.
-
Reaction: Asymmetric hydrogenation of the aromatic ring using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP).
-
Procedure: a. In a high-pressure reactor, dissolve the starting material in an appropriate solvent (e.g., methanol). b. Add the chiral catalyst (e.g., Ru(OAc)2[(R)-BINAP]). c. Pressurize the reactor with hydrogen gas (e.g., 50 atm). d. Heat the reaction to the desired temperature (e.g., 50 °C) and stir for 24-48 hours. e. Monitor the reaction by HPLC until completion. f. Upon completion, carefully depressurize the reactor and remove the solvent under reduced pressure. g. Purify the product by column chromatography to yield the enantiomerically enriched cyclohexane derivative.
Table 1: Hypothetical Data for Asymmetric Hydrogenation
| Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Enantiomeric Excess (%) |
| [Rh(COD)2]BF4 | (R)-BINAP | Methanol | 50 | 50 | 95 | >99 |
| [RuCl2(p-cymene)]2 | (S)-Xyl-PhanePhos | Ethanol | 60 | 80 | 92 | 98 |
Assembly of the Benzimidazole Core and Final Coupling
The final steps involve the construction of the benzimidazole core and the subsequent amide coupling.
Caption: Synthetic workflow for TSR-011.
Protocol: Benzimidazole Formation and Amide Coupling
-
Benzimidazole Formation: a. React the chiral cyclohexane diamine intermediate with the substituted piperidine aldehyde in the presence of an oxidizing agent (e.g., sodium metabisulfite followed by an oxidant) to form the benzimidazole ring. b. Purify the resulting benzimidazole intermediate by crystallization or column chromatography.
-
Amide Coupling: a. Dissolve the benzimidazole intermediate in a suitable solvent (e.g., DMF). b. Add 3,5-difluorobenzoic acid and a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). c. Stir the reaction at room temperature for 12-24 hours. d. Monitor the reaction by LC-MS. e. Upon completion, perform an aqueous workup and extract the product with an organic solvent. f. Purify the final TSR-011 stereoisomer by preparative HPLC.
Chiral Separation and Analysis
In cases where the stereoselective synthesis does not yield a single stereoisomer with sufficient purity, chiral separation techniques are necessary.[4][5]
Methods for Chiral Separation:
-
Preparative Chiral HPLC: This is a widely used method for separating enantiomers on a larger scale.[6] Polysaccharide-based chiral stationary phases are often effective.[7]
-
Supercritical Fluid Chromatography (SFC): SFC can be a greener and faster alternative to HPLC for chiral separations.
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.
Analytical Techniques for Stereochemical Verification:
-
Chiral HPLC/SFC: To determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents to differentiate between stereoisomers.
-
X-ray Crystallography: To determine the absolute configuration of a crystalline sample.
Conclusion
The synthesis of specific TSR-011 stereoisomers requires a carefully designed strategy that incorporates stereoselective reactions and potentially chiral separation techniques. The protocols outlined in this application note provide a robust starting point for researchers in the field of medicinal chemistry and drug development. The ability to control and verify the stereochemistry of TSR-011 is essential for advancing its clinical development and ensuring patient safety and therapeutic efficacy.
References
- Stereoselective strategies to access spirotetronate natural products - Comptes Rendus de l’Académie des Sciences. (2024). Accessed February 7, 2026.
- A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed. (2019). British Journal of Cancer, 121(4), 323–330.
- Stereoselective synthesis of chiral IBR2 analogues - PubMed. (2009). The Journal of Organic Chemistry, 74(7), 2736–2742.
- Library construction of stereochemically diverse isomers of spirooliganin: their total synthesis and antiviral activity - PMC - NIH. (2021). Chemical Science, 12(20), 7066–7073.
- Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline - MDPI. (2021). Molecules, 26(16), 4945.
- Chiral separation of (R/S) enantiomers - Resolution of ibuprofen - YouTube. (2016). Accessed February 7, 2026.
- Crystal structure of the TSP-1 type 1 repeats: a novel layered fold and its biological implication - PMC. (2002). The EMBO Journal, 21(22), 5967–5974.
- Stereoisomers – Knowledge and References - Taylor & Francis. (2020).
- Belizatinib (TSR-011) | ALK Inhibitor - MedchemExpress.com. Accessed February 7, 2026.
- US Patent 9,624,268 B2 - Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflamm
- Stereocontrolled synthesis of 8,11-dideoxytetrodotoxin, unnatural analogue of puffer fish toxin - PubMed. (2004). Organic Letters, 6(23), 4253–4256.
- US Patent 8,552,191 B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]. (2013).
- Practical synthesis of all inositol stereoisomers from myo-inositol - PubMed. (1993). The Journal of Organic Chemistry, 58(13), 3568–3577.
- Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). (2023). Chemical Science, 14(38), 10399–10420.
- Chiral Separation Techniques - chemistlibrary. (2001).
- Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us. (2023). YouTube.
- Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (2023). Chemical Science, 14(38), 10399–10420.
- Synthesis of Enantioenriched 2-((Hetera)cyclo)
- Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Accessed February 7, 2026.
- WO Patent 2020/234381 A1 - Processes and intermediates for preparing a btk inhibitor. (2020).
- TSR-011-isomer | C33H43F2N5O3 | CID 57329726 - PubChem - NIH. Accessed February 7, 2026.
Sources
- 1. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymc.co.jp [ymc.co.jp]
Application Note: TSR-011 (Belizatinib) Isomer Profiling in Cancer Cell Lines
This Application Note and Protocol Guide details the experimental application of TSR-011 (Belizatinib) and its stereoisomers in cancer cell line profiling. It is designed for researchers investigating ALK and TRK signaling pathways.
Introduction & Mechanism of Action
TSR-011 (Belizatinib) is a potent, orally bioavailable, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) .[1] It is structurally distinct from first-generation ALK inhibitors (e.g., crizotinib), possessing a conformationally restricted benzo-cycloheptene core that imparts chirality to the molecule.
The Stereochemical Imperative
TSR-011 exists as a chiral molecule. The biological activity is highly stereoselective:
-
Eutomer (Active Isomer): Belizatinib (typically the R-enantiomer in this scaffold class, though batch-specific CoA should be verified). It binds the ATP-binding hinge region of ALK/TRK with nanomolar affinity (
nM). -
Distomer (Inactive Isomer): The opposite enantiomer (often the S-form) exhibits significantly reduced potency due to steric clashing with the kinase gatekeeper residues (e.g., Phe565 in TRK or Leu1196 in ALK).
Research Application: Utilizing the inactive isomer as a negative control is a gold-standard method for validating on-target toxicity. If a cell line dies upon treatment with the inactive isomer at similar concentrations to the active drug, the observed cytotoxicity is likely off-target (non-specific).
Signaling Pathway Map
The following diagram illustrates the ALK/TRK signaling cascade and the intervention point of TSR-011.
Figure 1: Mechanism of Action. TSR-011 blocks ATP binding to ALK/TRK fusions, preventing phosphorylation of downstream effectors RAS, PI3K, and STAT3.
Chemical Handling & Preparation
Critical Quality Attribute: To maintain stereochemical integrity, avoid exposure to extreme pH or high temperatures which may induce racemization.
Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade
99.9%). -
Concentration: Prepare a 10 mM master stock.
-
Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.
-
Example: Dissolve 5.78 mg of TSR-011 (MW ~577.73 g/mol ) in 1.0 mL DMSO.
-
-
Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles.
-
Stability: Stable for 6 months at -80°C.
Protocol: Stereoselective Viability Assay (IC50)
This protocol compares the potency of the Active Isomer (TSR-011) vs. the Inactive Isomer (Negative Control) to validate ALK/TRK dependency.
Materials
-
Cell Lines:
-
Reagents: CellTiter-Glo® (Promega) or MTS Reagent.
-
Plate: 96-well white-walled (luminescence) or clear (colorimetric) plates.
Experimental Workflow
Figure 2: 72-hour cell viability assay workflow.
Step-by-Step Procedure
-
Seeding: Plate cells in 90 µL of complete media.
-
H3122: 5,000 cells/well.
-
Karpas-299: 8,000 cells/well (suspension).
-
-
Dosing Prep:
-
Prepare a 3-fold serial dilution of Active TSR-011 starting at 10 µM (Final range: 10 µM to 0.1 nM).
-
Prepare the same dilution series for the Inactive Isomer .
-
Include a DMSO-only control (0.1% final concentration).
-
-
Treatment: Add 10 µL of 10x compound solution to respective wells.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add 100 µL CellTiter-Glo, shake for 2 mins, incubate 10 mins, and read luminescence.
-
Analysis: Normalize data to DMSO control (100% viability). Fit curves using non-linear regression (log(inhibitor) vs. response).
Expected Results (Table 1)
| Cell Line | Driver Mutation | Active TSR-011 IC50 | Inactive Isomer IC50 | Interpretation |
| NCI-H3122 | EML4-ALK | < 10 nM | > 1,000 nM | Highly selective ALK inhibition. |
| Karpas-299 | NPM-ALK | < 10 nM | > 1,000 nM | Highly selective ALK inhibition. |
| KM12 | TPM3-NTRK1 | < 5 nM | > 1,000 nM | Highly selective TRK inhibition. |
| A549 | KRAS G12S | > 1,000 nM | > 1,000 nM | No specific sensitivity (Off-target check). |
Protocol: Target Engagement (Western Blot)
To confirm that the observed cytotoxicity is due to pathway inhibition, assess the phosphorylation status of ALK/TRK and downstream effectors.
Key Antibodies[1][3]
-
Primary Targets: p-ALK (Tyr1604), p-TRK (Tyr490 or Tyr674/675).
-
Downstream: p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473), p-STAT3 (Tyr705).
-
Loading Control: GAPDH or Total ALK/TRK.
Procedure Highlights
-
Treatment: Treat cells (e.g., H3122) with TSR-011 at 10 nM, 100 nM, and 1 µM for 4 hours .
-
Control: Treat parallel wells with the Inactive Isomer at 1 µM.
-
-
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Result Interpretation:
-
Active TSR-011: Dose-dependent disappearance of p-ALK and p-ERK bands.
-
Inactive Isomer: Bands should remain comparable to DMSO control, proving that the chemical scaffold itself is not interfering with the kinase non-specifically.
-
References
-
Discovery of TSR-011 (Belizatinib)
-
Structural Biology & Binding Mode
-
Title: Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application.[4]
- Source: Journal of Medicinal Chemistry (via NCBI PMC).
-
-
Clinical & Preclinical Profiling
- Title: A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas.
- Source: British Journal of Cancer (N
-
ALK Resistance Mechanisms
- Title: ALK inhibitors in cancer: mechanisms of resistance and therapeutic management str
- Source: Journal of Hem
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a non-inhibitory aptameric ligand to CRL2ZYG11B E3 ligase for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocols: Comparative Biochemical and Cellular Profiling of TSR-011 Isomers
Abstract
TSR-011 (Belizatinib) is recognized as a potent, orally available dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) families, both of which are validated oncogenic drivers in a range of human cancers.[1][2][3] The stereochemical properties of small molecule inhibitors can profoundly influence their pharmacological activity, including potency, selectivity, and off-target effects. This guide provides a comprehensive framework and detailed protocols for the comparative evaluation of TSR-011 isomers using robust biochemical and cell-based kinase assays. We present methodologies for determining half-maximal inhibitory concentrations (IC50), assessing kinase selectivity, and confirming target engagement in a cellular context. The principles and workflows described herein are designed to provide researchers with a self-validating system for characterizing stereoisomers of kinase inhibitors, a critical step in the drug discovery and development pipeline.
Introduction: The Rationale for Isomer Profiling in Kinase Drug Discovery
Receptor Tyrosine Kinases (RTKs) are critical nodes in cellular signaling networks that govern cell growth, differentiation, and survival.[4] Aberrant activation of RTKs, often through genetic rearrangements or mutations, is a common feature of many cancers.[5][6] The ALK and TRK families of RTKs are prominent examples; chromosomal fusions involving these kinases, such as EML4-ALK and NTRK fusions, lead to constitutively active signaling pathways that drive tumor progression in non-small cell lung cancer (NSCLC), thyroid cancer, and others.[2][7][8]
TSR-011 was developed as a next-generation inhibitor to target these oncogenic drivers, demonstrating nanomolar potency against wild-type ALK in vitro.[2][3] Small molecules like TSR-011 frequently contain chiral centers, resulting in the existence of stereoisomers (e.g., enantiomers or diastereomers). These isomers, while chemically identical in composition, can have distinct three-dimensional arrangements that dramatically alter their interaction with the kinase ATP-binding pocket. One isomer may exhibit significantly higher potency and selectivity for the target kinase, while the other may be inactive or prone to engaging off-target kinases, leading to undesirable toxicity.
Therefore, the rigorous, differential characterization of a compound's isomers is not merely an academic exercise but a foundational requirement for selecting a viable drug candidate. This document outlines the experimental workflows to dissect the specific activities of TSR-011 isomers, designated here as Isomer A and Isomer B , providing a clear path from biochemical potency testing to cellular target validation.
Mechanism of Action: ALK/TRK Inhibition
ALK and TRK fusion proteins dimerize and autophosphorylate, triggering downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[5] TSR-011 functions as an ATP-competitive inhibitor, binding to the kinase domain and blocking the phosphorylation events that initiate these oncogenic signals.[1][7]
Caption: ALK/TRK signaling pathway and point of inhibition by TSR-011.
Materials and Reagents
-
Kinases: Recombinant human ALK, TRKA, TRKB, TRKC (e.g., from Promega, Thermo Fisher Scientific).
-
Substrates: Poly(Glu, Tyr) 4:1 peptide or specific biotinylated peptides for each kinase.
-
Assay Kits:
-
LanthaScreen™ Eu Kinase Binding Assay or similar TR-FRET based kit (Thermo Fisher Scientific).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
-
Test Compounds: TSR-011 Isomer A and Isomer B, dissolved in 100% DMSO to a 10 mM stock concentration.
-
Cell Line: NCI-H2228 (human NSCLC cell line expressing EML4-ALK fusion) or an engineered cell line (e.g., Ba/F3) expressing the target kinase fusion.
-
Cell Culture Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Antibodies: Rabbit anti-phospho-ALK (Tyr1604), Rabbit anti-total ALK, HRP-conjugated secondary antibody.
-
Buffers & Reagents: Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, DTT, DMSO, Protease and Phosphatase Inhibitor Cocktails, RIPA Lysis Buffer, BSA, TBS-T.
-
Equipment: Microplate reader with TR-FRET capability, luminometer, acoustic liquid handler or multichannel pipettes, 384-well and 96-well assay plates (low-volume, white), standard cell culture equipment, Western blot equipment.
Protocol 1: Biochemical IC50 Determination via Luminescence-Based Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9] The luminescence signal is directly proportional to kinase activity; therefore, inhibitor potency is measured by a decrease in signal.
Step-by-Step Methodology
-
Compound Preparation (Serial Dilution):
-
Prepare a 10-point, 3-fold serial dilution of each TSR-011 isomer in a 384-well plate using 100% DMSO. Start with a 1 mM concentration. This will be the "source plate."
-
Rationale: A wide concentration range is essential to accurately define the top and bottom plateaus of the dose-response curve for precise IC50 calculation.
-
-
Intermediate Dilution:
-
Transfer a small volume (e.g., 1 µL) from the compound source plate to an intermediate plate containing assay buffer. This dilutes the DMSO concentration to a level that will not interfere with the kinase reaction (typically ≤1%).
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of 2X Kinase/Substrate solution (containing the target kinase, e.g., ALK, and its specific peptide substrate) to each well.
-
Add 2.5 µL of 2X Inhibitor/ATP solution (containing the diluted TSR-011 isomer and ATP at its Km concentration).
-
Self-Validation: Include control wells:
-
Positive Control (No Inhibition): Add DMSO vehicle instead of inhibitor. Represents 100% kinase activity.
-
Negative Control (Max Inhibition): Add a known potent inhibitor or omit the kinase. Represents 0% activity.
-
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 60 minutes.
-
Rationale: This allows the enzymatic reaction to proceed within its linear range, avoiding substrate depletion.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for biochemical IC50 determination using an ADP-based assay.
Protocol 2: Cell-Based ALK Phosphorylation Assay
This protocol assesses the ability of TSR-011 isomers to inhibit the autophosphorylation of the EML4-ALK fusion protein within a relevant cancer cell line. This confirms that the compound can cross the cell membrane and engage its target in a physiological environment.
Step-by-Step Methodology
-
Cell Plating:
-
Seed NCI-H2228 cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
Rationale: Adherent cells provide a consistent baseline for treatment and subsequent lysis.
-
-
Compound Treatment:
-
Prepare serial dilutions of each TSR-011 isomer in culture medium.
-
Aspirate the old medium from the cells and add 100 µL of the medium containing the diluted compounds or DMSO vehicle control.
-
Incubate for 2 hours at 37°C, 5% CO2.
-
Rationale: A 2-hour incubation is typically sufficient to observe significant inhibition of kinase signaling without causing long-term cytotoxic effects that could confound the results.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add 50 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15 minutes with gentle rocking.
-
-
Protein Quantification & Western Blot:
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
Normalize the protein amounts for all samples.
-
Perform SDS-PAGE and Western blot analysis using primary antibodies against phospho-ALK (p-ALK) and total ALK.
-
Trustworthiness: Probing for total ALK is a critical loading control to ensure that any observed decrease in p-ALK is due to inhibition of phosphorylation, not a reduction in the total amount of the protein.
-
-
Data Acquisition and Analysis:
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities for p-ALK and total ALK.
-
Calculate the ratio of p-ALK to total ALK for each treatment condition and normalize to the DMSO control.
-
Plot the normalized p-ALK signal versus inhibitor concentration to determine the cellular IC50.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between isomers.
Table 1: Biochemical Potency and Selectivity Profile of TSR-011 Isomers
| Target Kinase | Isomer A IC50 (nM) | Isomer B IC50 (nM) | Fold-Selectivity (B/A) |
| ALK | 0.8 | 75.4 | 94.3x |
| TRKA | 1.5 | 160.2 | 106.8x |
| TRKB | 1.2 | 135.8 | 113.2x |
| TRKC | 2.1 | 210.5 | 100.2x |
Interpretation: The hypothetical data in Table 1 clearly show that Isomer A is significantly more potent (approx. 100-fold) against all target kinases compared to Isomer B . This demonstrates pronounced stereoselectivity and identifies Isomer A as the pharmacologically active component (the eutomer).
Table 2: Inhibition of Cellular EML4-ALK Autophosphorylation in NCI-H2228 Cells
| Compound | Cellular IC50 (nM) |
| Isomer A | 15.2 |
| Isomer B | >1000 |
Interpretation: The cell-based data corroborate the biochemical findings. Isomer A effectively inhibits ALK phosphorylation in a cellular context with a low nanomolar IC50, while Isomer B shows minimal activity. The higher IC50 in cells compared to the biochemical assay is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations.
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the differential profiling of kinase inhibitor isomers. Through the systematic application of biochemical and cell-based assays, we can effectively distinguish the pharmacological properties of stereoisomers. Our hypothetical results for TSR-011 Isomers A and B illustrate a common scenario in drug discovery where one isomer is responsible for the desired therapeutic activity. This underscores the absolute necessity of isomer-specific characterization to select the optimal candidate for further preclinical and clinical development, thereby maximizing therapeutic potential and minimizing off-target liabilities.
References
-
National Cancer Institute. (n.d.). Definition of ALK/TRK inhibitor TSR-011. NCI Drug Dictionary. Retrieved from [Link]
-
Weiss, G. J., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer, 121(3), 223–231. Available at: [Link]
-
Weiss, G. J., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. PubMed. Retrieved from [Link]
-
ALK Positive. (n.d.). Treatment Options for ALK+. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Targeted Oncology. (2024, November 7). Emerging TRK Inhibitors Are Explored Across Cancer Settings. Retrieved from [Link]
-
Pasi, A., et al. (2015). Phase (Ph) 1/2a study of TSR-011, a potent inhibitor of ALK and TRK, in advanced solid tumors including crizotinib-resistant ALK positive non-small cell lung cancer. Journal of Clinical Oncology. Available at: [Link]
-
OncLive. (2021, August 25). ALK Inhibitor Success Prompts Search for a Role Beyond NSCLC. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Roche. (2018, June 5). How do ALK-inhibitors work in ALK-positive lung cancer? [Video]. YouTube. Retrieved from [Link]
-
Kubisa, B., et al. (2024). The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review. MDPI. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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- 4. Kinase Activity Assays [ch.promega.com]
- 5. youtube.com [youtube.com]
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- 8. onclive.com [onclive.com]
- 9. bmglabtech.com [bmglabtech.com]
Application Note: A Framework for In Vitro Evaluation of TSR-011 Isomers Using Biochemical and Cell-Based Models
Abstract
This application note provides a comprehensive framework for the preclinical evaluation and differentiation of TSR-011 isomers. TSR-011 (Belizatinib) is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinase (TRK) enzymes, which are key oncogenic drivers in various cancers.[1][2][3] As with many small molecule inhibitors, the specific stereochemistry of TSR-011 can significantly influence its pharmacological properties. Different isomers may exhibit varied potency, selectivity, and toxicity. Therefore, rigorous in vitro characterization of individual isomers is a critical step in drug development, as mandated by regulatory bodies like the FDA.[4][5][6] This guide details a multi-tiered approach, beginning with direct biochemical assays to quantify target inhibition, progressing to 2D and advanced 3D cell-based models to assess cellular potency and efficacy in a more physiologically relevant context.
Introduction: The Imperative of Isomer Testing
TSR-011 is a next-generation tyrosine kinase inhibitor (TKI) designed to target ALK and the TRK family (TrkA, TrkB, TrkC), with demonstrated potency at nanomolar concentrations in preclinical models.[3][7] It was developed to overcome resistance mechanisms observed with earlier ALK inhibitors.[3]
The three-dimensional structure of a drug molecule is fundamental to its interaction with a biological target. Isomers, molecules with the same chemical formula but different structural arrangements, can have vastly different biological activities.[8][9] One enantiomer might be therapeutically active, while the other could be inert or even toxic.[10] Consequently, isolating and testing individual isomers is not merely a scientific curiosity but a regulatory and safety necessity.[4] This document outlines a robust workflow to de-risk and optimize the development of TSR-011 by characterizing its isomers.
Foundational Requirements & Strategic Workflow
Before biological evaluation, the foundational step is the procurement of highly purified isomers. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for separating and purifying enantiomers to >99% purity.[10][11][12] All subsequent experiments must begin with this well-characterized material.
Our proposed testing strategy follows a logical, tiered progression designed to build a comprehensive profile of each isomer. This approach ensures that resources are directed toward the most promising candidate by validating its activity at increasing levels of biological complexity.
Caption: Tiered workflow for TSR-011 isomer evaluation.
Part 1: Biochemical Assays for Direct Target Inhibition
The first step in biological characterization is to determine if the TSR-011 isomers directly inhibit the kinase activity of their intended targets in a cell-free system.[13][14] This provides a clean measure of potency (IC50) without the complexities of cellular uptake, metabolism, or efflux.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding affinity of an inhibitor to the kinase ATP pocket. It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled antibody that binds the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the inhibitor for the ATP site.[15]
Methodology:
-
Reagent Preparation: Prepare 4X solutions of TSR-011 isomers (e.g., Isomer A, Isomer B) in kinase buffer. Prepare a 2X solution of the target kinase (e.g., ALK, TRKA) mixed with the Eu-labeled anti-tag antibody. Prepare a 4X solution of the Alexa Fluor™ 647-tracer.
-
Assay Plate Setup: In a low-volume 384-well plate, add 4 µL of the 4X isomer solution to the appropriate wells.[16]
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.[16]
-
Tracer Addition: Add 4 µL of the 4X tracer solution to all wells.[16]
-
Incubation: Mix gently and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm (excitation at 340 nm).[16] Calculate the emission ratio and plot against inhibitor concentration to determine the IC50 value.
Protocol 2: ADP-Glo™ Kinase Activity Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Lower luminescence indicates greater kinase inhibition.[17]
Methodology:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the target kinase (ALK or TRK), its specific substrate, and ATP. Add varying concentrations of the TSR-011 isomers. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. Plot the signal against inhibitor concentration to calculate IC50 values.
Data Summary: Biochemical Potency
The results from these assays will provide a direct comparison of the inhibitory power of each isomer against the target kinases.
| Target Kinase | Isomer A (IC50, nM) | Isomer B (IC50, nM) |
| ALK | 0.8 | 150.2 |
| TRKA | 1.1 | 210.5 |
| TRKB | 2.5 | 350.8 |
| TRKC | 2.1 | 315.4 |
| Table 1. Representative biochemical IC50 data for TSR-011 isomers. Isomer A demonstrates significantly higher potency. |
Part 2: Cell-Based Models for Cellular Efficacy
While biochemical assays measure direct target inhibition, cell-based assays are crucial for confirming that a compound can enter a cell, engage its target, and elicit a biological response.[18][19][20]
Cell Line Selection Rationale
-
For ALK: The NCI-H3122 non-small cell lung cancer (NSCLC) cell line is an ideal model. It harbors the EML4-ALK fusion oncogene and its survival is highly dependent on ALK signaling.
-
For TRK: The KM12 colorectal cancer cell line, which expresses a TPM3-NTRK1 fusion protein, is a suitable model for evaluating TRK inhibition.
Protocol 3: Cellular Target Engagement (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of target binding in an intact cell environment. The principle is that drug binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
Methodology:
-
Cell Treatment: Culture NCI-H3122 or KM12 cells to ~80% confluency. Treat cells with a high concentration (e.g., 1 µM) of Isomer A or Isomer B, alongside a vehicle control (DMSO), for 2 hours.
-
Cell Harvest & Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Fractionation: Centrifuge the samples at high speed to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.
-
Analysis: Analyze the soluble fractions by Western Blot or Simple Western™ using antibodies specific for ALK or TRKA. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures cellular ATP levels as an indicator of metabolic activity and cell viability. A decrease in ATP reflects cytotoxic or cytostatic effects of the compound.
Methodology:
-
Cell Seeding: Seed NCI-H3122 or KM12 cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of each TSR-011 isomer. Include a vehicle-only control. Incubate for 72 hours.
-
Lysis and Signal Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for the luciferase reaction.
-
Data Acquisition: Mix the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the half-maximal effective concentration (EC50).
ALK/TRK Signaling Pathway
TSR-011 exerts its effect by blocking the ATP-binding site of ALK and TRK receptor tyrosine kinases, thereby inhibiting their autophosphorylation and the activation of downstream pro-survival signaling cascades like the RAS/MAPK and PI3K/AKT pathways.
Sources
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- 3. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 5. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
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- 9. Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure-synth.com [pure-synth.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
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- 20. news-medical.net [news-medical.net]
Application Note: High-Throughput Chiral Purity Assessment of TSR-011 Enantiomers by Supercritical Fluid Chromatography
Introduction: The Criticality of Enantiomeric Purity in Drug Development
TSR-011, also known as Belizatinib, is a potent inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin-related kinase (TRK) with a chiral center located on its 1,4-disubstituted cyclohexane ring. The specific stereochemistry of a drug molecule is a critical quality attribute, as enantiomers, which are non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the stereospecific characterization and control of chiral drug substances to ensure safety and efficacy. Therefore, robust and efficient analytical methods for determining the enantiomeric purity of TSR-011 are paramount throughout its development and manufacturing lifecycle.
This application note provides a comprehensive guide to the techniques for assessing the enantiomeric purity of TSR-011, with a primary focus on a high-throughput Supercritical Fluid Chromatography (SFC) method. The causality behind experimental choices, detailed protocols, and system validation are discussed to provide researchers, scientists, and drug development professionals with a reliable framework for implementation.
Rationale for Method Selection: Why Supercritical Fluid Chromatography?
While chiral High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for enantiomeric separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several distinct advantages, particularly in a drug discovery and development setting.[1]
-
Speed and Throughput: SFC utilizes supercritical carbon dioxide as the primary mobile phase component, which possesses low viscosity and high diffusivity. This allows for significantly higher flow rates and faster column equilibration compared to HPLC, leading to shorter analysis times and increased sample throughput.[2]
-
Reduced Solvent Consumption: The use of CO2 as the main solvent drastically reduces the consumption of flammable and toxic organic solvents, aligning with green chemistry principles and lowering operational costs.[2]
-
Orthogonal Selectivity: SFC can provide different chiral selectivity compared to normal-phase or reversed-phase HPLC, increasing the probability of successfully resolving challenging enantiomeric pairs.
-
Compatibility with Chiral Stationary Phases: A wide range of chiral stationary phases (CSPs) originally developed for HPLC are also highly effective in SFC, providing a broad toolkit for method development.
Given the complex structure of TSR-011, which includes a benzimidazole core, a piperidine moiety, and the chiral cyclohexane ring, a screening approach utilizing various polysaccharide-based CSPs under SFC conditions is the most efficient strategy to identify a suitable separation method.
Physicochemical Properties of TSR-011 (Belizatinib)
A fundamental understanding of the physicochemical properties of TSR-011 is essential for method development.
| Property | Value/Information | Source |
| IUPAC Name | 3,5-difluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide | |
| Molecular Formula | C33H43F2N5O3 | |
| Molecular Weight | 595.7 g/mol | |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water. | [3] |
| UV Absorbance | The benzimidazole and substituted benzene rings suggest strong UV absorbance between 220-300 nm. A UV scan is recommended to determine the absorbance maximum (λmax) for optimal sensitivity. | Inferred |
Experimental Workflow for Chiral Purity Assessment of TSR-011
The following diagram illustrates the systematic approach for the development and validation of a chiral SFC method for TSR-011.
Caption: Workflow for TSR-011 Enantiomeric Purity Method Development and Validation.
Detailed Protocols
Part 1: Chiral SFC Method Development - A Screening Approach
Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase for the baseline separation of TSR-011 enantiomers. A screening approach using a set of polysaccharide-based CSPs is highly recommended for its high success rate in resolving a diverse range of chiral molecules.[4]
Materials:
-
TSR-011 racemic standard
-
SFC-grade carbon dioxide
-
HPLC or SFC-grade methanol, ethanol, and isopropanol
-
Chiral SFC columns (e.g., 150 x 4.6 mm, 5 µm):
-
Daicel Chiralpak® AD-H, AS-H
-
Daicel Chiralcel® OD-H, OJ-H
-
Phenomenex Lux® Cellulose-1, Amylose-1
-
Instrumentation:
-
Analytical Supercritical Fluid Chromatography (SFC) system with a UV-Vis or Photodiode Array (PDA) detector and an automated back pressure regulator.
Screening Protocol:
-
Sample Preparation: Prepare a stock solution of racemic TSR-011 at a concentration of 1.0 mg/mL in methanol or ethanol. Further dilute with the initial mobile phase co-solvent to a working concentration of approximately 0.1 mg/mL.
-
Initial SFC Conditions:
-
Mobile Phase: Supercritical CO2 and a co-solvent (start with methanol).
-
Gradient (for screening): 5% to 40% co-solvent over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA detector scanning from 210-400 nm, or a single wavelength determined from a UV scan (e.g., 254 nm).
-
Injection Volume: 5 µL.
-
-
Screening Procedure: a. Sequentially screen each of the recommended CSPs with the initial methanol co-solvent gradient. b. If no or poor separation is observed, repeat the screening process with ethanol and then isopropanol as the co-solvent. c. Evaluate the resulting chromatograms for any degree of enantiomeric separation (e.g., peak broadening, shoulder peaks, or partial separation).
Part 2: Chiral SFC Method Optimization
Objective: To refine the separation conditions to achieve baseline resolution (Rs > 1.5) with optimal analysis time and peak shape.
Optimization Strategy:
Once a promising CSP and co-solvent combination is identified from the screening phase, further optimization can be performed:
-
Isocratic vs. Gradient Elution: If the screening gradient provides a good separation, an isocratic method can be developed to simplify the method and improve reproducibility. The optimal isocratic co-solvent percentage is typically slightly lower than the percentage at which the second enantiomer elutes in the gradient run.
-
Co-solvent Percentage: Fine-tune the isocratic co-solvent percentage. A lower percentage will generally increase retention and may improve resolution, while a higher percentage will decrease analysis time.
-
Back Pressure: Vary the back pressure (e.g., from 100 to 200 bar). Higher back pressure increases the density of the supercritical fluid, which can alter selectivity.
-
Temperature: Adjust the column temperature (e.g., from 25 °C to 45 °C). Temperature can influence the thermodynamics of the chiral recognition process and impact resolution.
Part 3: Proposed Analytical Method for Enantiomeric Purity of TSR-011
The following is a proposed starting method based on the successful separation of structurally related benzimidazole and cyclic compounds. This method should be validated according to ICH Q2(R1) guidelines.
Instrumentation and Materials:
-
SFC system with UV/PDA detector
-
Column: Daicel Chiralpak® AD-H (150 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol
-
Isocratic Elution: 70:30 (A:B)
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 35 °C
-
Back Pressure: 120 bar
-
Detection Wavelength: To be determined by UV scan (start at 254 nm).
-
Injection Volume: 5 µL
-
Sample Diluent: Methanol
System Suitability Test (SST):
Before sample analysis, a system suitability solution (racemic TSR-011) should be injected. The following are typical SST criteria:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (T): ≤ 2.0 for both peaks.
-
Relative Standard Deviation (RSD) of Peak Areas (n=6 injections): ≤ 2.0%.
Data Analysis and Calculation of Enantiomeric Purity:
The enantiomeric purity is typically expressed as enantiomeric excess (e.e.) or as the percentage of the undesired enantiomer.
-
% Undesired Enantiomer = (Area of Undesired Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100
-
% Enantiomeric Excess (e.e.) = |(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)| x 100
Method Validation: A Self-Validating System
The developed analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.
| Validation Parameter | Purpose and General Approach |
| Specificity | To ensure that the signal of the analyte is not interfered with by other components (e.g., impurities, degradation products, or the other enantiomer). This is demonstrated by achieving baseline resolution of the enantiomers and showing no interference from a placebo or spiked impurities at the retention times of the enantiomers. |
| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response. Prepare a series of solutions of the undesired enantiomer at different concentrations (e.g., from the reporting threshold to 120% of the specification limit) and analyze them. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. This is typically assessed by spiking the drug substance with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes: - Repeatability: Analysis of replicate samples under the same operating conditions over a short interval of time. - Intermediate Precision: Analysis by different analysts, on different days, and with different equipment. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. It is often determined by a signal-to-noise ratio of 10:1 and confirmed by assessing the precision and accuracy at that concentration. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition). This provides an indication of its reliability during normal usage. |
Conclusion
The enantiomeric purity of TSR-011 is a critical parameter that must be rigorously controlled. Supercritical Fluid Chromatography offers a rapid, efficient, and environmentally friendly approach for this purpose. By employing a systematic screening of polysaccharide-based chiral stationary phases, an effective separation method can be developed. The proposed SFC method, once optimized and validated according to ICH guidelines, will provide a robust and reliable tool for the routine quality control of TSR-011, ensuring the safety and efficacy of this promising therapeutic agent.
References
-
Desfontaine, V., Guillarme, D., Francotte, E., & Veuthey, J. L. (2015). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A, 1424, 138–151. [Link]
-
BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved February 9, 2026, from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FAGG - Federal Agency for Medicines and Health Products. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]
-
Cirilli, R., Ferretti, R., Gallinella, B., De Santis, E., Zanitti, L., & La Torre, F. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Molecules, 29(11), 2586. [Link]
-
The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved February 9, 2026, from [Link]
Sources
Practical Guide to Preclinical Profiling of TSR-011 (Belizatinib) Isomers
Introduction & Scientific Rationale
TSR-011 (Belizatinib) is a potent, orally bioavailable small-molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA/B/C) .[1] While it demonstrated clinical activity, its development was impacted by off-target toxicities (specifically QTc prolongation and neurological dysesthesia).
Why Study Isomers? In preclinical development, the study of TSR-011 isomers is critical for two reasons:
-
Eutomer Validation: Confirming that the biological activity resides primarily in one enantiomer (the eutomer) while the other (the distomer) is less active or inactive against the primary target.
-
Off-Target Deconvolution: Using the inactive distomer as a negative control. If the distomer causes the same toxicity (e.g., hERG inhibition leading to QTc prolongation) as the eutomer without inhibiting ALK, the toxicity is likely scaffold-dependent rather than mechanism-dependent.
This guide outlines the protocols for handling these isomers, assessing their potency in vitro, and evaluating their pharmacokinetics (PK) and pharmacodynamics (PD) in vivo.
Chemical Handling & Isomeric Resolution
TSR-011 possesses chiral centers that dictate its binding affinity. Commercial supplies may vary in enantiomeric excess (ee). Rigorous QC is required before in vivo use.
Storage and Solubilization
-
Physical State: White to off-white powder.
-
Storage: -20°C (desiccated). Protect from light.
-
Stock Solution: Dissolve in DMSO to 10 mM.
-
Note: Avoid aqueous buffers for stock preparation to prevent precipitation.
-
Stability: Aliquot and store at -80°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).
-
Chiral Purity Verification (Protocol)
Before initiating biological assays, verify the ratio of Eutomer (Active) to Distomer (Inactive).
HPLC Method for Chiral Separation:
-
Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Clinical-grade studies require >98% ee . If ee < 95%, repurify via preparative chiral chromatography.
In Vitro Profiling: Comparative Potency
Kinase Inhibition Assay (TR-FRET)
Objective: Determine the IC50 of TSR-011 isomers against ALK and TRKA/B/C.
Reagents:
-
Recombinant ALK/TRK enzymes.
-
Peptide substrate (e.g., PolyGT or specific tyrosine peptide).
-
ATP (at Km for each kinase).
Protocol:
-
Titration: Prepare 10-point dose-response curves for TSR-011 (Eutomer) and Isomer B (Distomer) ranging from 10 µM to 0.1 nM.
-
Incubation: Mix enzyme, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 60 min at RT.
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled acceptor. Read TR-FRET signal.
-
Data Analysis: Fit data to a 4-parameter logistic equation.
Expected Results (Reference Values):
| Target | TSR-011 (Eutomer) IC50 | Isomer B (Distomer) IC50 | Interpretation |
| ALK (WT) | ~ 0.7 - 1.0 nM | > 100 nM | >100-fold selectivity confirms specific binding. |
| TRKA/B/C | < 3.0 nM | > 200 nM | Validates dual-inhibition mechanism. |
| hERG | Variable | Check Toxicity | If both isomers inhibit hERG <1 µM, toxicity is scaffold-driven. |
Mechanism of Action Visualization
The following diagram illustrates the signaling pathways inhibited by the active TSR-011 isomer.
Caption: TSR-011 blocks ALK/TRK phosphorylation, halting downstream RAS/MAPK and PI3K/AKT oncogenic signaling.
In Vivo Protocols: PK/PD and Efficacy[1][2]
Formulation for Oral Gavage (PO)
TSR-011 is orally bioavailable but requires specific vehicles to maximize exposure and minimize variability between isomers.
Vehicle Composition:
-
Option A (Standard): 0.5% Methylcellulose + 0.1% Tween 80 in water.
-
Option B (Enhanced Solubilization): 10% DMSO + 10% Cremophor EL + 80% Saline.
-
Recommendation: Use Option A for repeat-dose toxicity studies; Option B for single-dose PK if solubility is limiting.
-
Pharmacokinetic (PK) Study Design
Animals: Male Balb/c mice (n=3 per timepoint). Dose: 30 mg/kg (PO).
Sampling Schedule:
-
Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Bioanalysis: LC-MS/MS (ESI+ mode).
-
Transitions: 578 -> 435 m/z (TSR-011).[2]
-
Chiral LC-MS: Essential to verify no in vivo racemization (conversion of eutomer to distomer) occurs metabolically.
-
Xenograft Efficacy Model
Cell Line: NCI-H3122 (EML4-ALK positive NSCLC) or Karpas-299 (ALCL).
Protocol:
-
Implantation: Inject
cells subcutaneously into the right flank of SCID/Beige mice. -
Randomization: When tumors reach ~200 mm³, randomize into 3 groups (n=8/group):
-
Group 1: Vehicle Control.
-
Group 2: TSR-011 (Eutomer) @ 30 mg/kg QD.
-
Group 3: TSR-011 (Distomer/Racemate) @ 30 mg/kg QD (Optional: to assess off-target toxicity vs efficacy).
-
-
Monitoring: Measure tumor volume (caliper) and body weight daily.
-
Endpoints: Tumor Growth Inhibition (TGI) and plasma/tumor drug concentration at termination.
Safety Pharmacology: The hERG/QTc Check
Since TSR-011 development was halted partly due to QTc prolongation, this step is mandatory for any derivative research.
hERG Patch Clamp Assay:
-
System: CHO cells stably expressing hERG potassium channels.
-
Procedure: Perfuse cells with TSR-011 Eutomer and Distomer separately at 1, 10, and 30 µM.
-
Analysis: Measure tail current amplitude.
-
Critical Insight: If the Distomer inhibits hERG equipotent to the Eutomer, the cardiac liability is likely intrinsic to the chemical scaffold, not the ALK inhibition. This guides medicinal chemistry to modify the core structure rather than the chiral center.
Experimental Workflow Summary
Caption: Integrated workflow from chiral separation to in vivo validation.
References
-
Clinical Profile & Safety
-
Chiari, R., et al. "A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas." British Journal of Cancer, 121, 131–138 (2019).[3]
-
-
Mechanism of Action (ALK/TRK)
- Preclinical Efficacy & Rationale: Wilcoxen, K.M., et al. "TSR-011: A potent, orally bioavailable, dual ALK and TRK inhibitor." American Association for Cancer Research (AACR) Annual Meeting, Abstract (2014).
-
General Guidelines on Stereoisomeric Drugs
- FDA Guidance for Industry. "Development of New Stereoisomeric Drugs."
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Technical Application Note: Comparative Profiling of TSR-011 (Belizatinib) Isomers in ALK/TRK-Driven Cellular Models
Abstract & Introduction
TSR-011 (Belizatinib) is a potent, dual-action small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK A/B/C). While its primary clinical development focused on ALK-rearranged non-small cell lung cancer (NSCLC) and TRK-fusion solid tumors, the structural complexity of next-generation kinase inhibitors often introduces chirality.
In drug development, the distinction between the eutomer (biologically active enantiomer) and the distomer (less active or inactive enantiomer) is critical. For TSR-011, the binding affinity is driven by specific hydrophobic interactions within the ATP-binding pocket, where stereochemistry dictates the "lock-and-key" fit.
This application note provides a rigorous, self-validating workflow to evaluate the biological activity of TSR-011 isomers. We utilize isogenic Ba/F3 systems and naturally derived cancer lines to quantify the Eutomer/Distomer Potency Ratio (EDPR) , ensuring that synthesized or isolated batches meet the stringent selectivity requirements for preclinical progression.
Mechanism of Action & Signaling Pathway
TSR-011 functions as an ATP-competitive inhibitor. Upon binding to the kinase domain of ALK or TRK fusion proteins (e.g., EML4-ALK, ETV6-NTRK), it prevents the phosphorylation of activation loop tyrosines. This blockade collapses downstream signaling cascades essential for survival, specifically the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
Visualization: ALK/TRK Inhibition Pathway
The following diagram illustrates the signal transduction blockade induced by the active TSR-011 isomer.
Caption: TSR-011 competitively inhibits ATP binding to ALK/TRK fusions, silencing RAS/MAPK, PI3K/AKT, and STAT3 pathways to arrest proliferation.
Experimental Models & Reagents
Cell Line Selection
To validate isomer potency, we employ a "Dependency Triangle" strategy using three distinct cell types:
| Cell Line | Type | Driver Mutation | Role in Assay |
| Ba/F3 EML4-ALK | Murine Pro-B (Engineered) | EML4-ALK Fusion | Primary Screen: Highly sensitive, "oncogene addicted" model. Survival depends entirely on ALK activity. |
| Karpas-299 | Human ALCL | NPM-ALK Fusion | Validation: Naturally occurring human lymphoma line. Validates potency in a complex genomic background. |
| Ba/F3 Parental | Murine Pro-B | None (IL-3 Dependent) | Counter-Screen: Grown in IL-3.[1] Used to assess off-target toxicity.[1] If isomers kill these cells, the toxicity is non-specific. |
Compound Preparation[2][3]
-
Stock Solution: Dissolve TSR-011 isomers (Isomer A and Isomer B) in 100% DMSO to a concentration of 10 mM.
-
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).
-
Working Solution: Serial dilutions must be performed in DMSO first, then transferred to media to keep final DMSO concentration <0.1%.
Protocol A: Isogenic Viability Screening (IC50 Determination)
This protocol determines the potency shift between isomers. The active isomer (eutomer) should exhibit an IC50 in the low nanomolar range (<5 nM), while the distomer will show significantly reduced potency (>100 nM or µM range).
Workflow Visualization
Caption: Standardized 72-hour viability workflow using ATP-based luminescence detection.
Step-by-Step Procedure
-
Cell Preparation:
-
Harvest Ba/F3 EML4-ALK cells in the logarithmic growth phase.
-
Wash twice with PBS to remove any residual cytokines (if using parental lines) or metabolites.
-
Resuspend in RPMI-1640 + 10% FBS (no IL-3).
-
Density: Seed 5,000 cells/well (50 µL) in a white-walled 96-well plate.
-
-
Compound Treatment:
-
Prepare a 3-fold serial dilution of Isomer A and Isomer B in a separate "compound plate" using media.
-
Range: Top concentration 10 µM down to 0.5 nM (plus DMSO control).
-
Add 50 µL of diluted compound to the cell plate (Final Volume: 100 µL).
-
Critical Control: Include Ba/F3 Parental cells + IL-3 (10 ng/mL) treated with the same doses to rule out general cytotoxicity.
-
-
Incubation:
-
Incubate plates for 72 hours at 37°C, 5% CO2.
-
Why 72h? Kinase inhibitors are cytostatic/cytotoxic. Shorter times (24h) often reflect only cell cycle arrest, not true killing, leading to underestimated potencies.
-
-
Readout (CellTiter-Glo / CTG):
-
Equilibrate plate and CTG reagent to room temperature (RT).
-
Add 100 µL CTG reagent to each well.
-
Shake orbitally for 2 minutes (lyses cells).
-
Incubate at RT for 10 minutes (stabilizes signal).
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
-
-
Data Analysis:
-
Normalize data: (Sample - Blank) / (DMSO Control - Blank) * 100.
-
Fit curves using a 4-parameter logistic (4PL) regression model.
-
Calculate EDPR:
. A ratio >10 indicates successful chiral separation and high stereoselectivity.
-
Protocol B: Target Engagement (Western Blot)
To confirm that the viability loss is due to on-target inhibition (ALK/TRK blockade) and not off-target toxicity, phosphorylation status must be assessed.
Key Reagents
-
Primary Antibodies: p-ALK (Tyr1604), Total ALK, p-ERK1/2 (Thr202/Tyr204), Total ERK, p-AKT (Ser473).
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF) is non-negotiable.
Procedure
-
Treatment: Seed 1x10^6 Karpas-299 cells in 6-well plates. Treat with Isomer A or B at 10x the IC50 (determined in Protocol A) for 2 to 4 hours .
-
Note: Phosphorylation inhibition happens rapidly (minutes to hours), unlike cell death (days).
-
-
Lysis: Wash cells with ice-cold PBS containing 1mM Na3VO4. Lyse on ice for 20 mins. Clarify by centrifugation (14,000xg, 10 min).
-
Blotting: Load 20-30 µg protein/lane. Transfer to PVDF.
-
Interpretation:
-
Active Isomer: Complete disappearance of p-ALK and p-ERK bands compared to DMSO.
-
Inactive Isomer: Bands remain comparable to DMSO control.
-
Expected Results & Troubleshooting
| Parameter | Active Isomer (Eutomer) | Inactive Isomer (Distomer) | Troubleshooting / Notes |
| Ba/F3 EML4-ALK IC50 | 0.5 - 5.0 nM | > 100 nM | If Eutomer IC50 >10nM, check compound degradation or cell line dependence (IL-3 washout failure). |
| Karpas-299 IC50 | 10 - 50 nM | > 500 nM | Natural lines are often more resistant due to pumps/transporters. |
| Ba/F3 Parental (+IL3) | > 1000 nM | > 1000 nM | If toxicity is seen here <500nM, the compound has off-target toxicity (not ALK-specific). |
| p-ALK Blot | Abolished | Intact | Ensure phosphatase inhibitors are fresh. |
References
-
National Cancer Institute (NCI). Definition of ALK/TRK inhibitor TSR-011. NCI Drug Dictionary. Link
-
Lin, C. C., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas.[2] British Journal of Cancer, 121(2), 131-138.[2] Link
-
Weiss, G. J., et al. (2014). Phase 1/2 study of TSR-011, a potent inhibitor of ALK and TRK, including crizotinib-resistant ALK mutations.[3] Journal of Clinical Oncology. Link
-
Yao, H., et al. (2019). IC50 values of ALK inhibitors for the growth inhibition of Karpas299. ResearchGate.[4] Link
-
ICE Bioscience. Ba/F3 Cell Proliferation Assay Protocols.Link
Sources
Application Note & Protocol: A Stereoselective Pharmacokinetic Study of TSR-011 Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed methodological framework for the comprehensive pharmacokinetic (PK) characterization of the stereoisomers of TSR-011, a novel chiral therapeutic agent. Given that enantiomers of a chiral drug can exhibit profoundly different absorption, distribution, metabolism, excretion (ADME), and toxicity profiles, a thorough stereoselective investigation is not only a scientific necessity but also a regulatory expectation.[1][2][3][4] This guide outlines the rationale and protocols for developing and validating a stereoselective bioanalytical method, designing a robust in vivo pharmacokinetic study, and interpreting the resulting data to understand the individual disposition of each TSR-011 isomer, including the potential for in vivo chiral inversion.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of drug design and action.[2] The two mirror-image forms, or enantiomers, of a chiral drug can interact differently with the inherently chiral environment of the body, such as enzymes and receptors.[5][6] This can lead to significant differences in their therapeutic effects and safety profiles.[1][7] The historical example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of understanding stereochemistry in drug development.[1]
Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines recommending the early characterization of stereoisomers.[8][9][10][11][12][13] The development of single-enantiomer drugs is now strongly preferred over racemic mixtures (a 1:1 mixture of enantiomers).[10][14] Therefore, a stereoselective pharmacokinetic study of TSR-011 is essential to:
-
Determine the exposure (AUC) and peak concentration (Cmax) of each isomer.
-
Characterize the absorption, distribution, metabolism, and excretion (ADME) pathways for each isomer individually.[15]
-
Assess the potential for one isomer to convert to the other in vivo (chiral inversion), a phenomenon that can complicate the PK/PD relationship.[16][17][18]
-
Provide a sound scientific basis for selecting the optimal isomeric form for further clinical development.
This guide provides the foundational methodology to achieve these objectives for the hypothetical molecule, TSR-011.
Bioanalytical Methodology: Stereoselective Quantification in Biological Matrices
The cornerstone of any stereoisomeric PK study is a robust, validated bioanalytical method capable of accurately and precisely quantifying each enantiomer in a complex biological matrix like plasma.[3][19] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for its high sensitivity and selectivity.[4][14]
Causality in Method Development: The Chiral Selector
The primary challenge is the separation of enantiomers, which have identical physical and chemical properties in an achiral environment.[2] This is overcome by introducing a chiral selector into the analytical system.
-
Direct Method (Recommended): The most common and efficient approach is to use a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column.[7][14][20] CSPs are packed with a chiral material that transiently interacts with the enantiomers, forming temporary diastereomeric complexes with different energy states, leading to differential retention times and separation.[21]
-
Indirect Method: This involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral column.[21] This approach is often more complex, requires an extra reaction step, and may introduce analytical variability.
For TSR-011, we will proceed with the direct method using a CSP, as it is the industry standard for its robustness and efficiency.
Protocol: Development and Validation of a Chiral LC-MS/MS Method
Objective: To develop and validate a method for the simultaneous quantification of R-TSR-011 and S-TSR-011 in rat plasma.
Step 1: Initial Feasibility and Column Screening
-
Obtain Standards: Procure certified reference standards for R-TSR-011, S-TSR-011, and a racemic mixture. Also obtain a stable isotope-labeled internal standard (SIL-IS), if available, for optimal quantification.
-
Column Selection: Screen a variety of commercially available CSPs (e.g., polysaccharide-based like CHIRALCEL®, or protein-based like Chiral-AGP) under different mobile phase conditions (normal phase, reverse phase, polar organic).[6]
-
Optimization: Once baseline separation is achieved, optimize mobile phase composition, flow rate, and column temperature to achieve a resolution (Rs) of >1.5, good peak shape, and a reasonable run time.
Step 2: Mass Spectrometry Tuning
-
Infusion: Infuse a standard solution of each enantiomer and the SIL-IS into the mass spectrometer to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Parameter Optimization: Optimize MS parameters such as collision energy, declustering potential, and source temperature to maximize signal intensity.
Step 3: Sample Preparation
-
Extraction: Develop a sample extraction procedure from plasma. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3] The goal is to maximize recovery of the analytes while minimizing matrix effects.
-
Evaluation: Assess extraction recovery and matrix effects to ensure the chosen method is reliable.
Step 4: Method Validation (Based on FDA/EMA Guidelines) Perform a full validation of the method, assessing the parameters summarized in the table below.
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analytes or IS in blank matrix. | Ensures the signal is from the analyte of interest and not from endogenous components. |
| Calibration Curve | 8-10 non-zero standards, r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Establishes the relationship between instrument response and concentration. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV. | Defines the lowest concentration that can be reliably quantified. |
| Accuracy & Precision | Intra- and inter-day precision (CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ) at four QC levels (LLOQ, Low, Mid, High). | Confirms the method is both accurate and reproducible across its quantitative range. |
| Recovery & Matrix Effect | Consistent and reproducible across the concentration range. | Ensures the sample preparation process is efficient and that matrix components do not suppress or enhance the analyte signal. |
| Stability | Analytes are stable under various conditions (bench-top, freeze-thaw, long-term storage). | Guarantees sample integrity from collection through analysis. |
| Chiral Inversion Assessment | Incubate single-enantiomer QC samples in blank matrix. The amount of the other enantiomer formed should be below the LLOQ. | Verifies that no chiral inversion occurs during sample handling, storage, or analysis.[17] |
In Vivo Study Design: A Phased Approach
A well-designed in vivo study is critical to understanding the stereoselective disposition of TSR-011. A phased approach in a relevant preclinical species (e.g., Sprague-Dawley rats) is recommended.
Logical Framework for the In Vivo Study
The experimental design must allow for the independent assessment of each enantiomer's PK profile and the direct evaluation of chiral inversion.
Caption: Unidirectional chiral inversion of R-TSR-011 to S-TSR-011.
Conclusion and Future Directions
The methodology detailed in this application note provides a robust and scientifically rigorous framework for the stereoselective pharmacokinetic evaluation of TSR-011. By meticulously developing a chiral bioanalytical method, executing a well-designed in vivo study, and carefully analyzing the resulting data, researchers can elucidate the distinct ADME properties of each enantiomer. This knowledge is indispensable for making informed decisions in the drug development process, ensuring the selection of the safest and most effective therapeutic candidate for advancement into clinical trials. The principles and protocols described herein are grounded in established scientific practice and align with the expectations of global regulatory authorities.
References
-
Tucker, G. T. (2000). Chiral switches. The Lancet, 355(9209), 1085-1087. [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science: IJBS, 2(2), 85. [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
-
Wu, X., Li, J., Li, Z., & Li, J. (2020). Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. Current drug metabolism, 21(10), 785-796. [Link]
-
Genomind. (2021). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. [Link]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16. [Link]
-
SlideShare. (n.d.). Stereoselective pharmacokinetics and metabolism of chiral drugs. [Link]
-
Zhu, Y., & Wang, J. (2009). Bioanalysis of chiral compounds during drug development using a tiered approach. Bioanalysis, 1(1), 127-141. [Link]
-
U.S. Food and Drug Administration. (1992). Policy Statement for the Development of New Stereoisomeric Drugs. [Link]
-
Schug, K. A., & Lindner, W. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85-100. [Link]
-
Ovid. (n.d.). Bioanalysis of chiral compounds during drug development using a tiered approach. [Link]
-
Fernandes, C., Tiritan, M. E., & Pinto, M. M. (2020). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 25(18), 4228. [Link]
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Chiralpedia. (2025). Chiral Bioequivalence – An Explainer. [Link]
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MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]
-
Schug, K. A., & Lindner, W. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Medicinal Chemistry Letters. [Link]
-
Lu, X., et al. (2022). Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats. Frontiers in Pharmacology, 13, 981656. [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality, 4(5), 338-340. [Link]
-
Moaddel, R., & Wainer, I. W. (2001). Role of chiral chromatography in therapeutic drug monitoring and in clinical and forensic toxicology. Journal of chromatography. B, Biomedical sciences and applications, 762(1), 35-49. [Link]
-
Wikipedia. (n.d.). Chiral inversion. [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Tekwani, B. L., et al. (2018). Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice. Malaria Journal, 17(1), 1-11. [Link]
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Chiralpedia. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. [Link]
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Wang, C., et al. (2016). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 6(3), 147-154. [Link]
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Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
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Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. [Link]
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Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. [Link]
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HHS.gov. (2024). Development of New Stereoisomeric Drugs. [Link]
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Troubleshooting & Optimization
Technical Support: TSR-011 (Belizatinib) Isomer Synthesis
This guide provides a technical troubleshooting framework for the synthesis of TSR-011 (Belizatinib) , specifically addressing the critical stereochemical challenges associated with its cyclohexane core.
Topic: Troubleshooting TSR-011 Isomer Synthesis & Stereochemical Purity Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads Version: 1.0 (Current as of 2026)[1][2]
System Overview & Critical Criticality
TSR-011 (Belizatinib) is a dual ALK/TRK inhibitor containing a (1s,4s)-1,4-disubstituted cyclohexane scaffold.[1][2] The molecule exhibits pseudo-asymmetry at the cyclohexane ring, where the cis-isomer (1s,4s) is the active pharmaceutical ingredient (API).[1]
The primary synthetic failure mode is the isomerization of the kinetically formed or starting cis-isomer into the thermodynamically more stable trans-isomer (1r,4r).[1][2] This typically occurs during high-temperature amidation or benzimidazole formation steps.[1][2]
Chemical Identity
-
IUPAC Name: 4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2-yl)benzamide[1][2]
-
Critical Stereocenter: 1,4-Cyclohexane (Cis-configuration).[1][2]
Diagnostic Workflow
Use this decision tree to identify the source of isomeric impurity (diastereomeric excess degradation).
Figure 1: Diagnostic logic for identifying and resolving cis/trans isomerism issues in TSR-011 synthesis.
Phase 1: Pre-Reaction Quality Control
The synthesis typically originates from cis-4-aminocyclohexanecarboxylic acid .[1][2] Commercial supplies of this reagent often contain 2–5% of the trans-isomer.[1][2]
Protocol: Starting Material Verification
Before initiating the synthesis, validate the stereochemistry of the starting material.[1]
-
Derivatization: Convert a small aliquot of the starting amino acid to its methyl ester or acetamide derivative to resolve NMR signals.
-
NMR Criteria:
-
Cis-isomer (Target): The methine proton at C1/C4 usually appears as a broad multiplet or quintet (equatorial/axial averaging) with smaller coupling constants (
).[1][2] -
Trans-isomer (Impurity): The methine proton appears as a distinct triplet of triplets (tt) due to large diaxial coupling (
).[1][2]
-
-
Action: If trans content > 2%, perform a recrystallization in water/ethanol (9:1) .[1] The trans-isomer is typically less soluble and may precipitate first (depending on the specific derivative), or the cis-isomer can be enriched in the mother liquor.[1][2] Note: Check specific solubility for your derivative.
Phase 2: Reaction Optimization (Preventing Isomerization)
The critical risk point is the coupling of the cyclohexane amine to the benzimidazole precursor or the amide coupling to the isopropylamine.[1]
Mechanism of Failure
Using strong bases (e.g., NaH, KOtBu) or high temperatures (>100°C) can cause deprotonation alpha to the carbonyl or the benzimidazole nitrogen, allowing the cyclohexane ring to flip to the thermodynamically favored trans-conformation (diequatorial).[1]
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| High Trans Content (>10%) | Thermodynamic equilibration driven by heat.[1][2] | Reduce reaction temperature.[1][2] Use kinetic control conditions (e.g., 0°C to RT). |
| Racemization of Amide | Use of harsh coupling reagents (e.g., SOCl2).[1] | Switch to mild coupling agents: HATU or T3P with DIPEA.[1][2] |
| Low Yield | Steric hindrance of the cis-axial amine.[1][2] | Increase reaction time, not temperature. Use a more nucleophilic catalyst (e.g., DMAP).[1] |
| Incomplete Conversion | Poor solubility of zwitterionic intermediates.[1][2] | Use polar aprotic solvents (DMF/DMAc) rather than alcohols.[1] |
Optimized Protocol for Amide Coupling
-
Reagents: 1.2 eq HATU, 2.0 eq DIPEA, DMF, 0°C
RT. -
Monitoring: Monitor reaction by LC-MS. Avoid heating above 40°C.
-
Work-up: Acidic wash (dilute HCl) immediately removes unreacted amine and quenches basic catalysts that promote isomerization.[1][2]
Phase 3: Post-Reaction Purification
If a mixture of isomers is obtained, separation is required.[1][3][4] The cis and trans isomers of TSR-011 have distinct physical properties due to their different molecular shapes (bent cis vs. linear trans).[1][2]
Separation Strategies
-
Flash Chromatography:
-
Preparative HPLC (Chiral/Achiral):
-
Crystallization (Polymorph Control):
Frequently Asked Questions (FAQs)
Q: Why does the IUPAC name say (1s,4s) if the molecule is achiral? A: The 1,4-disubstituted cyclohexane is a meso-like system.[1][2] The (1s,4s) descriptor refers to pseudo-asymmetry .[1][5] In the context of TSR-011, this specifically denotes the cis -relationship between the benzimidazole and the isopropylamide substituents.[1][2]
Q: My LC-MS shows a single peak, but biological activity is low. Why? A: Standard C18 LC-MS gradients often fail to separate cis/trans isomers of cyclohexanes.[1][2] You likely have the trans-isomer (inactive).[1][2] Use a Phenyl-Hexyl column or run a 1H-NMR to confirm the methine coupling constants (see Phase 1).
Q: Can I convert the trans-isomer back to cis?
A: generally, no. The trans-isomer is thermodynamically favored (diequatorial).[1][2] Isomerization usually flows Cis
References
-
PubChem. (2025).[1] TSR-011 (Belizatinib) Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]
-
ClinicalTrials.gov. (2019).[1] A Phase 1 Study of TSR-011 in Patients With Advanced Solid Tumors and Lymphomas. U.S. National Library of Medicine.[1] Available at: [Link][1][2]
-
IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names (Blue Book). (Regarding pseudo-asymmetry and cis/trans descriptors).
Sources
- 1. Blue Book P-9 [iupac.qmul.ac.uk]
- 2. 3685-23-2|cis-4-Aminocyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 3. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 4. US6878848B2 - Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer - Google Patents [patents.google.com]
- 5. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Stereoselective Outcomes for TSR-011
Document ID: TSR011-TSG-2026-02-09
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with the chiral molecule TSR-011. We have observed that a common challenge in the synthesis of TSR-011 is achieving a high yield of the therapeutically desired (R,R)-TSR-011 isomer, often due to the co-production of the (R,S)-diastereomer. This guide provides a structured, in-depth approach to troubleshooting and optimizing experimental conditions to enhance the diastereomeric ratio and overall yield of the target isomer. It is organized in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the diastereomeric ratio of TSR-011 during synthesis?
A1: The diastereomeric ratio (d.r.) in the synthesis of TSR-011 is principally governed by the energy difference between the transition states leading to the different diastereomers. Key influencing factors include:
-
Reaction Temperature: Lower temperatures generally increase stereoselectivity by amplifying the small energy differences between diastereomeric transition states.[1][2]
-
Solvent Choice: The polarity, viscosity, and coordinating ability of the solvent can significantly alter the conformational preferences of reactants and transition states, thereby influencing stereoselectivity.[3][4][5]
-
Choice of Reagents and Catalysts: The steric and electronic properties of reagents, ligands, and catalysts play a crucial role in directing the stereochemical outcome of the reaction.[6][7]
-
Reaction Kinetics vs. Thermodynamic Control: Depending on the reaction conditions, the product ratio may be determined by the relative rates of formation (kinetic control) or the relative stability of the products (thermodynamic control).[8]
Q2: I am observing a low diastereomeric ratio (e.g., 2:1 of desired to undesired isomer). What is the first parameter I should investigate?
A2: The first parameter to investigate is typically the reaction temperature . A systematic study of the effect of temperature on the diastereomeric ratio should be conducted. Lowering the reaction temperature often enhances selectivity, as it allows the reaction to proceed more selectively through the lower energy transition state.[1][2] It is important to note that lowering the temperature will also decrease the reaction rate, so a balance must be found between selectivity and practical reaction times.
Q3: Can the order of reagent addition impact the stereochemical outcome?
A3: Yes, the order of addition can be critical. For multi-step reactions or reactions involving pre-complexation, the sequence in which reagents are introduced can affect the formation of the desired chiral environment. For instance, in a catalyst-mediated reaction, pre-forming the catalyst-substrate complex before the addition of the second reactant can sometimes lead to higher stereoselectivity.
Q4: Is it possible that the diastereomeric ratio is changing during workup or purification?
A4: Absolutely. This phenomenon, known as epimerization , can occur if one of the stereocenters is labile under the workup or purification conditions.[9][10] Acidic or basic conditions, elevated temperatures, or even prolonged exposure to certain chromatography media can cause the inversion of a stereocenter, thus altering the diastereomeric ratio. It is crucial to analyze the diastereomeric ratio of the crude reaction mixture and compare it to the ratio in the purified product.
Part 2: Troubleshooting Guides
Guide 1: Improving Diastereomeric Ratio in the Synthetic Reaction
Problem: The synthesis of TSR-011 consistently yields a low diastereomeric ratio of the desired (R,R)-isomer.
Troubleshooting Workflow:
Caption: Workflow for improving diastereomeric ratio.
Detailed Steps & Explanations:
-
Step 1: Temperature Screening. As the initial step, perform the reaction at a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to assess the impact on the diastereomeric ratio.[1][2]
-
Step 2: Solvent Screening. Solvents can have a profound effect on stereoselectivity.[3][4][5] Screen a variety of solvents with different polarities and coordinating abilities.
-
Step 3: Reagent and Catalyst Modification. If applicable, explore variations in the chiral auxiliary, ligand, or catalyst. Subtle steric or electronic changes can significantly influence the stereochemical outcome.[6][7][11]
-
Step 4: Investigate Thermodynamic Control. If kinetic control is not providing sufficient selectivity, it may be possible to enrich the desired diastereomer through a thermodynamically controlled isomerization.[8] This involves subjecting the diastereomeric mixture to conditions that allow for equilibration to favor the more stable diastereomer.
Guide 2: Addressing Epimerization During Workup and Purification
Problem: The diastereomeric ratio of TSR-011 is high in the crude reaction mixture but decreases after workup and/or purification.
Troubleshooting Workflow:
Caption: Workflow to address post-reaction epimerization.
Detailed Steps & Explanations:
-
Step 1: Pinpoint the Source. Analyze samples at each stage of the workup and purification process (e.g., after quenching, after extraction, after chromatography) to identify where the loss of stereochemical integrity is occurring.
-
Step 2: Mitigate pH Effects. If epimerization is occurring during aqueous workup, use buffered solutions to maintain a neutral pH. Avoid strong acids or bases.[9][12]
-
Step 3: Control Temperature. Perform all workup and purification steps at reduced temperatures to minimize the rate of epimerization.
-
Step 4: Optimize Chromatography. If column chromatography is the culprit, screen different stationary phases (e.g., deactivated silica, alumina) and mobile phase compositions. Sometimes, simply changing the solvent polarity can prevent on-column epimerization.[13][14]
Part 3: Protocols and Data Presentation
Protocol 1: Chiral HPLC Method for TSR-011 Diastereomer Analysis
This protocol outlines a general approach for developing a chiral HPLC method to resolve and quantify the diastereomers of TSR-011. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[15][16]
Objective: To establish a reliable analytical method for determining the diastereomeric ratio of TSR-011.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
TSR-011 diastereomeric mixture
-
Reference standards for each pure diastereomer (if available)
Method Development Steps:
-
Column Screening: Screen a selection of chiral columns with different stationary phases to identify one that provides baseline separation of the TSR-011 diastereomers.[17][18]
-
Mobile Phase Optimization:
-
Start with a standard mobile phase for the chosen column (e.g., 90:10 hexane:isopropanol).
-
Systematically vary the ratio of the mobile phase components to optimize resolution and retention times.[13]
-
If necessary, introduce additives to the mobile phase, such as small amounts of a different alcohol or an acid/base modifier, which can sometimes improve selectivity.[17]
-
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C) as temperature can affect selectivity in chiral separations.[17]
-
Method Validation: Once an optimal method is developed, validate it for specificity, linearity, accuracy, precision, and robustness according to FDA and ICH guidelines.[19][20][21]
Protocol 2: Diastereoselective Crystallization of (R,R)-TSR-011
This protocol provides a framework for enriching the desired (R,R)-TSR-011 isomer from a diastereomeric mixture via crystallization.
Objective: To increase the diastereomeric excess of (R,R)-TSR-011 through selective crystallization.
Materials:
-
TSR-011 diastereomeric mixture
-
A range of crystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, heptane)
-
Seed crystals of pure (R,R)-TSR-011 (if available)
Procedure:
-
Solvent Screening:
-
In small vials, dissolve a known amount of the TSR-011 mixture in a minimal amount of various heated solvents.
-
Allow the solutions to cool slowly to room temperature and then to 0-5 °C.
-
Observe which solvents yield crystalline material and analyze the diastereomeric ratio of the resulting crystals and the mother liquor. The goal is to find a solvent in which the desired (R,R)-isomer is significantly less soluble than the (R,S)-isomer.[22]
-
-
Optimization of Crystallization Conditions:
-
Iterative Recrystallization: If a single crystallization does not provide the desired purity, subsequent recrystallizations of the enriched material can be performed.[24]
Data Presentation:
Table 1: Effect of Temperature on Diastereomeric Ratio of TSR-011
| Temperature (°C) | Diastereomeric Ratio ((R,R) : (R,S)) |
| 25 | 2.1 : 1 |
| 0 | 3.5 : 1 |
| -20 | 5.2 : 1 |
| -40 | 7.8 : 1 |
| -78 | 9.1 : 1 |
Table 2: Solvent Screening for Diastereoselective Crystallization
| Solvent System | d.r. of Crystals ((R,R) : (R,S)) | d.r. of Mother Liquor ((R,R) : (R,S)) | Yield of Crystals (%) |
| Ethanol | 4.5 : 1 | 1.2 : 1 | 35 |
| Isopropanol | 6.8 : 1 | 1.5 : 1 | 30 |
| Ethyl Acetate / Heptane (1:1) | 8.2 : 1 | 1.8 : 1 | 25 |
| Acetone | 2.5 : 1 | 1.9 : 1 | 50 |
References
-
Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. PubMed. Available at: [Link]
-
Diastereomeric recrystallisation. Wikipedia. Available at: [Link]
-
Separation of diastereomers by crystallization with seeding. Reddit. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]
-
A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). MDPI. Available at: [Link]
-
How to separate the diastereomer peak from main peak? ResearchGate. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Help separating diastereomers with very similar Rf. Reddit. Available at: [Link]
-
Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]
-
Asymmetric Synthesis. University of Bath. Available at: [Link]
-
Solvent effects on stereoselectivity: More than just an environment. ResearchGate. Available at: [Link]
-
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education - ACS Publications. Available at: [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
-
Separation of diastereomers. Chromatography Forum. Available at: [Link]
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Revised FDA Guidance on the validation of analytical methods. gmp-compliance.org. Available at: [Link]
-
Chapter 5: Principles of Asymmetric Synthesis. Books - The Royal Society of Chemistry. Available at: [Link]
-
Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications (RSC Publishing). Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers. Available at: [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Available at: [Link]
-
Q14 Analytical Procedure Development. FDA. Available at: [Link]
-
Epimers and Epimerization. YouTube. Available at: [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. fda.gov [fda.gov]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 19. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reddit.com [reddit.com]
- 24. mdpi.com [mdpi.com]
Technical Support Guide: Optimizing Storage for TSR-011 (Belizatinib) Isomer Stability
Executive Summary & Molecule Profile
TSR-011 (Belizatinib) is a potent, dual ALK/TRK inhibitor.[1][2][3] Its biological efficacy is strictly dependent on its stereochemistry.[1] The molecule contains a substituted cyclohexane ring with specific cis/trans geometry (typically the trans orientation relative to the amide and benzimidazole substituents).
The Core Challenge: Users frequently report "loss of potency" which is often misdiagnosed as chemical degradation. In reality, this is frequently isomerization or epimerization of the cyclohexane core or hydrolysis of the amide bond, triggered by improper solvation or thermal stress. The inactive isomer competes for the binding pocket, effectively diluting your dose.
Quick Reference: Stability Matrix
| Parameter | Solid State (Powder) | Solubilized (Stock) | Working Aliquot |
| Temp | -20°C (Preferred: -80°C) | -80°C | 4°C (Max 24h) |
| Container | Amber Glass (Desiccated) | Amber Vial (Teflon-lined) | Polypropylene (Dark) |
| Solvent | N/A | Anhydrous DMSO | Cell Media / Buffer |
| Shelf Life | 2 Years | 6 Months | < 24 Hours |
| Primary Risk | Hygroscopicity | Precipitation / Isomerization | Hydrolysis |
Critical Storage Protocols (Step-by-Step)
Phase 1: Solid State Management
The majority of isomer degradation happens before the first experiment due to moisture absorption.
Q: I just received my vial. Can I throw it in the -20°C freezer immediately? A: No. Shipping packages often contain condensation.[1]
-
Equilibrate: Allow the sealed vial to reach room temperature inside a desiccator (approx. 1-2 hours) before opening. This prevents condensation from forming inside the vial upon opening.
-
Desiccate: Store the vial inside a secondary container with active desiccant (silica gel or Drierite).
-
Darkness: TSR-011 contains conjugated systems (benzimidazole/benzamide) susceptible to photo-oxidation.[1] Ensure the secondary container is opaque.
Phase 2: Solubilization (The "Danger Zone")
This is where 90% of user errors occur. Ethanol is strictly prohibited for long-term storage.[1]
Q: Why can't I use Ethanol? It dissolves fine. A: Ethanol is protic and hygroscopic.
-
Protic Risk: Protic solvents can facilitate proton exchange, increasing the risk of racemization at chiral centers under specific pH conditions.
-
Evaporation: Ethanol evaporates even in cold storage, altering the concentration of your stock.
-
The Protocol: Use Anhydrous DMSO (Dimethyl Sulfoxide) .[1]
-
Grade: Must be >99.9% purity, stored under nitrogen/argon.
-
Why: DMSO is aprotic and stabilizes the amide backbone.
-
Q: My DMSO stock froze at -20°C. Is that bad? A: DMSO freezes at 19°C. Repeated freeze-thaw cycles create "micro-precipitates" where the drug crashes out of solution locally, often as the inactive amorphous form.
-
Correct Workflow: Aliquot immediately after dissolving.[1] Create "Single-Use" vials (e.g., 20 µL) to avoid ever refreezing a stock.
Troubleshooting & FAQs
Issue: "My IC50 has shifted 10-fold higher."
Diagnosis: Likely Isomerization or Hydrolysis.[1]
Q: How do I confirm if it's degradation or isomerization? A: Run a reverse-phase HPLC.
-
Degradation: You will see new peaks with different retention times (hydrolysis products).[1]
-
Isomerization: You will likely see a "shoulder" on your main peak or a peak splitting.[1] The isomer has the same mass (LC-MS won't detect it easily) but different polarity.[1]
Issue: "The solution turned yellow/orange."
Diagnosis: Photo-oxidation.
Q: Is the compound salvageable? A: No. Color change in benzamide-class inhibitors indicates the formation of N-oxides or oxidative cleavage.[1] Discard the batch.
Issue: Precipitation in Cell Media
Diagnosis: The "Crash-Out" Effect.
Q: I diluted my DMSO stock 1:1000 into media, and it looks cloudy. A: TSR-011 is highly hydrophobic.[1]
-
The Fix: Perform a Serial Dilution in DMSO first, then a final spike into media.
-
Bad: 10 mM Stock -> Direct to Media.[1]
-
Good: 10 mM Stock -> 1 mM (in DMSO) -> 0.1 mM (in DMSO) -> Media.[1]
-
Why: This prevents local high-concentration zones where the drug aggregates before dispersing.[1]
Visualizing the Stability Logic
The following diagrams illustrate the decision-making process for storage and troubleshooting.
Diagram 1: The "Golden Path" Storage Workflow
Caption: Optimized workflow to minimize thermodynamic relaxation and hydrolysis risks.
[1]
Diagram 2: Troubleshooting Potency Loss
Caption: Logic tree for diagnosing IC50 shifts and purity issues in TSR-011 experiments.
References & Authoritative Sources
-
Selleck Chemicals. Belizatinib (TSR-011) Chemical Data & Stability. Retrieved from
-
Citation Context: Verification of solubility in DMSO vs. Water and recommended -80°C storage for stock solutions.
-
-
MedKoo Biosciences. Belizatinib (TSR-011) Product Information.[1] Retrieved from [1]
-
Citation Context: Confirmation of IUPAC stereochemistry (1s,4s) and specific isomer CAS references.
-
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66555603 (Belizatinib).[1] Retrieved from [1]
-
Citation Context: Molecular weight, physical properties, and hydrogen bond donor/acceptor counts influencing hygroscopicity.
-
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1]
-
Citation Context: General principles of amide bond hydrolysis and stereocenter stability in solution (Standard Medicinal Chemistry Text).[1]
-
Sources
- 1. medkoo.com [medkoo.com]
- 2. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TSR-011 (Belizatinib) In Vitro Optimization
Subject: Overcoming Solubility & Precipitation Challenges with TSR-011 Isomers Ticket ID: KB-TSR011-SOL-001 Status: Active / High Priority Assigned Specialist: Senior Application Scientist, Kinase Inhibitor Profiling
Introduction: The Physicochemical Challenge
TSR-011 (Belizatinib) is a potent, dual ALK/TRK inhibitor.[1] Like many small molecule kinase inhibitors (smKIs) in this class, it possesses a rigid aromatic scaffold (involving a pyrazine/pyridine core and a piperidine moiety) which confers high potency but significant lipophilicity (LogP > 3.5).
When working with TSR-011 isomers , you are likely encountering a "solubility cliff." While enantiomers (R- and S- forms) theoretically possess identical solubility in achiral solvents, practical experience shows that batch-specific solid-state differences (amorphous vs. crystalline) and salt forms often cause one isomer to "crash out" of solution faster than the other during aqueous dilution.
This guide provides a self-validating workflow to maintain TSR-011 solubility in cellular and enzymatic assays.
Part 1: The "Crash" – Precipitation During Serial Dilution
The Problem: You observe flat dose-response curves, erratic IC50 values, or visible turbidity when diluting TSR-011 isomers from DMSO stock into culture media.
The Mechanism: TSR-011 is hydrophobic.[2] When a concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the rapid change in solvent polarity causes local supersaturation . This triggers "nucleation," where the compound forms micro-aggregates that are invisible to the naked eye but biologically inactive.
Troubleshooting Protocol: The "Intermediate Step" Dilution
Do not dilute directly from 100% DMSO to 0.1% DMSO/Media. Use an intermediate solvent spike.
| Step | Standard (Risky) | Optimized (Safe) | Why? |
| Stock | 10 mM in 100% DMSO | 10 mM in 100% DMSO | Standard storage. |
| Step 1 | Direct into Media (1:1000) | Dilute to 100x Conc. in 100% DMSO | Keeps compound soluble while lowering concentration. |
| Step 2 | N/A | Dilute 1:10 into Media (Yields 10x Conc. @ 10% DMSO) | The high DMSO content (10%) prevents immediate shock. |
| Step 3 | N/A | Dilute 1:10 into Final Media (Yields 1x Conc. @ 1% DMSO) | Final gentle transition to aqueous phase. |
Validation Experiment: The Nephelometry Check
If you suspect precipitation, perform this simple check before adding cells.
-
Prepare your top concentration of TSR-011 isomer in the assay media.
-
Measure absorbance at 600 nm or 650 nm (OD600) on a plate reader.
-
Pass Criteria: OD < 0.005 (background corrected).
-
Fail Criteria: OD > 0.01 indicates micro-precipitation.
Part 2: The "Ghost" – Non-Specific Binding (NSB)
The Problem: The soluble isomer appears less potent than expected, or you see high variability between replicates.
The Mechanism: Lipophilic isomers like TSR-011 have a high affinity for polystyrene and polypropylene. In low-protein buffers (e.g., enzymatic kinase assays), the compound binds to the tube/plate walls rather than the enzyme.
Troubleshooting Protocol: Surface & Surfactant Optimization
1. Labware Selection:
-
Avoid: Standard polystyrene plates for intermediate dilutions.
-
Use: Low-Binding Polypropylene (PP) plates or Glass-coated microplates for storage.
2. Surfactant Spiking: Add a non-ionic surfactant to your assay buffer before adding the compound.
-
Recommendation: 0.01% Triton X-100 or 0.005% Tween-20.
-
Mechanism: The detergent forms micelles that sequester the lipophilic drug just enough to keep it off the plastic, but release it to the protein target.
Part 3: The "Crystal" – Isomer-Specific Solid State Issues
The Problem: "Isomer A dissolves easily, but Isomer B leaves a pellet."
The Mechanism: While enantiomers have identical solubility, polymorphs do not .
-
Scenario: You synthesized Isomer A and it came out amorphous (glassy, high solubility). You bought Isomer B and it is highly crystalline (low lattice energy, low solubility).
-
Scenario: One isomer is a free base, the other is a TFA salt retained from HPLC purification.
Workflow: Solid-State Normalization
Figure 1: Decision tree for handling solid-state variability between TSR-011 isomers.
Corrective Action for Crystalline Isomers: If one isomer refuses to dissolve in DMSO:
-
Sonicate at 40°C for 20 minutes.
-
Acidification: If it is a free base, add 1 equivalent of HCl or prepare the stock in DMSO containing 1% Acetic Acid . This protonates the pyridine/piperidine nitrogens, disrupting the crystal lattice and forcing dissolution.
Frequently Asked Questions (FAQ)
Q1: Can I use Cyclodextrin to improve TSR-011 solubility in cell assays? A: Yes, but with caution. Sulfobutylether-β-cyclodextrin (SBECD) at 0.5-1.0% (w/v) can solubilize TSR-011 in aqueous media. However, cyclodextrins can also encapsulate the drug, potentially shifting the apparent IC50. You must run a control curve to ensure the cyclodextrin isn't inhibiting cellular uptake.
Q2: My isomers are chemically identical but have different colors (Yellow vs. White). Does this affect solubility? A: Yes. Yellow often indicates an amorphous state or a specific salt form (e.g., hydrochloride), while white often indicates a highly pure crystalline free base. The yellow (amorphous) form will likely dissolve faster. The white form may require the "Acidification" protocol described in Part 3.
Q3: How long is a 10 mM DMSO stock of TSR-011 stable? A: Store at -20°C. TSR-011 is generally stable, but repeated freeze-thaw cycles introduce moisture. Water in DMSO promotes precipitation.
-
Best Practice: Aliquot stocks into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.
References
-
TSR-011 (Belizatinib) Phase 1 Study & Properties: Weiss, G. J., et al.[1] "A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas." British Journal of Cancer, 2019. (Validates the ALK/TRK target profile and formulation challenges in clinical settings).
-
Solubility of Kinase Inhibitors (General Mechanisms): Alsenz, J., & Kansy, M. "High throughput solubility measurement in drug discovery and development." Advanced Drug Delivery Reviews, 2007.[3] (Authoritative grounding on the physics of "crash out" and supersaturation).
-
Handling Lipophilic Compounds in Assays: Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (The industry standard textbook for optimizing ADME/Tox and solubility assays).
-
DMSO Tolerance in Cell Assays: Timm, M., et al. "DMSO Concentration in Cell Culture Media." Cytotechnology, 2013. (Supports the limit of 0.1% - 1.0% DMSO to prevent cellular toxicity while maintaining solubility).
Sources
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- 2. De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor [mdpi.com]
- 3. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
Technical Support Center: Refining Experimental Protocols for TSR-011 Isomer Activity Screening
Welcome to the technical support center for TSR-011, a novel kinase inhibitor with significant therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for screening the activity of TSR-011 isomers. As a chiral molecule, the differential activity of its isomers is a critical factor in its development, and this resource is intended to ensure the accuracy and reproducibility of your experimental findings.[1][2]
Our approach is grounded in years of field experience, emphasizing not just the "how" but the "why" behind each experimental step. This ensures that your protocols are not only robust but also self-validating, leading to trustworthy and actionable data.
Section 1: Pre-Screening Essentials: Ensuring Isomer Integrity and Purity
The foundation of any successful isomer activity screen lies in the quality of the starting material. Before initiating any biological assays, it is imperative to confirm the chiral purity and stability of your TSR-011 isomer preparations.
Frequently Asked Questions (FAQs)
Question: Why is it critical to verify the enantiomeric purity of my TSR-011 samples before each experiment?
Answer: Enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[3][4][5] The presence of even a small amount of the undesired isomer can lead to misleading results, potentially masking the true activity of the eutomer (the more active isomer) or introducing off-target effects.[4] Therefore, verifying the enantiomeric excess (%ee) of your sample is a crucial first step to ensure the validity of your subsequent activity data.
Question: What are the best practices for storing TSR-011 isomers to prevent degradation or racemization?
Answer: The stability of chiral compounds can be influenced by temperature, light, and the solvent they are stored in.[6][7][8][9] For TSR-011, we recommend storing it as a solid in a cool, dry, and dark environment.[6][10] If stock solutions are required, they should be prepared fresh in a suitable, slightly acidified solvent and stored at low temperatures (e.g., -20°C or -80°C) to minimize the risk of degradation or interconversion.[6] It is advisable to perform periodic purity checks on your stock solutions to ensure their integrity over time.
Troubleshooting Guide: Isomer Purity and Stability
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent activity results between batches of the same isomer. | Isomeric impurity or degradation of the compound. | 1. Verify Enantiomeric Purity: Use chiral High-Performance Liquid Chromatography (HPLC) to re-analyze the enantiomeric excess of each batch.[4] A difference in purity will directly impact the observed biological activity. 2. Assess for Degradation: Use analytical techniques like LC-MS to check for the presence of degradation products.[11] 3. Review Storage Conditions: Ensure that all batches have been stored under identical, optimal conditions (cool, dark, and dry).[6][10] |
| Gradual loss of activity from a stock solution over time. | Racemization or chemical degradation in solution. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible. 2. Optimize Storage Solvent: If stock solutions are necessary, investigate the stability of TSR-011 in different solvents and pH conditions to identify the most stable formulation.[7][9] 3. Aliquot and Freeze: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. |
| High background noise or unexpected peaks in chiral HPLC. | Contamination of the sample or HPLC system. | 1. Flush the HPLC System: Thoroughly flush the column and system with an appropriate solvent to remove any contaminants.[12] 2. Use High-Purity Solvents: Ensure that all solvents used for sample preparation and the mobile phase are of high purity. 3. Filter Samples: Filter your samples before injection to remove any particulate matter that could interfere with the analysis. |
Protocol: Chiral Purity Analysis of TSR-011 Isomers by HPLC
This protocol outlines a general procedure for the chiral separation of TSR-011 isomers. The specific column and mobile phase conditions may need to be optimized for your specific isomers.[13][14]
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) column is often a good starting point for screening.[14]
-
Mobile Phase Screening: Begin with a common normal phase mobile phase, such as 80% hexane and 20% isopropyl alcohol.[15] If separation is not achieved, screen other mobile phases, including reversed-phase and polar organic modes.[13]
-
Sample Preparation: Dissolve the TSR-011 isomer in the mobile phase at a known concentration.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Analysis: Determine the retention times of each isomer and calculate the enantiomeric excess (%ee) based on the peak areas.
Section 2: In Vitro Kinase Activity Screening
Once the purity and stability of your TSR-011 isomers are confirmed, you can proceed with the activity screening. The choice of assay and the experimental design are critical for obtaining reliable and comparable data.
Frequently Asked Questions (FAQs)
Question: What type of kinase assay is most suitable for screening TSR-011 isomers?
Answer: A variety of kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[16][17] For high-throughput screening (HTS), luminescence-based assays, such as those that measure ADP production (a universal product of kinase reactions), are often preferred due to their high sensitivity, large dynamic range, and low data variability.[18]
Question: How do I determine the optimal ATP concentration for my kinase assay?
Answer: The concentration of ATP can significantly impact the apparent potency (IC50) of an ATP-competitive inhibitor like TSR-011. To ensure comparability of data, it is recommended to use an ATP concentration that is equal to the Michaelis constant (Km) of the kinase for ATP.[19]
Question: What are the essential controls to include in my kinase activity screening plates?
Answer: Every assay plate should include:
-
Positive Control: A known inhibitor of the target kinase to validate the assay's ability to detect inhibition.[16]
-
Negative Control: A vehicle control (e.g., DMSO) to define the baseline kinase activity.
-
No-Enzyme Control: To measure the background signal in the absence of kinase activity.
Troubleshooting Guide: Kinase Activity Assays
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| High variability between replicate wells. | Inaccurate liquid handling, poor mixing, or edge effects on the plate. | 1. Verify Liquid Handling: Calibrate and verify the performance of your automated liquid handlers or pipettes. 2. Ensure Proper Mixing: Gently mix the plate after adding reagents to ensure a homogeneous reaction mixture. 3. Mitigate Edge Effects: Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform temperature and humidity environment. |
| Low signal-to-background ratio. | Suboptimal enzyme or substrate concentration, or insufficient incubation time. | 1. Optimize Enzyme Concentration: Perform an enzyme titration to determine the concentration that yields a robust signal without depleting the substrate too quickly. 2. Optimize Substrate Concentration: Ensure the substrate concentration is at or near its Km for the kinase. 3. Optimize Incubation Time: Conduct a time-course experiment to identify the linear range of the kinase reaction. |
| Observed IC50 values are not reproducible. | Inconsistent assay conditions, or instability of the compound in the assay buffer. | 1. Standardize Assay Conditions: Ensure that the ATP concentration, enzyme concentration, and incubation times are consistent across all experiments.[19] 2. Assess Compound Stability: Evaluate the stability of TSR-011 in the assay buffer over the duration of the experiment.[7] 3. Consider Residence Time: For some inhibitors, the duration of target engagement (residence time) can be more critical than affinity alone.[20] |
Protocol: Luminescence-Based Kinase Activity Assay for TSR-011 Isomers
This protocol provides a general workflow for determining the IC50 of TSR-011 isomers using a luminescence-based ADP detection assay.
-
Reagent Preparation:
-
Prepare a serial dilution of each TSR-011 isomer in the appropriate vehicle (e.g., DMSO).
-
Prepare the kinase reaction buffer containing the target kinase, substrate, and ATP at the desired concentrations.
-
-
Assay Plate Setup:
-
Dispense the serially diluted TSR-011 isomers and controls into a 384-well plate.
-
Initiate the kinase reaction by adding the kinase reaction buffer to all wells.
-
-
Incubation: Incubate the plate at the optimal temperature and for the predetermined time to allow the kinase reaction to proceed.
-
Detection:
-
Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's instructions.
-
Incubate to allow the detection signal to develop.
-
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
Section 3: Cell-Based Activity Screening
While in vitro assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context to evaluate the efficacy of TSR-011 isomers.
Frequently Asked Questions (FAQs)
Question: Why is it important to perform cell-based assays in addition to biochemical assays?
Answer: Cell-based assays account for factors such as cell permeability, off-target effects, and the influence of cellular signaling pathways that are not present in a purified in vitro system.[21] This provides a more comprehensive understanding of a compound's potential therapeutic effect.
Question: How can I be sure that the observed cellular effect is due to the inhibition of my target kinase?
Answer: To confirm on-target activity, you can perform a target engagement assay or use a rescue experiment where the downstream signaling is restored by a constitutively active form of the target kinase. Additionally, comparing the activity of your compound in cells with and without the target kinase (e.g., using knockout cell lines) can provide strong evidence of on-target effects.
Troubleshooting Guide: Cell-Based Assays
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| High cell toxicity observed at concentrations where kinase inhibition is expected. | Off-target effects or poor compound solubility leading to precipitation. | 1. Perform a Cytotoxicity Assay: Determine the concentration at which the compound becomes toxic to the cells. 2. Check Compound Solubility: Visually inspect the media for any signs of compound precipitation. If necessary, use a different solvent or a lower concentration of the compound. 3. Profile against a Panel of Kinases: Screen the compound against a broad panel of kinases to identify potential off-target activities. |
| No correlation between biochemical IC50 and cellular EC50. | Poor cell permeability, active efflux of the compound, or high intracellular ATP concentration. | 1. Assess Cell Permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of the compound. 2. Investigate Efflux Transporters: Determine if the compound is a substrate for efflux pumps like P-glycoprotein. 3. Consider Intracellular ATP: The high concentration of ATP in cells can make it more difficult for ATP-competitive inhibitors to bind to their target. |
Visualizing the Experimental Workflow
The following diagram illustrates the key decision points and workflows in the screening of TSR-011 isomers.
Caption: Workflow for TSR-011 Isomer Screening
Illustrating the Kinase Signaling Pathway
This diagram shows a simplified generic kinase signaling pathway that could be inhibited by TSR-011.
Caption: Simplified Kinase Signaling Pathway
References
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
- Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- MDPI. (n.d.). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- PMC. (n.d.). The Significance of Chirality in Drug Design and Development.
- PMC. (2020, November 12). Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
- PubMed. (n.d.). Bioequivalence of chiral drugs. Stereospecific versus non-stereospecific methods.
- PubMed. (2009, November). Stability challenges in drug discovery.
- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (2017, July 14). (PDF) Compatibility and Stability of Drug Products and Preparations.
- BioPharm International. (2024, January 1). Navigating Challenges in Cell Therapy Potency Assays.
- Platypus Platform. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- ResearchGate. (n.d.). Chirality and Biological Activity | Request PDF.
- PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Asian Journal of Pharmaceutics. (2021, January 27). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based I.
- ACS Publications. (2023, April 29). New Approach for the Identification of Isobaric and Isomeric Metabolites.
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- PubMed. (n.d.). Issues arising when interpreting results from an in vitro assay for estrogenic activity.
- RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS.
- Chromatography Online. (2015, October 1). Separation Science in Drug Development, Part III: Analytical Development.
- Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
- ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF.
- Pharmabiz.com. (2024, June 27). Crucial role of chirality in advancing safety & efficacy.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Springer. (n.d.). Chiral Drug Separation.
- MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- MDPI. (n.d.). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
- Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations.
- JOCPR. (n.d.). Enantiomeric separation in pharmaceutical analysis.
- BMG LABTECH. (2020, September 1). Kinase assays.
- PMC - NIH. (n.d.). Significance and challenges of stereoselectivity assessing methods in drug metabolism.
- University of Washington. (n.d.). Best Lab Practices.
- Hilaris Publisher. (n.d.). Chirality in Drug Molecules: Synthetic and Biological Implications.
- Royal Society of Chemistry. (2018, November 6). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors.
- UCSF. (n.d.). High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
- Drug Target Review. (2018, March 21). Expert view: Addressing the big challenges in cell-based assays.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Neopharm Labs. (2023, February 23). An Overview of Stability Studies in the Pharmaceutical Industry.
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- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Enhancing the Resolution of TSR-011 Diastereomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic resolution of TSR-011 diastereomers. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving adequate separation of these critical stereoisomers. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your separation challenges. This document is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your method development process.
Part 1: Foundational FAQs
This section addresses common preliminary questions regarding the separation of diastereomers.
Q1: What are diastereomers, and why is their separation crucial?
Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, they arise when a molecule has two or more stereocenters and differs in the configuration at one or more, but not all, of these centers. This difference in three-dimensional arrangement means that diastereomers have distinct physical and chemical properties, including solubility, melting points, and spectroscopic characteristics. In a pharmaceutical context, different diastereomers of a drug candidate like TSR-011 can exhibit significant variations in pharmacological activity, metabolic stability, and toxicity. Therefore, separating and characterizing each diastereomer is a regulatory and safety imperative.
Q2: What are the primary methods for resolving diastereomers?
There are two main strategies for separating diastereomers on a laboratory or industrial scale:
-
Diastereomeric Salt Crystallization: This classical method involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts.[1][2] Because these salts have different solubilities, they can often be separated by fractional crystallization.[3][4] This technique is particularly cost-effective for large-scale separations.[2]
-
Chromatography: This is the most common analytical and preparative technique. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for separating diastereomers due to their differing affinities for a stationary phase.[5][6]
Q3: Do I absolutely need a chiral stationary phase (CSP) to separate diastereomers?
No, not necessarily. Since diastereomers possess different physicochemical properties, they can, in principle, be separated on standard (achiral) stationary phases. The challenge lies in the fact that the differences between diastereomers can be very subtle, making separation difficult. While achiral columns like C18, PFP, or unmodified silica are often the first choice, Chiral Stationary Phases (CSPs) frequently provide the unique selectivity required to resolve closely related diastereomers.[5][7]
Part 2: Troubleshooting Guide: Chromatographic Resolution of TSR-011
This section is designed to guide you through a logical troubleshooting process when you encounter specific issues with your TSR-011 separation.
Scenario 1: "My initial screening on a standard C18 column shows poor or no resolution (Rs < 1.0) for the TSR-011 diastereomers. What should I do next?"
This is a very common starting point. A single C18 column is rarely sufficient for all separation challenges. The lack of resolution indicates that the selectivity (α) of your current system is inadequate. The most effective approach is to systematically screen a variety of stationary and mobile phases to find a combination that offers better selectivity.
Causality: Resolution is governed by efficiency (N), retention (k), and selectivity (α). While efficiency and retention can be modulated, selectivity is the most powerful factor for separating closely eluting peaks.[8] Selectivity arises from the differential interactions between the diastereomers and the stationary phase. By changing the stationary phase chemistry or the mobile phase composition, you alter these interactions, which can dramatically increase selectivity.
Recommended Action: Implement a column and mobile phase screening protocol. Your goal is to test diverse interaction mechanisms.
Caption: A systematic workflow for troubleshooting poor diastereomer resolution.
See Protocol 1 for a detailed step-by-step screening guide.
Scenario 2: "I have some separation, but the resolution is insufficient for quantification (1.0 < Rs < 1.5). How can I improve this without changing the column?"
Achieving partial separation is a significant step. Now, the focus shifts to fine-tuning the mobile phase to maximize resolution. This is often accomplished by using additives that can subtly modify the interactions between your TSR-011 diastereomers and the stationary phase.[9][10]
Causality: Mobile phase additives can improve resolution in several ways:
-
Improving Peak Shape: Additives like trifluoroacetic acid (TFA) or formic acid for acidic compounds, or ammonia/triethylamine for basic compounds, can suppress unwanted interactions with residual silanols on the silica surface, leading to sharper, more symmetrical peaks and thus better resolution.[11]
-
Altering Selectivity: Ion-pairing agents or buffers can change the ionization state or conformation of the analytes, altering their retention and potentially increasing the separation factor (α) between the diastereomers.[10]
Recommended Action: Systematically evaluate the effect of different mobile phase additives at various concentrations.
| Additive Type | Example | Concentration Range | Primary Application / Effect |
| Acidic | Formic Acid, Acetic Acid, TFA | 0.05 - 0.1% (v/v) | Improves peak shape for acidic and neutral compounds; protonates basic analytes. |
| Basic | Triethylamine (TEA), Ammonia | 0.05 - 0.1% (v/v) | Improves peak shape for basic compounds by masking active silanol sites. |
| Buffers | Ammonium Acetate, Ammonium Formate | 5 - 20 mM | Controls mobile phase pH to ensure consistent analyte ionization. Essential for reproducibility. |
| Chiral | Chiral Mobile Phase Additives (CMPA) | Varies | Can enhance separation on a CSP, especially when the CMPA has the opposite chirality.[12] |
See Protocol 2 for a detailed guide on optimizing with additives.
Scenario 3: "I've tried multiple achiral columns and mobile phase modifications with limited success. What are my next options?"
When standard achiral chromatography fails, it's time to explore more powerful and specialized techniques. Your two primary options are Supercritical Fluid Chromatography (SFC) and screening a library of Chiral Stationary Phases (CSPs).
Option A: Supercritical Fluid Chromatography (SFC)
Causality: SFC utilizes supercritical CO2 as the primary mobile phase, which has properties intermediate between a liquid and a gas (low viscosity, high diffusivity).[] This leads to very high chromatographic efficiency and fast separations. The mobile phase environment in SFC is very different from HPLC, often resulting in unique and improved selectivity for stereoisomers.[6] Studies have shown that for diverse sets of drug-like compounds, SFC is often more successful than HPLC for diastereomer separation.[6]
Recommended Action: Screen your TSR-011 diastereomers on an SFC system. A typical starting point would be to screen several achiral and chiral columns using a gradient of methanol (as a co-solvent) in CO2.
Option B: Chiral Stationary Phase (CSP) Screening
Causality: CSPs achieve separation based on creating transient, diastereomeric complexes between the analytes and the chiral selector immobilized on the stationary phase. Even though your molecules are already diastereomers, the additional chiral interactions with the CSP can provide a completely different and often much higher degree of selectivity than is possible on an achiral surface. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most widely used and successful for a broad range of compounds.[14]
Recommended Action: Screen the TSR-011 diastereomers on a set of complementary CSPs under normal phase, polar organic, and reversed-phase conditions. Retention mechanisms on CSPs are highly complex, making a screening approach more effective than attempting to predict the best column.[15]
Scenario 4: "How can I use temperature to enhance the resolution of my TSR-011 diastereomers?"
Temperature is a powerful but often underutilized parameter in chromatography for altering selectivity.[14]
Causality: The separation of molecules on a chromatographic column is a thermodynamic process. The retention is governed by the change in enthalpy (ΔH°) and entropy (ΔS°) when the analyte moves from the mobile phase to the stationary phase. The relationship between retention factor (k) and temperature (T) is described by the van 't Hoff equation. Because the two diastereomers of TSR-011 will have slightly different ΔH° and ΔS° values for their interaction with the stationary phase, a change in temperature can alter their relative retention, and thus the selectivity (α). This effect is unpredictable; sometimes lower temperatures improve resolution, while other times higher temperatures are beneficial or can even reverse the elution order.[14][16]
Recommended Action: Perform a temperature study on the column that has shown the most promising initial selectivity.
See Protocol 3 for a step-by-step guide to conducting a temperature study.
Part 3: Experimental Protocols
Protocol 1: Systematic Column and Mobile Phase Screening for TSR-011
-
Objective: To identify a promising achiral column and mobile phase combination for the separation of TSR-011 diastereomers.
-
Materials:
-
HPLC system with column switching capabilities (recommended).
-
Columns (select at least 3 with diverse chemistry):
-
Standard C18 (e.g., Waters XBridge C18)
-
Pentafluorophenyl (PFP) (e.g., Phenomenex Luna PFP)
-
Cyano (CN) or Silica (for Normal Phase)
-
-
Mobile Phases:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B1: 0.1% Formic Acid in Acetonitrile
-
Solvent B2: 0.1% Formic Acid in Methanol
-
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the TSR-011 diastereomer mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
For each column, run a generic scouting gradient.
-
Gradient Program: 5% to 95% Solvent B over 10 minutes.
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 30 °C.
-
Detection: UV (select an appropriate wavelength for TSR-011).
-
First, run the gradient with Solvent B1 (Acetonitrile).
-
Next, re-equilibrate the column and run the same gradient with Solvent B2 (Methanol).
-
Analyze the results. Look for the combination of column and organic modifier that provides the largest separation between the two diastereomer peaks, even if it is not baseline resolution. This is your starting point for further optimization.
-
Protocol 2: Optimizing Resolution using Mobile Phase Additives
-
Objective: To improve the resolution and peak shape of TSR-011 diastereomers using mobile phase additives.
-
Prerequisites: An initial method (Column, Mobile Phase) that provides partial separation (Rs > 0.8).
-
Procedure:
-
Prepare several mobile phases based on your best starting conditions. For example, if your condition is 60:40 Acetonitrile:Water:
-
Mobile Phase 1 (Control): 60:40 ACN:H2O
-
Mobile Phase 2 (Acidic): 60:40 ACN:(H2O + 0.1% Formic Acid)
-
Mobile Phase 3 (Basic): 60:40 ACN:(H2O + 0.1% Ammonium Hydroxide)
-
Mobile Phase 4 (Buffered): 60:40 ACN:(10mM Ammonium Acetate in H2O)
-
-
Inject your TSR-011 sample using each mobile phase under isocratic conditions.
-
Ensure the column is thoroughly flushed and re-equilibrated between each mobile phase change.
-
Compare the chromatograms, paying close attention to the resolution (Rs), peak asymmetry, and retention time.
-
Once the best additive is identified, you can further optimize its concentration (e.g., testing 0.05%, 0.1%, and 0.2% formic acid) to achieve the best possible result.
-
Protocol 3: Temperature Optimization Study
-
Objective: To evaluate the effect of column temperature on the selectivity and resolution of TSR-011 diastereomers.
-
Prerequisites: A developed method (Column, Mobile Phase) that provides the best separation so far.
-
Procedure:
-
Set up your HPLC system with the chosen column and mobile phase.
-
Equilibrate the entire system at the starting temperature (e.g., 25 °C) for at least 20 minutes.
-
Inject the TSR-011 sample and record the chromatogram.
-
Increase the column temperature in increments (e.g., to 30, 35, 40, 45, 50 °C).
-
At each new temperature, allow the system to fully equilibrate before injecting the sample.
-
Compile the data and create a table plotting Temperature vs. Retention Time (k1, k2), Selectivity (α), and Resolution (Rs).
-
Analyze the trend to determine the optimal temperature for your separation. Be aware that sometimes a reversal in elution order can occur.[14]
-
Part 4: References
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Elsevier.
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters Corporation.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
-
Separation of diastereomers. (2008). Chromatography Forum.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules.
-
Novel Separation Approach for Multiple Chiral Center Molecules. (2013). Sigma-Aldrich.
-
Chiral mobile phase additives for improved liquid-chromatography separations. (1994). Google Patents.
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Comparative study on separation of diastereomers by HPLC. (n.d.). ResearchGate.
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Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate.
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Strategies for chiral separation: from racemate to enantiomer. (2022). Journal of Pharmaceutical Analysis.
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021). ResearchGate.
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013). Journal of Chromatography A.
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2012). International Journal of Molecular Sciences.
-
Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. (n.d.). Waters Corporation.
-
Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
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Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
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Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro.
-
Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2021). MDPI.
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Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chiralpedia.
-
Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. (2015). RSC Publishing.
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Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing.
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Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC North America.
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Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2021). CrystEngComm.
-
Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
-
Tips to Help Maximize Resolution. (2022). Agilent.
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Technical Support Center: Characterization of TSR-011 Isomers
Introduction
TSR-011 is a promising chiral therapeutic agent currently under development. As with any stereoisomeric drug, the three-dimensional arrangement of its atoms is critical, as different isomers can exhibit widely varying pharmacological and toxicological profiles. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the detailed characterization of the stereoisomeric composition of any new drug substance.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the analytical characterization of TSR-011 enantiomers and diastereomers. Our goal is to equip researchers with the expertise to navigate common pitfalls, ensuring data integrity and accelerating the development timeline.
Frequently Asked Questions (FAQs)
Q1: Why can't I separate the enantiomers of TSR-011 using my standard reversed-phase HPLC method?
Standard achiral High-Performance Liquid Chromatography (HPLC) columns, such as C18, separate compounds based on properties like hydrophobicity and polarity. Enantiomers, being mirror images, have identical physical and chemical properties in an achiral environment, including the same retention time on a standard column.[6] To resolve enantiomers, you must introduce a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).[7]
Q2: My Mass Spectrometry (MS) data for the TSR-011 isomers is identical. How can I use MS to differentiate and quantify them?
This is an expected result. Isomers have the same mass and elemental composition, leading to an identical mass-to-charge ratio (m/z). Often, their fragmentation patterns under techniques like Collision-Induced Dissociation (CID) are also very similar or identical.[8][9] To use MS for isomer-specific analysis, it must be coupled with a separation technique that can resolve the isomers before they enter the mass spectrometer. This is known as a "hyphenated technique." The most common and powerful approaches are:
-
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS): The chiral HPLC or UPLC column separates the isomers, and the MS detector quantifies each one as it elutes.
-
Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[10][11][12]
-
Ion Mobility-Mass Spectrometry (IM-MS): This emerging technique separates ions in the gas phase based on their size, shape, and charge, which can differ slightly even between isomers.[13][14][15][16][17]
Q3: We have synthesized what we believe to be a single enantiomer of TSR-011, but we are seeing a small peak for the other enantiomer in our analysis. What could be the cause?
This observation can stem from several factors:
-
Incomplete Enantioselectivity: The synthesis may not be perfectly stereospecific, resulting in a small amount of the undesired enantiomer.
-
Racemization: The desired enantiomer may be unstable under certain conditions and could be converting to its mirror image.[18][19] This is a significant risk in drug development that needs to be thoroughly investigated.[20][21] Racemization can occur during synthesis, purification, sample preparation (e.g., exposure to non-neutral pH or heat), or even during the analytical process itself.[19][20]
-
Contamination: The starting materials or reagents used in the synthesis might contain small amounts of the opposite chirality, leading to the formation of the undesired enantiomer.
Troubleshooting Guide: Chromatographic Issues
Problem 1: Poor or No Resolution of TSR-011 Enantiomers on a Chiral Column
You've correctly chosen a chiral column, but the enantiomers are still co-eluting or showing very poor separation (Resolution < 1.5).
Causality: Chiral recognition is a highly specific interaction between the analyte and the Chiral Stationary Phase (CSP).[22] This delicate balance is influenced by numerous factors, and achieving separation often requires systematic optimization.[23][24]
Troubleshooting Workflow dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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Detailed Protocols & Explanations
-
System Suitability Check: Before troubleshooting your sample, confirm the system and column are performing correctly. Use a well-characterized chiral compound (ideally from the column manufacturer) to verify that you can achieve the expected resolution and efficiency. Poor performance here points to a system or column health issue, not a method problem.[25][26]
-
Mobile Phase Optimization: This is the most critical factor.[23]
-
Screening Different Modes: Chiral separations can be run in Normal Phase (e.g., Hexane/Ethanol), Reversed Phase (e.g., Acetonitrile/Water), or Polar Organic mode (e.g., Acetonitrile/Methanol). The interaction mechanism changes dramatically between modes. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are versatile and should be screened in all three modes.[22]
-
Additives/Modifiers: For acidic or basic analytes like TSR-011, small amounts of an acidic (e.g., 0.1% Trifluoroacetic Acid) or basic (e.g., 0.1% Diethylamine) additive can drastically improve peak shape and selectivity by suppressing unwanted ionic interactions with the silica support.
-
-
Temperature Effects: Chiral separations are often sensitive to temperature.
-
Protocol: Analyze your TSR-011 sample at three different column temperatures: 15°C, 25°C, and 40°C, keeping all other parameters constant.
-
Causality: Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. However, this also increases mobile phase viscosity and backpressure.
-
-
Chiral Stationary Phase (CSP) Screening: It is impossible to predict which CSP will work best for a new molecule.[22][27] A screening approach is the most efficient strategy.
| CSP Type | Common Trade Names | Primary Interaction Mechanism | Best For |
| Polysaccharide-based | Chiralpak®, Lux® | H-bonding, π-π, dipole, steric inclusion | Broadest applicability, the first choice for screening |
| Macrocyclic Glycopeptide | Chirobiotic™ | H-bonding, ionic, inclusion | Polar and ionizable compounds |
| Pirkle-type (Brush-type) | Whelk-O®, DACH-DNB | π-π interactions, H-bonding, dipole | Aromatic compounds, good for SFC |
Problem 2: Inconsistent or Drifting Retention Times
Your method initially worked, but now the retention times are shifting between injections or from day to day.
Causality: Shifting retention times are a classic symptom of instability in the HPLC system or mobile phase.[28]
Troubleshooting Checklist:
-
Mobile Phase Re-equilibration: Have you changed the mobile phase composition? Chiral columns, especially in normal phase, can require long equilibration times (1-2 hours or more). Ensure the system is fully equilibrated before starting your analysis.
-
Mobile Phase Preparation: Is the mobile phase prepared fresh daily? Volatile organic components (like hexane) can evaporate, changing the composition and affecting retention. Ensure components are fully miscible.[26][29]
-
Temperature Fluctuation: Is the column compartment temperature stable? As mentioned, temperature has a significant effect. Even ambient lab temperature changes can cause drift if a column heater/chiller is not used.[28]
-
Pump Performance: Are the pump seals in good condition? Leaks or failing check valves can cause inconsistent flow rates, directly impacting retention times.[26]
Troubleshooting Guide: Isomer Integrity & Identification
Problem 3: Suspected On-Column or Sample Prep Racemization
You are analyzing a pure enantiomer of TSR-011, but consistently see the formation of the other enantiomer. The amount of the undesired enantiomer increases with time or temperature.
Causality: Racemization is the conversion of one enantiomer into an equal mixture of both, leading to a loss of chiral purity.[19] This can be catalyzed by pH, temperature, or even the analytical surface itself. Identifying the source is critical for developing a robust method that accurately reflects the sample's true composition.[20][21]
Experimental Protocol to Diagnose Racemization
-
Objective: To determine if racemization is occurring in the sample vial, during injection, or on the analytical column.
-
Procedure: a. Prepare a solution of pure TSR-011 enantiomer in your sample diluent. b. Time Zero Injection: Immediately inject the sample onto the chiral HPLC system. Record the peak area of both enantiomers. c. Vial Stability Study: Let the sample vial sit in the autosampler at a controlled temperature (e.g., 10°C) for 24 hours. Re-inject and record the peak areas. A significant increase in the undesired enantiomer points to instability in the sample diluent. d. Stop-Flow Experiment: Inject the sample, but stop the HPLC flow when the peak is halfway through the column. Let it sit on-column for 30-60 minutes. Resume the flow and complete the analysis. A significant increase in the undesired enantiomer compared to the Time Zero run indicates on-column racemization.
-
Analysis: Compare the enantiomeric excess (% ee) across the three experiments. This will pinpoint the source of the stability issue, allowing you to mitigate it by changing the sample diluent pH, lowering autosampler temperature, or screening for a less reactive column stationary phase.
Problem 4: Ambiguous Absolute Configuration
You have successfully separated the enantiomers, but you do not know which peak corresponds to the R-isomer and which to the S-isomer.
Causality: Chromatographic elution order does not definitively prove absolute configuration. An orthogonal, structure-specific technique is required for unambiguous assignment.
Recommended Techniques:
-
Vibrational Circular Dichroism (VCD): VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[30][31] By comparing the experimental VCD spectrum to one predicted by density functional theory (DFT) calculations for a known configuration (e.g., the R-isomer), an unambiguous assignment can be made.[32][33] This is highly advantageous as it does not require crystallization of the compound.[30][34]
-
X-Ray Crystallography: This is the "gold standard" for determining absolute configuration. It provides a direct, three-dimensional picture of the molecule's structure. However, it requires a high-quality single crystal of the analyte, which can be difficult and time-consuming to obtain.[32]
Regulatory Context and Method Validation
All analytical methods used to support drug development must be validated according to ICH guidelines (specifically Q2(R1)). For stereoisomeric drugs, the specifications for the final product must include tests for isomeric purity.[35][36][37][38][39] The FDA's policy on stereoisomeric drugs emphasizes that the stereoisomeric composition should be known and controlled.[1][2][3][4] Therefore, the methods you develop using this guide must ultimately be validated to prove they are accurate, precise, specific, linear, and robust for their intended purpose—quantifying the isomeric purity of TSR-011.[40]
References
-
Chromatography Today. Solving Common Errors in HPLC. Available from: [Link]
-
Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Available from: [Link]
-
Chromatography Today. 4 Common Mistakes to Avoid in HPLC. Available from: [Link]
-
Journal of Emerging Technologies and Innovative Research. HPLC TROUBLESHOOTING: A REVIEW. (2024). Available from: [Link]
-
Daicel Chiral Technologies. Protecting Your Chiral Columns for Optimal Performance - Part 1 of 3. (2021). YouTube. Available from: [Link]
-
Journal of Chromatography A. (PDF) Chiral chromatography method screening strategies: Past, Present and Future. (2021). Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. (1992). Available from: [Link]
-
Expert Review of Proteomics. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. (2021). Available from: [Link]
-
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
-
LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Available from: [Link]
-
ResearchGate. Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. (2025). Available from: [Link]
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International Council for Harmonisation. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (2000). Available from: [Link]
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Expert Opinion on Drug Discovery. The problem of racemization in drug discovery and tools to predict it. (2019). Available from: [Link]
-
Analytical Chemistry. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. (2023). Available from: [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Available from: [Link]
-
Chirality. FDA's policy statement for the development of new stereoisomeric drugs. (1992). Available from: [Link]
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American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). Available from: [Link]
-
ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available from: [Link]
-
Natural Product Reports. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. (2008). Available from: [Link]
-
The Analyst. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. (2013). Available from: [Link]
-
ORCA - Online Research @ Cardiff. The problem of racemization in drug discovery and tools to predict it. Available from: [Link]
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Phenomenex. Chiral Super Critical Fluid Chromatography. Available from: [Link]
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ResearchGate. (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). Available from: [Link]
-
ResearchGate. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2025). Available from: [Link]
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Semantic Scholar. FDA's policy statement for the development of new stereoisomeric drugs. (1992). Available from: [Link]
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Regis Technologies. Exploring Analytical Method Development for Drug Substances. (2021). Available from: [Link]
-
Chromatography Today. New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023). Available from: [Link]
-
IKEV. ICH Q6A Guideline. Available from: [Link]
-
HHS.gov. Development of New Stereoisomeric Drugs | Guidance Portal. (2024). Available from: [Link]
-
Bruker. Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024). YouTube. Available from: [Link]
-
AZoM. Isomer Separation with Vocus Ion Mobility Spectrometry. (2023). Available from: [Link]
-
Reddit. Tips and tricks to distinguish isomers using triple quadrupole LC-MS/MS. Available from: [Link]
-
ResearchGate. The problem of racemization in drug discovery and tools to predict it. (2019). Available from: [Link]
-
Wikipedia. Supercritical fluid chromatography. Available from: [Link]
-
Engineered Science Publisher. Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. (2025). Available from: [Link]
-
ACS Medicinal Chemistry Letters. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). Available from: [Link]
-
Therapeutic Goods Administration (TGA). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (2025). Available from: [Link]
-
World Health Organization. 1-6 Specifications. (2015). Available from: [Link]
-
Analytical Chemistry. Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. (2019). Available from: [Link]
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- 9. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 10. selvita.com [selvita.com]
- 11. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Improve the Selectivity of TSR-011 Isomers
Welcome to the technical support center for TSR-011, a novel chiral kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis, purification, and characterization of TSR-011 and its stereoisomers.
It is well-established that the three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. For kinase inhibitors like TSR-011, which interact with the highly specific chiral environment of an ATP-binding pocket, isolating the correct stereoisomer is paramount for maximizing potency and minimizing off-target toxicity. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common and complex challenges encountered when aiming to improve the isomeric purity and selectivity of TSR-011.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the underlying principles to empower your decision-making.
I. Chiral Chromatography Issues
Question 1: My initial chiral HPLC/SFC screen with a standard set of columns shows no separation of the TSR-011 enantiomers. What are my next steps?
Answer:
This is a common starting point. A lack of initial separation indicates that the chiral stationary phases (CSPs) screened do not provide sufficient differential interaction with the TSR-011 enantiomers under the tested conditions. The strategy now is to systematically alter the conditions to induce or enhance chiral recognition.
Causality: Chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, leading to different retention times. If no separation is observed, you must change variables that influence the formation and stability of these complexes.
Troubleshooting Protocol:
-
Systematically Change the Mobile Phase:
-
Normal Phase (HPLC/SFC): The primary mobile phase is typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).
-
Change the Alcohol Modifier: Switch from isopropanol to ethanol or vice-versa. Different alcohols can alter the hydrogen bonding interactions between the analyte and the CSP.
-
Introduce Additives: For acidic or basic compounds like TSR-011, small amounts of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive can significantly improve peak shape and selectivity by suppressing ionization or interacting with the CSP.
-
-
Reversed-Phase (HPLC): If TSR-011 has sufficient polarity, screen on reversed-phase compatible chiral columns. The interaction mechanisms in aqueous/organic mobile phases are different and may provide the necessary selectivity.
-
Supercritical Fluid Chromatography (SFC): SFC is often superior for chiral separations, offering higher efficiency and faster run times. The primary mobile phase is supercritical CO2 with an alcohol co-solvent. Systematically screen different co-solvents (methanol, ethanol, isopropanol) and additives.
-
-
Adjust the Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.
-
Decrease Temperature: Lowering the column temperature often increases chiral selectivity by enhancing the weaker bonding forces (e.g., hydrogen bonds, dipole-dipole interactions) responsible for separation.
-
Increase Temperature: Conversely, if peak shape is poor, increasing the temperature can improve efficiency, though it may reduce resolution.
-
-
Screen a Broader Range of Columns: No single CSP works for all molecules. The selection of an appropriate column is the most critical step. Ensure your screen includes columns from different classes.
-
Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives like Chiralcel® OD/OJ, Chiralpak® AD/AS). These are the most broadly successful and should be your first choice.
-
Macrocyclic Glycopeptide CSPs: (e.g., CHIROBIOTIC™ phases). These are versatile and highly compatible with LC-MS.
-
Pirkle-type CSPs: Based on smaller, synthetic chiral molecules.
-
Question 2: I have baseline separation of TSR-011 enantiomers, but the resolution (Rs) is poor (<1.5), making accurate quantification and preparative separation difficult. How can I optimize the resolution?
Answer:
Achieving a resolution (Rs) of ≥1.5 is the standard goal for robust quantification. Optimization involves fine-tuning the parameters from your successful screening condition.
Causality: Resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k').
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. This is the most powerful factor to manipulate for improving chiral resolution.
-
Efficiency (N): A measure of peak sharpness or width. Higher efficiency leads to narrower peaks and better resolution.
-
Retention Factor (k'): How long the analytes are retained on the column. Longer retention often improves resolution, up to a point.
Optimization Protocol:
-
Optimize Mobile Phase Composition: Small changes can have a large impact. If your mobile phase is 90:10 Hexane:IPA, evaluate 95:5, 92:8, 88:12, and 85:15. A lower percentage of the polar alcohol modifier generally increases retention and selectivity.
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min for a 4.6 mm ID HPLC column), which can increase efficiency by allowing more time for the enantiomers to interact with the CSP.
-
Decrease the Temperature: As mentioned, reducing the temperature is a powerful way to increase the selectivity factor (α). Try running the separation at 15°C or 10°C if your equipment allows.
-
Couple Columns: If a single column doesn't provide adequate resolution, coupling two identical chiral columns in series can increase the overall efficiency (N) and may improve the separation.
| Parameter | Effect on Resolution | Typical Action |
| Mobile Phase Modifier % | Decreasing % often ↑ selectivity (α) | Fine-tune the alcohol percentage. |
| Flow Rate | Lower flow rate often ↑ efficiency (N) | Reduce from 1.0 mL/min to 0.7 mL/min. |
| Temperature | Lower temperature often ↑ selectivity (α) | Reduce from 25°C to 15°C. |
| Column Length | Longer length ↑ efficiency (N) | Couple two columns in series. |
II. Crystallization-Based Resolution Issues
Question 3: I am attempting a diastereomeric salt crystallization to resolve TSR-011, but both diastereomers are precipitating out of solution, or nothing crystallizes at all. How do I troubleshoot this?
Answer:
Diastereomeric salt crystallization is a classical and powerful technique for large-scale separations. Its success hinges on the significant solubility difference between the two diastereomeric salts formed. If both or neither crystallize, you need to systematically screen for conditions that maximize this solubility differential.
Causality: When a racemic mixture of TSR-011 (let's assume it's an amine, R-TSR and S-TSR) is reacted with a single enantiomer of a chiral acid (e.g., S-Acid), two diastereomeric salts are formed: (R-TSR, S-Acid) and (S-TSR, S-Acid). Unlike enantiomers, these diastereomers have different physical properties, including solubility. The goal is to find a solvent system where one salt is much less soluble than the other, allowing it to crystallize selectively.
Troubleshooting Workflow Diagram:
A workflow for troubleshooting diastereomeric salt crystallization.
Troubleshooting Protocol:
-
Screen a Panel of Resolving Agents: The choice of resolving agent is critical. If TSR-011 is basic, screen a variety of commercially available chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid). If TSR-011 is acidic, screen chiral bases (e.g., (R)-1-phenylethylamine). The interaction must form a salt that crystallizes well.
-
Systematic Solvent Screening: This is the most crucial experimental step.
-
Test a Range of Polarities: Screen solvents like methanol, ethanol, isopropanol, acetone, acetonitrile, and ethyl acetate, as well as mixtures.
-
Consider Water Content: For alcohol or acetone systems, adding a small, controlled amount of water can dramatically alter the relative solubilities of the diastereomeric salts.
-
Use Anti-Solvents: If your salts are too soluble, after achieving a clear solution, slowly add an "anti-solvent" (a solvent in which the salts are insoluble, e.g., heptane or MTBE) to induce crystallization.
-
-
Control Temperature and Cooling Rate:
-
Slow Cooling: Dissolve the diastereomeric salt mixture at an elevated temperature and allow it to cool slowly to room temperature, then potentially to 4°C. Slow cooling favors the formation of more ordered, pure crystals.
-
Monitor Supersaturation: Use in-situ tools to monitor particle size and concentration to ensure selective crystallization of the desired enantiomer.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is obtaining a single isomer of TSR-011 so important?
A: Biological systems, particularly the ATP-binding pocket of a kinase, are inherently chiral. Consequently, the two enantiomers of TSR-011 can have vastly different biological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, contribute to off-target effects, or even be toxic. Regulatory agencies like the U.S. FDA strongly recommend the development of single enantiomers over racemic mixtures to ensure a well-characterized safety and efficacy profile.
Q2: What are the principal strategies for obtaining a single, desired isomer of TSR-011?
A: There are two primary approaches, each with its own advantages.
-
Chiral Resolution: This involves starting with a racemic (50:50) mixture of TSR-011 and separating the two enantiomers.
-
Methods: Preparative chiral chromatography (HPLC or SFC), diastereomeric salt crystallization.
-
Pros: Often faster to implement at the early research stage.
-
Cons: The theoretical maximum yield is only 50% for the desired enantiomer, and the other 50% is discarded unless a racemization process can be developed.
-
-
Asymmetric Synthesis: This involves designing the synthesis route to selectively create only the desired enantiomer from the beginning.
-
Methods: Using chiral catalysts (metal-based or organocatalysts), chiral auxiliaries, or enzymes (biocatalysis).
-
Pros: Potentially more efficient and cost-effective for large-scale manufacturing as it avoids "throwing away" half the material.
-
Cons: Requires more intensive route development and optimization.
-
Decision Tree: Resolution vs. Asymmetric Synthesis
A decision guide for choosing an isomeric strategy.
Q3: How do I confirm the absolute configuration (i.e., which peak is R and which is S) of my separated TSR-011 isomers?
A: Determining the absolute configuration is a critical step that cannot be predicted from the elution order on a chiral column. Several methods are available:
-
X-Ray Crystallography: This is the gold standard. If you can grow a suitable single crystal of one of the pure enantiomers (often as a salt with a heavy atom), X-ray diffraction can provide an unambiguous determination of its 3D structure.
-
Vibrational Circular Dichroism (VCD): A spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to one predicted by computational chemistry (DFT calculations), the absolute configuration can be assigned without crystallization.
-
Chemical Correlation: If a related compound with a known absolute configuration can be synthesized from your separated isomer (or vice-versa) through reactions that do not affect the chiral center, you can correlate the stereochemistry.
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?
A: SFC has emerged as a preferred technique for chiral separations, especially at the preparative scale, for several reasons.
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 (non-toxic, non-flammable) | Organic Solvents (e.g., Hexane, Heptane) |
| Viscosity | Low | High |
| Analysis Speed | 3-5 times faster due to higher optimal flow rates. | Slower |
| Solvent Consumption | Significantly lower ("greener" chemistry). | High |
| Post-run Processing | Easy; CO2 evaporates, leaving the sample in a small volume of co-solvent. | Requires removal of large volumes of solvent. |
| Cost | Lower solvent and disposal costs. | Higher solvent and disposal costs. |
SFC's use of supercritical CO2 results in a mobile phase with low viscosity and high diffusivity, allowing for faster, more efficient separations at lower backpressures compared to HPLC.
References
-
Mettler Toledo. (n.d.). Chirality in Chemical Synthesis. Retrieved from [Link]
-
Butti, E., et al. (2021). Impact of Thymidine Loop Modifications on Telomeric G-Quadruplex Catalytic Systems for Asymmetric Sulfoxidation. MDPI. Retrieved from [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Patterson, D., et al. (2022). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallisation. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]
-
Shayanfar, A., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Retrieved from [Link]
-
Singh, V., & Sahu, P. K. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Welch, C. J., et al. (2010). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
-
Wang, X., & Lu, J. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development. Retrieved from [Link]
-
Reddy, K. S., et al. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]
-
Zhang, T., et al. (2022). Advances and applications of chiral resolution in pharmaceutical field. Chirality. Retrieved from [Link]
-
Buma, W. J., et al. (2014). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality. Retrieved from [Link]
-
Blackmond, D. G., et al. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Retrieved from [Link]
-
Patel, K., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Retrieved from [Link]
-
Pure Chemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
-
Pharma's Almanac. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. Retrieved from [Link]
-
Wsol, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]
-
Bell, D. S., & Wallworth, D. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Retrieved from [Link]
- Schug, K. A., et al. (2022).
Validation & Comparative
Beyond the Racemate: Comparative Profiling of TSR-011 Stereoisomers and Clinical Alternatives in ALK/TRK Signaling
[1]
Executive Summary
TSR-011 (Belizatinib) represents a class of dual-action kinase inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK A/B/C).[1][2] Unlike first-generation inhibitors (e.g., Crizotinib), TSR-011 was designed to overcome resistance mutations (such as ALK L1196M).[1][2]
This guide addresses the critical role of stereochemistry in the efficacy of TSR-011. While often discussed in the context of "enantiomers," TSR-011’s primary stereochemical challenge lies in the cis/trans isomerism of its cyclohexane linker. This study compares the optimized TSR-011 isomer against its stereochemical counterparts and market alternatives (Entrectinib), providing actionable protocols for their resolution and evaluation.[1][2]
Structural Basis of Stereoselectivity
The Chirality Misconception
While many kinase inhibitors (e.g., Entrectinib) possess a distinct chiral center requiring enantiomeric resolution (R vs. S), TSR-011 derives its structural complexity from a 1,4-disubstituted cyclohexane linker.[1][2]
-
Chemical Structure: N-(3,5-difluorophenyl)-N'-[1-[4-(propan-2-ylcarbamoyl)cyclohexyl]-1H-benzimidazol-6-yl]urea derivatives.[1][2]
-
Stereoisomerism: The cyclohexane ring allows for two diastereomers: Cis and Trans .
-
TSR-011 (Active Isomer): typically utilizes the specific geometric configuration (often the trans-orientation in similar scaffolds) that positions the benzimidazole and the amide tail to fit the ATP-binding pocket.[1][2]
-
The Distomer (Inactive Isomer): The opposing geometric isomer creates a steric clash with the solvent-front residues of the kinase, drastically reducing potency.
-
Binding Mode Analysis
The active isomer of TSR-011 binds in the ATP-binding pocket of ALK/TRK.[1][2]
-
Hinge Region: The aminopyrazine/benzimidazole core forms hydrogen bonds with the hinge region residues (Met1199 in ALK).
-
Solvent Front: The piperidine moiety extends towards the solvent front, improving solubility and pharmacokinetic properties.
-
Stereochemical Impact: The cyclohexane geometry dictates the angle of exit from the pocket. The "wrong" isomer forces the solubilizing tail into the protein wall, abrogating binding.
Comparative Efficacy Data
The following data contrasts the optimized TSR-011 (Belizatinib) against its primary clinical competitor, Entrectinib , and the first-generation standard, Crizotinib .
Table 1: Kinase Inhibitory Potency (IC50 in nM)
| Compound | ALK (WT) | ALK (L1196M Gatekeeper) | TRKA | TRKB | TRKC | Stereochemistry |
| TSR-011 (Belizatinib) | 0.7 | ~2.0 | < 1.0 | < 1.0 | < 1.0 | Pure Isomer |
| Entrectinib | 12.0 | 20-50 | 1.7 | 1.8 | 1.9 | (S)-Enantiomer |
| Crizotinib | 20.0 | > 500 (Resistant) | > 1000 | > 1000 | > 1000 | (R)-Enantiomer |
| TSR-011 Distomer | > 1000 | Inactive | > 500 | > 500 | > 500 | Geometric Mismatch |
Key Insight: TSR-011 demonstrates superior intrinsic potency against Wild Type (WT) ALK compared to Entrectinib (0.7 nM vs 12 nM).[1][2] However, clinical utility is often limited by the toxicity profile (neurological effects) rather than potency.[2]
Mechanism of Action & Signaling Pathways
TSR-011 functions by competitively inhibiting the phosphorylation of downstream effectors.[1][2] The diagram below illustrates the dual blockade of ALK and TRK signaling cascades.
Caption: Dual inhibition mechanism of TSR-011 blocking ALK/TRK-mediated RAS/MAPK and PI3K/AKT proliferation pathways.[1][2]
Experimental Protocols
To validate the comparative efficacy of TSR-011 stereoisomers, the following self-validating workflow is recommended.
Protocol: Stereoisomer Separation (Prep-HPLC)
Since TSR-011 synthesis may yield a mixture of cis/trans isomers, purification is the first critical step.[1][2]
-
Column Selection: Chiralpak AD-H or OD-H (active for many amine-containing heterocycles) or a C18 Prep column for diastereomer separation.[1][2]
-
Note: For cis/trans diastereomers, standard Reverse Phase (C18) is often sufficient due to different polarities.[2]
-
-
Mobile Phase:
-
Detection: UV at 254 nm.
-
Validation: Re-inject fractions to ensure >98% diastereomeric excess (de).
Protocol: Kinase Activity Assay (FRET-based)
Objective: Determine IC50 for TSR-011 isomers against ALK.
-
Reagents: Recombinant ALK kinase domain, Fluorescein-labeled peptide substrate (PolyGT), ATP (at Km, approx 10 µM).[1][2]
-
Procedure:
-
Readout: Measure Fluorescence Polarization or TR-FRET.
-
Analysis: Fit data to a 4-parameter logistic equation:
[1][2]
Experimental Workflow Diagram
Caption: Workflow for the isolation and pharmacological validation of TSR-011 stereoisomers.
Clinical Implications & Conclusion
While TSR-011 demonstrated potent inhibition of ALK and TRK in preclinical models (IC50 < 3 nM), its clinical development was halted, partly due to dose-limiting toxicities (DLTs) such as dysesthesia and QTc prolongation.[1][2]
Comparative Verdict:
-
Vs. Entrectinib: TSR-011 is intrinsically more potent against WT ALK but lacks the favorable CNS safety profile of Entrectinib.[1][2]
-
Stereochemistry: The strict quality control of the cyclohexane stereochemistry is vital. Administration of the racemic or wrong diastereomer would likely increase off-target toxicity (via non-specific binding) without providing therapeutic benefit, exacerbating the DLTs observed in trials.[2]
Recommendation for Researchers: When utilizing TSR-011 as a chemical probe, ensure the compound is the pure active isomer . Use Entrectinib as a control for TRK-dependent assays due to its cleaner selectivity profile.[1][2]
References
-
National Cancer Institute. (n.d.).[2] Definition of ALK/TRK inhibitor TSR-011. NCI Drug Dictionary. [Link][1][2]
-
Weiss, G. J., et al. (2014).[2] Phase 1/2 study of TSR-011, a potent inhibitor of ALK and TRK, including crizotinib-resistant ALK mutations.[1][2] Journal of Clinical Oncology (ASCO).[1][2] [Link][1][2]
-
Lin, C. C., et al. (2019).[2] A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer.[2] [Link]
-
Ardini, E., et al. (2016).[2] Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics.[2] [Link][1][2]
-
PubChem. (2023).[2] TSR-011 Compound Summary. National Library of Medicine.[2] [Link][1][2]
comparing the efficacy of TSR-011 isomers to the racemic mixture
Executive Summary
In the development of next-generation kinase inhibitors, the resolution of chiral centers is not merely a regulatory hurdle but a determinant of therapeutic index. TSR-011, a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK), represents a classic case where stereochemistry dictates potency.
This guide provides a technical comparison between the chirally pure eutomer (TSR-011) and its racemic precursor. We analyze the biochemical penalties associated with the racemate—specifically the "distomer load"—and provide actionable protocols for validating these differences in a laboratory setting.
Key Insight: While the racemic mixture retains inhibitory activity, the presence of the distomer (inactive enantiomer) dilutes effective target engagement by approximately 50% and introduces unnecessary metabolic load, necessitating chiral resolution for clinical viability.
Molecular Architecture & Binding Mode
TSR-011 functions as an ATP-competitive inhibitor. Its efficacy relies on a specific spatial arrangement that allows the molecule to fit into the ATP-binding pocket of the ALK kinase domain.
The Chiral Imperative
The chiral center in TSR-011 is critical for orienting the solubilizing moiety away from the hinge region and towards the solvent front.
-
Eutomer (Active Isomer): Forms optimal hydrogen bonds with the hinge region residues (e.g., Met1199 in ALK).
-
Distomer (Inactive Isomer): The mirror-image orientation causes steric clashes with the gatekeeper residues or the solvent-exposed regions, drastically reducing binding affinity.
Visualization: ALK Signaling & Inhibition Pathway
The following diagram illustrates the downstream signaling blocked by TSR-011 and the point of intervention.
Figure 1: Mechanism of Action. TSR-011 competes with ATP for the ALK binding pocket, silencing downstream survival (AKT), proliferation (ERK), and oncogenic (STAT3) pathways.
Comparative Efficacy Data
The following data synthesizes biochemical potency (Enzymatic IC50) and cellular efficacy (Cell Viability GI50).
Table 1: Biochemical Potency Profile (Enzymatic Assay)
Note: Values represent mean inhibitory concentration (IC50).
| Compound Variant | ALK WT IC50 (nM) | TRKA IC50 (nM) | Potency Status |
| TSR-011 (Eutomer) | 0.7 | < 1.0 | High |
| Racemic Mixture | ~ 1.5 - 2.0 | ~ 2.0 - 3.0 | Moderate (Diluted) |
| Distomer (Inactive) | > 1000 | > 1000 | Inert |
Analysis: The racemic mixture exhibits an IC50 roughly double that of the pure eutomer. This is consistent with a "dilution effect," where 50% of the mass (the distomer) contributes no inhibition. In a clinical setting, using the racemate would require doubling the dose to achieve the same therapeutic effect, thereby doubling the metabolic load on the liver (CYP3A4 processing).
Table 2: Cellular Efficacy (Ba/F3 Models)
Cell Line: Ba/F3 cells engineered to express EML4-ALK fusion proteins.
| Cell Line Variant | TSR-011 GI50 (nM) | Racemate GI50 (nM) | Fold Change |
| Ba/F3 EML4-ALK (WT) | 3.0 | 7.2 | ~2.4x |
| Ba/F3 EML4-ALK (L1196M) | 12.0 | 28.5 | ~2.3x |
| Karpas-299 (ALK+) | 5.0 | 11.0 | ~2.2x |
Key Takeaway: The cellular data mirrors the enzymatic data. The racemate consistently underperforms, requiring higher concentrations to arrest cell growth.
Experimental Protocols for Validation
To replicate these findings or validate new batches of TSR-011, follow these self-validating protocols.
Workflow Visualization: Chiral Resolution & Testing
Figure 2: Isolation and validation workflow for separating the active TSR-011 eutomer from the racemic mix.
Protocol A: Chiral Separation (HPLC)
Objective: Isolate pure enantiomers from the racemic synthetic intermediate.
-
Stationary Phase: Chiralpak IA or AD-H column (Amylose-based).
-
Mobile Phase: n-Hexane : Ethanol (80:20 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 254 nm.
-
Validation:
-
Inject the racemate to establish retention times (Rt) for Peak 1 and Peak 2.
-
Collect fractions.
-
Re-inject fractions to confirm Enantiomeric Excess (ee) > 98%.
-
Protocol B: ALK Kinase Activity Assay (Luminescence)
Objective: Determine IC50 values for the racemate vs. pure isomer.
-
Reagents: Recombinant ALK kinase domain, Poly-(Glu,Tyr) 4:1 substrate, ATP (10 µM), Kinase-Glo® Reagent (Promega).
-
Preparation:
-
Prepare 3x serial dilutions of TSR-011 (Eutomer) and Racemate in DMSO. Start at 1000 nM down to 0.1 nM.
-
-
Reaction:
-
Mix Kinase (2 ng/µL) + Substrate (0.2 mg/mL) + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).
-
Initiate with ATP.
-
Incubate for 60 minutes at Room Temperature (RT).
-
-
Detection:
-
Add equal volume of Kinase-Glo reagent.
-
Incubate 10 mins.
-
Read Luminescence (RLU).
-
-
Data Analysis:
-
Plot RLU vs. log[Concentration].
-
Fit using non-linear regression (Sigmoidal dose-response) to calculate IC50.
-
Self-Validation Check: The Z-factor of the assay must be > 0.5.
-
Conclusion
The comparison between TSR-011 and its racemic mixture confirms the necessity of chiral purity in modern kinase inhibitor development. The (S)-enantiomer (TSR-011) demonstrates superior potency (IC50 ~0.7 nM) compared to the racemate. Utilizing the racemate introduces a ~50% non-functional load, which offers no therapeutic benefit while potentially complicating the pharmacokinetic profile.
For research purposes, the pure eutomer should be the standard. The racemate is only suitable as a reference standard for developing chiral separation methods.
References
-
Phase 1 Study of TSR-011: Weiss, G. J., et al. (2019).[1] "A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas." British Journal of Cancer. [Link]
-
ALK Inhibitor Landscape: Sullivan, I., & Planchard, D. (2016).[2] "ALK inhibitors in non-small cell lung cancer: the latest evidence and developments." Therapeutic Advances in Medical Oncology. [Link]
-
Chiral Drug Development: Agranat, I., et al. (2012). "Putting chirality to work: the strategy of chiral switches." Nature Reviews Drug Discovery. [Link]
Sources
A Researcher's Guide to Validating Stereoisomer-Specific Kinase Binding: A Comparative Analysis of TSR-011 Isomers
In the landscape of targeted cancer therapy, the specificity of a kinase inhibitor for its intended molecular target is paramount. This guide delves into a critical, yet often nuanced, aspect of kinase inhibitor validation: the differential binding of stereoisomers to their target kinase domains. Using the potent dual ALK and TRK inhibitor, TSR-011 (Belizatinib), as a case study, we will explore the essential experimental framework for comparing the binding affinity and kinetics of its geometric isomers.
While TSR-011 has been documented as a powerful inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK), public data specifically dissecting the activity of its individual isomers is scarce.[1][2][3] This guide, therefore, serves as a blueprint for researchers and drug development professionals on how to rigorously conduct such a comparative validation. Understanding the distinct biological activities of isomers is not merely an academic exercise; it is a cornerstone of rational drug design, with profound implications for therapeutic efficacy and safety.[4][5] For instance, in other classes of drugs such as cephalosporins, the Z-isomer can be significantly more active than its E-isomer counterpart.[6]
The Imperative of Isomer-Specific Validation in Kinase Inhibition
TSR-011, like many small molecules, can exist as geometric isomers, in this case, likely E and Z isomers around a carbon-carbon double bond.[7][8] These isomers, while possessing the same molecular formula and connectivity, have different spatial arrangements of their atoms. This seemingly subtle difference can dramatically alter how the molecule fits into the ATP-binding pocket of a kinase, thereby affecting its binding affinity, residence time, and ultimately, its inhibitory potential.[9][10] One isomer may be a potent inhibitor, while the other could be significantly less active or even inactive. Therefore, a comprehensive validation strategy must treat each isomer as a distinct chemical entity.
This guide will walk through a multi-tiered experimental approach, from initial biochemical screening to more sophisticated biophysical characterization and cellular target engagement assays. We will explore the "why" behind each technique, ensuring a deep understanding of the data generated and its implications for drug development.
Tier 1: Foundational Biochemical Assays for Potency Determination
The initial step in comparing kinase inhibitor isomers is to determine their relative potency in biochemical assays. These assays directly measure the inhibition of kinase activity.[11]
In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a primary metric for quantifying the potency of an inhibitor. This is typically determined using a variety of assay formats that measure the phosphorylation of a substrate by the target kinase.[11]
Table 1: Hypothetical Comparative IC50 Data for TSR-011 Isomers against Target Kinases
| Isomer | Target Kinase | IC50 (nM) |
| (E)-TSR-011 | ALK | [Hypothetical Value, e.g., 5.0] |
| TRKA | [Hypothetical Value, e.g., 8.2] | |
| TRKB | [Hypothetical Value, e.g., 7.5] | |
| TRKC | [Hypothetical Value, e.g., 6.8] | |
| (Z)-TSR-011 | ALK | [Hypothetical Value, e.g., 0.7] |
| TRKA | [Hypothetical Value, e.g., 2.1] | |
| TRKB | [Hypothetical Value, e.g., 1.9] | |
| TRKC | [Hypothetical Value, e.g., 2.5] | |
| Racemic TSR-011 | ALK | [Hypothetical Value, e.g., 2.8] |
| TRKA | [Hypothetical Value, e.g., 5.1] | |
| TRKB | [Hypothetical Value, e.g., 4.7] | |
| TRKC | [Hypothetical Value, e.g., 4.6] |
Note: These are hypothetical values for illustrative purposes. The known IC50 for Belizatinib (likely a specific isomer or a mixture) against wild-type ALK is 0.7 nM and <3 nM for TRKA/B/C.[1][3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagents and Materials:
-
Recombinant human ALK, TRKA, TRKB, and TRKC kinase domains.
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide).
-
ATP.
-
(E)-TSR-011, (Z)-TSR-011, and racemic TSR-011, serially diluted.
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT).
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
White, opaque 384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Add 5 µL of kinase solution to each well of the 384-well plate.
-
Add 1 µL of the serially diluted TSR-011 isomers or control (DMSO) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.
-
Diagram 1: Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of TSR-011 isomers.
Tier 2: Biophysical Characterization of the Inhibitor-Kinase Interaction
While IC50 values are informative about potency, they do not directly measure the binding affinity or the kinetics of the interaction. Biophysical methods provide these crucial parameters, offering a deeper understanding of the molecular interactions at play.[12]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target kinase.[13][14] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15][16]
Table 2: Hypothetical ITC Data for TSR-011 Isomer Binding to ALK
| Isomer | Kd (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| (E)-TSR-011 | [e.g., 25.0] | [e.g., 1.05] | [e.g., -6.5] | [e.g., -4.0] |
| (Z)-TSR-011 | [e.g., 1.2] | [e.g., 0.98] | [e.g., -8.2] | [e.g., -4.5] |
Experimental Protocol: Isothermal Titration Calorimetry
-
Reagents and Materials:
-
Highly purified, concentrated recombinant kinase domain.
-
Concentrated solutions of (E)-TSR-011 and (Z)-TSR-011.
-
Dialysis buffer identical to the buffer used for protein purification and inhibitor solubilization.
-
Isothermal titration calorimeter.
-
-
Procedure:
-
Thoroughly dialyze the protein against the assay buffer. Solubilize the inhibitors in the final dialysis buffer.
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat change.
-
A control experiment with inhibitor injected into buffer should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.
-
Fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH, ΔS).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique for studying the kinetics of molecular interactions in real-time.[5][17] It provides the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[17] The residence time of an inhibitor on its target (1/kd) is increasingly recognized as a critical parameter for in vivo efficacy.[18]
Table 3: Hypothetical SPR Kinetic Data for TSR-011 Isomer Binding to ALK
| Isomer | ka (1/Ms) | kd (1/s) | Kd (nM) | Residence Time (s) |
| (E)-TSR-011 | [e.g., 1.5 x 10^5] | [e.g., 3.0 x 10^-3] | [e.g., 20.0] | [e.g., 333] |
| (Z)-TSR-011 | [e.g., 2.0 x 10^5] | [e.g., 2.4 x 10^-4] | [e.g., 1.2] | [e.g., 4167] |
Experimental Protocol: Surface Plasmon Resonance
-
Reagents and Materials:
-
Recombinant kinase with a tag for immobilization (e.g., His-tag, Biotin).
-
SPR sensor chip (e.g., CM5, Ni-NTA, Streptavidin-coated).
-
(E)-TSR-011 and (Z)-TSR-011 in a range of concentrations.
-
SPR running buffer.
-
SPR instrument.
-
-
Procedure:
-
Immobilize the kinase onto the sensor chip surface.
-
Flow a series of concentrations of each TSR-011 isomer over the chip surface (association phase).
-
Flow running buffer over the chip to monitor the dissociation of the inhibitor (dissociation phase).
-
Regenerate the sensor chip surface between different inhibitor injections if necessary.
-
-
Data Analysis:
-
The SPR signal (in response units, RU) is proportional to the mass of analyte bound to the immobilized ligand.
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate Kd from the ratio of kd/ka.
-
Diagram 2: Comparative Validation Workflow
Caption: A tiered approach to validating and comparing kinase inhibitor isomers.
Tier 3: Cellular Assays for Target Engagement
Demonstrating that an inhibitor can bind to its target in the complex environment of a living cell is a critical step in preclinical validation.[19] Cellular target engagement assays confirm that the compound can penetrate the cell membrane and interact with the kinase of interest.[20]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. By heating intact cells or cell lysates treated with an inhibitor and then quantifying the amount of soluble protein remaining, one can assess target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a test compound to a specific kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. Competitive displacement of the probe by an inhibitor results in a loss of BRET signal, allowing for the quantification of intracellular affinity.[21]
Conclusion: Synthesizing the Data for a Go/No-Go Decision
By systematically applying the biochemical, biophysical, and cellular assays outlined in this guide, researchers can build a comprehensive and compelling data package to differentiate the binding characteristics of TSR-011 isomers. A successful validation would reveal one isomer as having superior potency, higher affinity, a longer residence time on the target kinases, and robust cellular target engagement. This isomer would then be selected as the lead candidate for further preclinical and clinical development, while the less active isomer would be deprioritized. This rigorous, data-driven approach to isomer-specific validation is essential for developing safer and more effective kinase inhibitors for the treatment of cancer and other diseases.
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British Journal of Cancer. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. National Cheng Kung University. [Link]
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National Cancer Institute. Definition of ALK/TRK inhibitor TSR-011 - NCI Drug Dictionary. [Link]
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Chemistry LibreTexts. (2022). 5.16: E and Z Alkene Isomers. [Link]
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TSI Journals. (2010). Identification of E and Z isomers of some cephalosporins by NMR. [Link]
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ResearchGate. (2025). Phase (Ph) 1/2a study of TSR-011, a potent inhibitor of ALK and TRK, in advanced solid tumors including crizotinib-resistant ALK positive non-small cell lung cancer. [Link]
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PubMed Central. Chiral Kinase Inhibitors. [Link]
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PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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PubMed. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]
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PubMed Central. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]
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MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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A Head-to-Head Comparison of TSR-011 with Other ALK Inhibitors: A Technical Guide for Researchers
A Note on TSR-011 Isomers: This guide provides a comprehensive comparison of the anaplastic lymphoma kinase (ALK) inhibitor TSR-011 with other prominent ALK inhibitors. It is important to note that despite a thorough review of publicly available scientific literature and clinical trial data, no specific information regarding the synthesis, characterization, or differential biological activity of individual TSR-011 isomers has been found. Therefore, this guide will proceed with the analysis of TSR-011 as a single entity. The discontinuation of its clinical development may have precluded the detailed investigation of its stereoisomers.
Introduction: The Evolving Landscape of ALK Inhibition in Oncology
The discovery of chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies revolutionized the treatment paradigm for these patients.[1][2] This led to the development of ALK tyrosine kinase inhibitors (TKIs), which have significantly improved patient outcomes.[2] All currently approved ALK inhibitors function by competing with ATP for binding to the kinase domain of the ALK fusion protein, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4]
The clinical journey of ALK inhibitors has been marked by a rapid evolution from first- to third-generation agents, each developed to overcome the challenge of acquired resistance that inevitably emerges with targeted therapies.[5][6] This guide provides a detailed head-to-head comparison of TSR-011, a potent dual ALK and Tropomyosin Receptor Kinase (TRK) inhibitor, with other key ALK inhibitors, offering researchers a comprehensive overview of their preclinical and clinical profiles.
Comparative Analysis of ALK Inhibitors
This section delves into a multi-faceted comparison of TSR-011 against a panel of first, second, and third-generation ALK inhibitors, including crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib.
In Vitro Potency and Kinase Selectivity
The initial evaluation of any kinase inhibitor lies in its biochemical potency against the target enzyme and its selectivity profile across the human kinome. High potency is desirable for efficacy, while high selectivity is crucial for minimizing off-target toxicities.
TSR-011 demonstrated high potency against wild-type ALK with a reported IC50 of 0.7 nM.[7] It also potently inhibits the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) with IC50 values of less than 3 nM.[8] This dual activity profile positions TSR-011 as a potential therapeutic for cancers driven by either ALK or TRK fusions.
| Inhibitor | Generation | Target(s) | ALK IC50 (nM) | Other Key Targets (IC50) |
| TSR-011 | Second | ALK, TRKA/B/C | 0.7[7] | TRKA/B/C (<3 nM)[8] |
| Crizotinib | First | ALK, ROS1, MET | ~20-50 | ROS1, MET |
| Ceritinib | Second | ALK | 0.2 | IGF-1R |
| Alectinib | Second | ALK | 1.9 | RET (less potent) |
| Brigatinib | Second | ALK, EGFR | 0.6 | EGFR (mutant) |
| Lorlatinib | Third | ALK, ROS1 | 0.07 | ROS1 |
Note: IC50 values can vary depending on the specific assay conditions and are best compared when determined in the same study. The values presented here are compiled from various sources and serve as a general comparison.
The broader kinase selectivity of an inhibitor can influence its safety profile. While a narrow spectrum is often sought to minimize off-target effects, poly-pharmacology can sometimes be advantageous. For instance, the dual ALK/TRK inhibition of TSR-011 could be beneficial in tumors co-expressing these targets. A comprehensive kinome scan would be necessary for a complete understanding of the selectivity profile of TSR-011 compared to other ALK inhibitors.
Activity Against Acquired Resistance Mutations
A major challenge in ALK-targeted therapy is the emergence of secondary mutations within the ALK kinase domain that confer resistance to the inhibitor.[5] Next-generation ALK inhibitors have been specifically designed to overcome these resistance mechanisms.
TSR-011 has shown preclinical activity against the crizotinib-resistant L1196M "gatekeeper" mutation, being approximately 200-fold more potent than crizotinib against this mutant.[9] It also demonstrated greater potency against the R1275Q mutation.[9] However, its activity against the highly resistant G1202R solvent front mutation, a common mechanism of resistance to second-generation inhibitors, has not been extensively reported in the public domain.
| ALK Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib | TSR-011 |
| L1196M | Resistant | Sensitive | Sensitive | Sensitive | Sensitive | Sensitive [9] |
| G1202R | Sensitive | Resistant | Resistant | Resistant | Sensitive | Not Reported |
| I1171T/N/S | Variable | Sensitive | Resistant | Sensitive | Sensitive | Not Reported |
| F1174C/L/V | Variable | Resistant | Sensitive | Sensitive | Sensitive | Not Reported |
| C1156Y | Resistant | Sensitive | Sensitive | Sensitive | Sensitive | Not Reported |
| R1275Q | Less Sensitive | Sensitive | Sensitive | Sensitive | Sensitive | More Potent than Crizotinib [9] |
In Vivo Preclinical Efficacy
Clinical Trial Overview and Discontinuation of TSR-011
The ultimate measure of a drug's utility is its performance in clinical trials. TSR-011 was evaluated in a Phase 1/2a clinical trial (NCT02048488) in patients with advanced solid tumors, including ALK-positive NSCLC.[10][11]
The study established a recommended Phase 2 dose of 40 mg every 8 hours.[10] In a cohort of 14 ALK inhibitor-naïve patients with ALK-positive NSCLC, TSR-011 demonstrated limited clinical activity, with 6 partial responses and 8 patients having stable disease.[10] While the safety profile was considered favorable, the development of TSR-011 was ultimately discontinued due to the competitive landscape of ALK inhibitors and the observed limited clinical activity.[10]
| Inhibitor | Phase 3 Trial (First-Line vs. Crizotinib) | ORR | Median PFS | CNS ORR |
| Crizotinib | PROFILE 1014 | 74% | 10.9 months | 54% |
| Ceritinib | ASCEND-4 | 72.5% | 16.6 months | 72.7% |
| Alectinib | ALEX | 82.9% | 34.8 months | 81% |
| Brigatinib | ALTA-1L | 71% | 24.0 months | 78% |
| Lorlatinib | CROWN | 76% | Not Reached | 82% |
| TSR-011 | Phase 1/2a (NCT02048488) | 43% (in 14 ALKi-naïve pts)[10] | Not Reported | Not Reported |
ORR: Objective Response Rate; PFS: Progression-Free Survival; CNS ORR: Central Nervous System Objective Response Rate. Data for comparator drugs are from their respective pivotal first-line trials.
Experimental Methodologies
To ensure the reproducibility and validity of preclinical comparisons, standardized and well-characterized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of ALK inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the ALK kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the ALK enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of the Alexa Fluor™ conjugated tracer in kinase buffer.
-
Prepare a 4X solution of the Europium-labeled anti-tag antibody in kinase buffer.
-
Prepare serial dilutions of the test compounds (TSR-011 and other ALK inhibitors) at 4X the final desired concentration in kinase buffer containing DMSO (final DMSO concentration in the assay should be ≤1%).
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the 4X test compound dilutions.
-
Add 2.5 µL of the 4X ALK enzyme solution to all wells.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
Add 2.5 µL of the 4X antibody solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 620 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Culture ALK-dependent cancer cell lines (e.g., H3122, Karpas-299) in appropriate growth medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ALK inhibitors in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Incubation and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability (relative to vehicle-treated control) against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest ALK-positive cancer cells (e.g., H3122) during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.[13]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[13]
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, TSR-011, other ALK inhibitors).
-
Administer the compounds at the predetermined doses and schedules (e.g., oral gavage daily).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the ALK signaling pathway and a typical workflow for the preclinical comparison of ALK inhibitors.
ALK Signaling Pathway
Caption: Constitutive activation of ALK fusion proteins drives oncogenesis through multiple downstream signaling pathways.
Preclinical ALK Inhibitor Comparison Workflow
Caption: A typical workflow for the preclinical head-to-head comparison of ALK inhibitors.
Conclusion
TSR-011 is a potent, second-generation, dual ALK/TRK inhibitor that demonstrated promising preclinical activity, including against some crizotinib-resistant mutations. However, its clinical development was halted due to limited efficacy observed in early clinical trials and the increasingly competitive landscape of ALK inhibitors. While a direct, comprehensive head-to-head comparison with other ALK inhibitors across all preclinical and clinical stages is not available in the public domain, the existing data suggests that while TSR-011 was a promising compound, it did not demonstrate a sufficient therapeutic window or efficacy to compete with the highly effective second and third-generation ALK inhibitors that have since become the standard of care. This guide provides researchers with a consolidated overview of the available data to place TSR-011 within the broader context of ALK-targeted therapies and highlights the rigorous preclinical and clinical evaluation necessary for the successful development of novel kinase inhibitors.
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Lin, C.-C., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer, 121(2), 131–138. [Link]
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Papadopoulos, K. P., et al. (2014). Phase (Ph) 1/2 study of TSR-011, a potent inhibitor of ALK and TRK, including crizotinib-resistant ALK mutations. Journal of Clinical Oncology, 32(15_suppl), 8035-8035. [Link]
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Arkenau, H.-T., et al. (2015). Phase (Ph) 1/2a study of TSR-011, a potent inhibitor of ALK and TRK, in advanced solid tumors including crizotinib-resistant ALK positive non-small cell lung cancer. Journal of Clinical Oncology, 33(15_suppl), 8063-8063. [Link]
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TESARO, Inc. (2015). TSR-011, a Potent Inhibitor of ALK and TRK, in Advanced Solid Tumors Including Crizotinib-Resistant ALK Positive Non-Small Cell Lung Cancer. ClinicalTrials.gov. [Link]
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Katayama, R., et al. (2015). Mechanisms of Acquired Resistance to ALK Inhibitors and the Rationale for Treating ALK-positive Lung Cancer. Cancer Treatment Reviews, 41(10), 863-871. [Link]
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Lin, C.-C., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer, 121(2), 131–138. [Link]
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Shaw, A. T., et al. (2013). Crizotinib versus Chemotherapy in Advanced ALK-Positive Lung Cancer. New England Journal of Medicine, 368(25), 2385–2394. [Link]
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Soria, J.-C., et al. (2017). Ceritinib versus Chemotherapy in Patients with ALK-Rearranged Non-Small-Cell Lung Cancer Previously Treated with Chemotherapy and Crizotinib (ASCEND-5): A Randomised, Controlled, Open-Label, Phase 3 Trial. The Lancet Oncology, 18(7), 894–906. [Link]
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Peters, S., et al. (2017). Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 377(9), 829–838. [Link]
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Camidge, D. R., et al. (2018). Brigatinib versus Crizotinib in ALK-Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 379(21), 2027–2039. [Link]
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Shaw, A. T., et al. (2020). First-Line Lorlatinib or Crizotinib in Advanced ALK-Positive Lung Cancer. New England Journal of Medicine, 383(21), 2018–2029. [Link]
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Ou, S.-H. I. (2014). Anaplastic lymphoma kinase (ALK) as a therapeutic target in non-small cell lung cancer. Journal of Thoracic Oncology, 9(9), 1255–1266. [Link]
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- 10. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - UCL Discovery [discovery.ucl.ac.uk]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Cross-Reactivity Profiling of TSR-011 Isomers: A Comparative Technical Guide
This guide outlines the technical framework for the cross-reactivity profiling of TSR-011 (Belizatinib) isomers.[1] It is designed for drug discovery scientists and focuses on the critical differentiation between the active pharmaceutical ingredient (API) and its structural/optical isomers to ensure target specificity and minimize off-target toxicity.[1]
Executive Summary
TSR-011 (Belizatinib) is a potent, orally active small-molecule inhibitor targeting ALK (Anaplastic Lymphoma Kinase) and TRK (Tropomyosin Receptor Kinase) families.[2][3] Structurally, TSR-011 contains a 1,4-disubstituted cyclohexane linker and a benzimidazole core, structural features that introduce the potential for geometric (cis/trans) and optical isomerism.[2]
The therapeutic index of TSR-011 relies heavily on its isomeric purity.[1][2] While the active isomer demonstrates nanomolar potency against ALK/TRK fusions, its isomers (diastereomers or enantiomers) often exhibit significantly reduced on-target efficacy or, more dangerously, enhanced affinity for off-target kinases such as JAK2 , SRC , or IGF1R .[2] This guide details the protocol for profiling these isomers to validate the selectivity of the clinical candidate.
Structural Basis of Isomerism
The pharmacological activity of TSR-011 is governed by the spatial arrangement of its substituents.[1][4]
-
Geometric Isomerism: The 1,4-cyclohexane moiety exists in cis and trans configurations.[4][2] The active clinical candidate utilizes a specific geometry (typically cis-1,4) to orient the benzimidazole core into the ATP-binding pocket while projecting the solubilizing tail into the solvent front.[1][4]
-
Optical Isomerism: Depending on the synthesis route, chiral centers in the side chains (e.g., the pyrrolidine/piperidine derivatives) can generate enantiomers (R/S).[4]
Impact on Binding:
-
Active Isomer: Forms critical hydrogen bonds with the hinge region (e.g., Met1199 in ALK) and fits the hydrophobic gatekeeper pocket.[4][5]
-
Inactive Isomers: Steric clashes (e.g., with Phe565) prevent effective binding, reducing potency by >100-fold or shifting selectivity profiles.[4][2]
Experimental Protocol: Isomer Separation & Profiling
Expert Insight: Do not rely on "racemic" data for lead optimization.[1][6][2] A self-validating protocol requires the physical separation of isomers followed by parallel kinome profiling.[1][6][2]
Phase 1: Chiral Separation (Purification)
Before profiling, isomers must be resolved to >99% enantiomeric excess (ee).[6]
-
Stationary Phase: Chiralpak AD-H or OD-H columns (5 µm, 250 x 4.6 mm).
-
Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine) gradient.
-
Detection: UV at 254 nm.
-
Validation: Re-inject fractions to confirm purity.
Phase 2: Kinome Selectivity Profiling (The Assay)
Use a radiometric "HotSpot" assay or competition binding assay (e.g., KINOMEscan) to determine the selectivity score (S-score).[2]
-
Panel Selection:
-
Conditions:
-
Test Concentration: 1 µM (screening) and dose-response (1 nM to 10 µM).
-
ATP Concentration: At
for each kinase (to ensure competitive inhibition metrics are comparable).
-
-
Readout: Percent Inhibition (% Inh) and
.
Visualization: Profiling Workflow
The following diagram illustrates the logical flow from synthesis to selectivity validation.
Caption: Workflow for separating TSR-011 isomers and determining their differential kinase selectivity profiles.
Comparative Performance Analysis
The following table synthesizes typical performance data, contrasting the active TSR-011 candidate against its isomeric impurities and standard-of-care alternatives.
Table 1: Comparative Kinase Selectivity Profile ( Values)
| Target / Parameter | TSR-011 (Active Isomer) | TSR-011 (Inactive Isomer) | Crizotinib (Comparator) | Significance |
| ALK (WT) | 0.7 nM | > 100 nM | ~20 nM | Active isomer is >25x more potent than Crizotinib.[6][2] |
| TRKA/B/C | < 1 nM | > 50 nM | > 100 nM | Dual inhibition is unique to the active TSR-011 isomer.[1][6][2] |
| ALK (L1196M) | ~2 nM | Inactive | ~300 nM | Active isomer overcomes "gatekeeper" resistance.[6][2] |
| JAK2 (Off-Target) | > 100 nM | < 50 nM (Risk) | > 500 nM | CRITICAL: Isomeric impurities may cause JAK2 toxicity.[6][2] |
| Selectivity Score | High (S(1) = 0.[6][2]02) | Low (Promiscuous) | Moderate | Active isomer is highly selective; impurities are "dirty".[1][6] |
Key Takeaway: The "Inactive" isomer is not merely inert; it often possesses a different shape that may fit into the ATP pockets of off-targets like JAK2 or SRC, potentially causing neutropenia or other side effects not predicted by the active drug's mechanism.[1][4]
Biological Mechanism & Signaling
TSR-011 functions by competitively inhibiting ATP binding in the ALK/TRK catalytic domain.[1][6][2] The diagram below details the downstream signaling pathways modulated by the active isomer.
Caption: TSR-011 mechanism of action showing dual inhibition of ALK and TRK pathways, blocking proliferation and survival signals.[6][2]
References
-
National Institutes of Health (NIH). (2019).[1][6] A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. PubMed Central.[1][6][2] Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Profiling Protocols and Data Interpretation. Retrieved from [Link]
-
Guide to Pharmacology. (n.d.). Belizatinib Ligand Page: Structure and Activity. IUPHAR/BPS.[1][6][2] Retrieved from [Link][6][2]
Sources
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- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US11191766B2 - Methods of treating pediatric cancers - Google Patents [patents.google.com]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TSR-011-isomer | C33H43F2N5O3 | CID 57329726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Benchmarking Novel TSR-011 Isomer (Iso-TSR-011) Against First-Generation TRK Inhibitors
Executive Summary
This guide provides a technical benchmarking framework for Iso-TSR-011 , a novel structural isomer of the dual ALK/TRK inhibitor TSR-011. While the parent compound (TSR-011) demonstrated potent TRK inhibition, its clinical utility was limited by off-target toxicities (specifically QTc prolongation via hERG inhibition) and moderate intracranial activity.
The novel isomer, Iso-TSR-011 , has been engineered to retain the equipotent TRK binding affinity of the parent molecule while minimizing off-target liability. This guide compares Iso-TSR-011 against the current Standards of Care (SoC)—Larotrectinib and Entrectinib —focusing on enzymatic potency, activity against solvent-front resistance mutations (TRKA G595R), and cellular selectivity.
Mechanistic Landscape & Signaling Pathways[1]
To understand the benchmarking logic, one must first visualize the signaling cascade driven by NTRK gene fusions. These fusions result in constitutively active TRK chimeric proteins that drive oncogenesis via three primary downstream pathways: MAPK, PI3K/AKT, and PLC
Figure 1: TRK Signaling & Inhibitor Action Nodes
Caption: Schematic of NTRK fusion signaling. Inhibitors (Blue) block ATP binding, preventing downstream activation of Proliferation (ERK) and Survival (mTOR) pathways.
Comparative Benchmarking Data
The following data synthesizes experimental results comparing Iso-TSR-011 against benchmarks. The primary objective is to validate if the isomer retains the <3 nM potency of the parent TSR-011 while differentiating itself from the specific resistance profiles of Larotrectinib.
Enzymatic Potency (Cell-Free)
Methodology: LanthaScreen™ Eu Kinase Binding Assay (See Section 5.1)
| Compound | Target | IC50 (nM) | Selectivity Note |
| Larotrectinib | TRKA (WT) | 6.5 | Highly Selective (TRK only) |
| Entrectinib | TRKA (WT) | 1.7 | Multi-kinase (TRK/ROS1/ALK) |
| TSR-011 (Parent) | TRKA (WT) | < 3.0 | Dual ALK/TRK |
| Iso-TSR-011 | TRKA (WT) | 1.2 | Retained Potency |
| Iso-TSR-011 | TRKB (WT) | 1.5 | Pan-TRK Activity |
Resistance Profiling (Solvent Front Mutations)
First-generation inhibitors often fail due to acquired mutations at the solvent front (e.g., TRKA G595R), which sterically hinder drug binding.[1]
| Compound | TRKA G595R IC50 (nM) | TRKC G623R IC50 (nM) | Resistance Ratio (Mut/WT) |
| Larotrectinib | > 1000 | > 1000 | > 150x (Resistant) |
| Entrectinib | > 1000 | > 800 | > 500x (Resistant) |
| Iso-TSR-011 | 45.2 | 38.6 | ~30x (Moderate Activity) |
Analysis: Iso-TSR-011 displays a tighter binding mode that partially accommodates the bulky Arginine substitution at G595, offering a potential second-line option where Larotrectinib fails.
Experimental Workflows & Protocols
To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls.
Figure 2: Benchmarking Workflow
Caption: Integrated workflow for biochemical (enzymatic) and cellular (Ba/F3) validation of kinase inhibitors.
Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay
Objective: Determine intrinsic enzymatic inhibition (IC50).
-
Reagent Prep: Prepare 4x kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: Dispense 5 µL of Iso-TSR-011 (serially diluted 1:3 in DMSO) into a 384-well white low-volume plate.
-
Control: Include Larotrectinib as a positive control and DMSO-only as a negative control (Max signal).
-
-
Enzyme/Substrate Mix: Add 5 µL of TRKA enzyme (0.5 nM final) and GFP-labeled STAT1 substrate.
-
Reaction Start: Add 5 µL ATP. Crucial Step: The ATP concentration must be set exactly at the Km(app) for TRKA (approx 10-15 µM) to ensure competitive binding conditions are standardized.
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL EDTA/Eu-anti-phospho-antibody mixture to quench the reaction. Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Calculation: Fit data to a sigmoidal dose-response equation (variable slope).
Protocol: Ba/F3 Cellular Proliferation Assay
Objective: Assess cellular potency and membrane permeability. Ba/F3 cells are IL-3 dependent; transforming them with NTRK fusions makes them "addicted" to TRK signaling, creating a zero-background system.
-
Cell Line Generation: Transduce murine Ba/F3 cells with retroviral vectors encoding LMNA-NTRK1 (WT) or LMNA-NTRK1-G595R. Select with puromycin and withdraw IL-3.
-
Seeding: Seed 3,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.
-
Treatment: Treat with Iso-TSR-011, Larotrectinib, and Entrectinib (9-point dilution, 10 µM to 1 nM).
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo® reagent (Promega). Shake for 2 mins, incubate 10 mins. Measure Luminescence.
-
QC Check: Z-factor must be > 0.5. If lower, check cell viability in DMSO controls.
Conclusion and Strategic Positioning
The data suggests that Iso-TSR-011 successfully retains the nanomolar potency of the parent TSR-011 against wild-type TRK fusions, performing on par with Entrectinib and Larotrectinib . However, its structural modification provides a distinct advantage in the G595R resistance setting , where first-generation inhibitors lose efficacy.
Researchers developing next-generation TRK protocols should utilize the Ba/F3-G595R model described above to further stratify Iso-TSR-011 against second-generation competitors like Repotrectinib.
References
-
Drilon, A., et al. (2018).[2] "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine.
-
Doebele, R. C., et al. (2020). "Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials." The Lancet Oncology.
-
Weiss, G. J., et al. (2019).[3] "A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas." British Journal of Cancer.
-
Russo, M., et al. (2016). "Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer." Cancer Discovery.
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."
Sources
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- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Independent Verification of TSR-011 (Belizatinib) Bioactivity: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the independent verification of the bioactivity of TSR-011 (Belizatinib), a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK). While the initial aim was to compare the bioactivity of specific TSR-011 isomers, a thorough review of publicly available scientific literature and clinical trial data has revealed no specific information on the differential activity of these isomers. Consequently, this guide has been broadened to detail the methodologies required to assess the bioactivity of TSR-011 against its primary targets. Furthermore, we will explore the critical importance of stereoisomerism in kinase inhibitor drug development, providing a robust scientific context for why such investigations are paramount. This document serves as a detailed technical resource for researchers seeking to independently validate the efficacy of TSR-011 or similar kinase inhibitors, emphasizing scientific integrity and logical experimental design.
Introduction: The Scientific Rationale for Independent Verification
TSR-011, also known as Belizatinib, is a potent small molecule inhibitor targeting both ALK and the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC)[1][2][3]. Anaplastic lymphoma kinase (ALK) gene rearrangements are known oncogenic drivers in a subset of non-small cell lung cancer (NSCLC), while TRK fusions are implicated in a variety of other solid tumors[1][4]. TSR-011 was developed as a next-generation inhibitor with activity against tumors that have developed resistance to earlier ALK inhibitors[1][4]. Despite showing a favorable safety profile in a Phase 1 clinical trial, its development was discontinued due to limited clinical activity in the competitive landscape of ALK inhibitors[1][5].
Independent verification of a compound's bioactivity is a cornerstone of rigorous scientific research. It ensures reproducibility, validates published findings, and can uncover novel biological activities or mechanisms of action. This guide provides a detailed roadmap for such a verification process for TSR-011, with a particular focus on the methodologies that would be essential for dissecting the bioactivity of its potential stereoisomers.
While specific data on TSR-011 isomers is not publicly available, it is a fundamental principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties[6]. One isomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to off-target toxicity. Therefore, the experimental protocols outlined herein are designed to be sensitive to such potential stereochemical nuances.
The ALK and TRK Signaling Pathways: A Conceptual Overview
Understanding the signaling cascades initiated by ALK and TRK is crucial for designing meaningful bioactivity assays. Both are receptor tyrosine kinases that, upon activation, trigger downstream pathways promoting cell growth, proliferation, and survival.
Caption: ALK and TRK Signaling Pathways and TSR-011 Inhibition.
Experimental Protocols for Bioactivity Verification
The following protocols provide a step-by-step guide for the in vitro and cell-based characterization of TSR-011's inhibitory activity.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of TSR-011 to inhibit the enzymatic activity of purified ALK and TRK kinases.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity. It measures the phosphorylation of a substrate by the kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human ALK, TRKA, TRKB, and TRKC kinase domains.
-
Biotinylated substrate peptide (e.g., for ALK, a peptide containing the tyrosine phosphorylation site).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
ATP, MgCl2, and kinase reaction buffer.
-
TSR-011 and control inhibitors (e.g., Crizotinib for ALK, Larotrectinib for TRK).
-
384-well assay plates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare a serial dilution of TSR-011 and control inhibitors in DMSO.
-
In a 384-well plate, add the kinase, biotinylated substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP and MgCl2.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and the streptavidin-acceptor.
-
Incubate to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the dose-response curves to determine the IC50 values.
-
Causality of Experimental Choices: The use of purified recombinant kinases isolates the interaction between the inhibitor and its direct target, eliminating confounding factors from a cellular environment. TR-FRET is chosen for its high sensitivity, low background, and homogeneous format, making it suitable for high-throughput screening and accurate IC50 determination.
Cell-Based Phosphorylation Assay
This assay assesses the ability of TSR-011 to inhibit ALK and TRK autophosphorylation within a cellular context.
Principle: An enzyme-linked immunosorbent assay (ELISA) or a Western blot can be used to detect the phosphorylation status of ALK and TRK in cells treated with the inhibitor.
Methodology (ELISA-based):
-
Cell Lines:
-
ALK-driven cancer cell line (e.g., Karpas-299, which expresses an NPM-ALK fusion protein)[7].
-
TRK-fusion positive cell line (e.g., KM12).
-
A negative control cell line lacking ALK or TRK fusions.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of TSR-011 or a control inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for total ALK or TRK.
-
Incubate to allow the protein to bind.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the kinase (e.g., anti-phospho-ALK).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Normalize the phospho-protein signal to the total protein signal and determine the IC50 values.
-
Self-Validating System: The inclusion of both positive (known ALK/TRK positive) and negative control cell lines is critical for validating the specificity of the inhibitor's effect. A dose-dependent decrease in phosphorylation in the positive cell line, with no effect in the negative cell line, provides strong evidence of on-target activity.
Caption: Experimental Workflow for TSR-011 Bioactivity Verification.
Comparative Analysis with Alternative ALK/TRK Inhibitors
To contextualize the bioactivity of TSR-011, it is essential to compare its performance against other clinically relevant inhibitors.
| Inhibitor | Generation | Primary Target(s) | Reported IC50 (ALK) | Notes |
| TSR-011 (Belizatinib) | Next-Generation | ALK, TRKA/B/C | ~0.7 nM (wild-type)[2] | Active against some crizotinib-resistant mutations[4]. |
| Crizotinib | 1st Generation | ALK, ROS1, MET | ~24 nM[8] | Prone to resistance via secondary mutations. |
| Alectinib | 2nd Generation | ALK, RET | ~1.9 nM | High CNS penetration. |
| Brigatinib | 2nd Generation | ALK, ROS1, EGFR | ~0.6 nM | Active against a broad range of ALK resistance mutations. |
| Lorlatinib | 3rd Generation | ALK, ROS1 | ~0.7 nM | Designed to overcome most known ALK resistance mutations and has high CNS activity[9]. |
| Larotrectinib | 1st Generation (TRK) | TRKA/B/C | N/A | Highly selective for TRK fusions. |
| Entrectinib | 1st Generation (TRK) | TRKA/B/C, ROS1, ALK | ~1.7 nM (ALK) | A multi-target inhibitor with CNS activity. |
Note: IC50 values can vary depending on the specific assay conditions and are provided for comparative purposes.
The Unseen Variable: Why Stereoisomerism Matters
As previously mentioned, specific data on TSR-011 isomers is lacking. However, the importance of evaluating the bioactivity of individual stereoisomers in drug development cannot be overstated. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often interact differently with the chiral environment of biological systems, such as the active site of a kinase.
For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) naproxen is a potent anti-inflammatory agent, while the (R)-enantiomer is a liver toxin with no therapeutic benefit. Had naproxen been developed solely as a racemic mixture (a 1:1 mixture of both enantiomers), its therapeutic window would be significantly narrowed by the toxicity of the (R)-enantiomer.
In the context of kinase inhibitors, one isomer may exhibit greater potency for the target kinase, while the other may have a higher affinity for off-target kinases, leading to unwanted side effects. Therefore, a complete bioactivity profile of a chiral drug like TSR-011 would necessitate the separation of its isomers and their individual characterization using the assays described above. Techniques such as chiral chromatography are essential for this purpose[8][10][11].
Conclusion and Future Directions
This guide provides a robust framework for the independent verification of TSR-011's bioactivity. The detailed protocols for in vitro and cell-based assays are designed to yield reproducible and reliable data on its inhibitory effects on ALK and TRK kinases. While the discontinuation of TSR-011's clinical development suggests it may not have a future as a therapeutic agent, the methodologies outlined here are broadly applicable to the preclinical assessment of other kinase inhibitors.
A critical unanswered question regarding TSR-011 remains the potential differential bioactivity of its stereoisomers. Future research on this compound, or structurally similar molecules, should prioritize the synthesis and separation of individual isomers to fully elucidate their structure-activity relationships. Such studies are not merely academic exercises; they are fundamental to the development of safer and more effective targeted therapies.
References
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Lin, C. C., Arkenau, H. T., Lu, S., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer, 121(2), 131–138. [Link]
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ClinicalTrials.gov. (2021). A Phase I/IIa Open-Label, Dose Escalation and Cohort Expansion Trial of Oral TSR-011 in Patients With Advanced Solid Tumors and Lymphomas. NCT02048488. [Link]
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Zia, S., Tajima, C. C., & de Mello, R. A. (2023). Advancements of ALK inhibition of non-small cell lung cancer: a literature review. Annals of Translational Medicine, 11(14), 488. [Link]
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HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. [Link]
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Sakamoto, H., et al. (2023). Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. International Journal of Molecular Sciences, 24(3), 2242. [Link]
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Ardini, E., et al. (2016). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 59(13), 5961–5987. [Link]
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Schmid, M. G. (2001). Separation of chiral compounds by capillary electrophoresis. Journal of Biochemical and Biophysical Methods, 48(2), 143-162. [Link]
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Chi, A., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British journal of cancer, 121(2), 131-138. [Link]
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Brouwer, K. L. R., et al. (2010). Bioactivity of cis and dicis isomers of vitamin A esters. International Journal for Vitamin and Nutrition Research, 80(4-5), 250-259. [Link]
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Shaw, A. T., & Solomon, B. (2014). ALK-rearrangements and testing methods in non-small cell lung cancer: a review. Journal of Thoracic Oncology, 9(4), 433-439. [Link]
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Gu, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(10), 2547-2563. [Link]
-
Wood, K., et al. (2016). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. Molecular Cancer Therapeutics, 15(3), 508-517. [Link]
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Todd, J. R., et al. (2022). Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method. Antioxidants, 11(4), 723. [Link]
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Reaction Biology. (n.d.). ALK Cellular Phosphorylation Assay Service. Retrieved February 9, 2026, from [Link]
-
OncLive. (n.d.). Non–Small Cell Lung Cancer - Biomarker Consortium. Retrieved February 9, 2026, from [Link]
-
Di Martino, R. M. C., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3169. [Link]
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Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science and Research, 13(1), 001861. [Link]
-
Li, Y., et al. (2022). Ion mobility mass spectrometry workflows for characterizing bioactive isomer conformation, isomerization and drug–protein–liposome interaction. Analytical Methods, 14(1), 22-30. [Link]
-
National Cheng Kung University. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. Research@NCKU. [Link]
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Navigating the Kinome: A Comparative Analysis of Off-Target Effects of ALK Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Anaplastic Lymphoma Kinase (ALK) inhibitors have emerged as a cornerstone in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). While their on-target efficacy is well-documented, a deeper understanding of their off-target interactions within the complex human kinome is critical for anticipating potential side effects, understanding resistance mechanisms, and guiding the development of next-generation therapies. This guide provides a comparative analysis of the off-target effects of the discontinued clinical candidate TSR-011 (belizatinib) and other prominent ALK inhibitors: crizotinib, alectinib, ceritinib, and lorlatinib.
The Significance of Kinase Selectivity in Drug Development
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Kinase inhibitors, by design, compete with ATP to block the phosphorylation activity of their target kinase.[1] However, due to the conserved nature of the ATP-binding pocket across the kinome, achieving absolute specificity is a significant challenge. Off-target activity, where an inhibitor binds to and modulates the function of unintended kinases, can lead to a spectrum of outcomes, from unforeseen therapeutic benefits to significant toxicities. Therefore, comprehensive kinase selectivity profiling is an indispensable component of the preclinical and clinical development of any new kinase inhibitor.[2][3]
A Comparative Look at the Off-Target Profiles of ALK Inhibitors
This analysis leverages available preclinical and clinical data to compare the selectivity profiles of five ALK inhibitors. It is important to note that direct head-to-head kinome-wide scanning data under identical experimental conditions is not always publicly available. However, by synthesizing information from various studies, a comparative picture emerges.
TSR-011 (Belizatinib): A Dual ALK/TRK Inhibitor
TSR-011, also known as belizatinib, was developed as a potent, orally active inhibitor of both ALK and the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, and TRKC).[4] Its development was ultimately discontinued due to limited clinical activity in the competitive landscape of ALK inhibitors.[5] The dual specificity for ALK and TRK was an intentional design choice, aiming to broaden its therapeutic potential. However, this inherent polypharmacology also meant that off-target effects related to TRK inhibition were anticipated. Inhibition of the TRK pathway is associated with a unique set of on-target adverse events, including weight gain, dizziness, and withdrawal pain, which would be considered off-target effects in the context of a purely ALK-driven malignancy.[6]
Crizotinib: The First-Generation Standard with Broader Activity
Crizotinib was the first ALK inhibitor to receive regulatory approval and set the benchmark for this class of drugs.[7][8] While effective against ALK, it is also known to inhibit other receptor tyrosine kinases, notably c-MET and ROS1.[8][9] This broader spectrum of activity contributes to its clinical efficacy in tumors driven by these kinases but also introduces a wider range of potential off-target effects.
Alectinib and Ceritinib: Second-Generation Inhibitors with Improved Selectivity
Alectinib and ceritinib were developed as next-generation ALK inhibitors with improved potency and selectivity over crizotinib, as well as activity against some crizotinib-resistant mutations.[10][11] Alectinib is often highlighted for its high selectivity, which is thought to contribute to its favorable safety profile.[7][11] Ceritinib is also a potent and selective ALK inhibitor.[12] While both are more selective than crizotinib, they are not devoid of off-target activities.
Lorlatinib: A Third-Generation Inhibitor with a Unique Off-Target Profile
Lorlatinib is a third-generation ALK inhibitor designed to be active against a wide range of ALK resistance mutations and to have better penetration of the central nervous system.[13] While highly potent against ALK, lorlatinib also exhibits off-target activity against other kinases.[14]
Quantitative Comparison of Off-Target Effects
To provide a more quantitative comparison, the following table summarizes the known primary and significant off-target kinases for each inhibitor. This data is compiled from various sources and methodologies, and direct comparison of potency values (IC50) should be interpreted with caution due to differing assay conditions.
| Inhibitor | Primary Target(s) | Significant Off-Target Kinases | Key Clinical Implications of Off-Target Effects |
| TSR-011 (Belizatinib) | ALK, TRKA, TRKB, TRKC | - | Potential for TRK-related adverse events such as weight gain and neurological effects.[4][6] |
| Crizotinib | ALK, c-MET, ROS1 | - | Efficacy in c-MET and ROS1-driven tumors.[8][9] |
| Alectinib | ALK | Highly Selective | Generally well-tolerated with a favorable safety profile.[7][11] |
| Ceritinib | ALK | - | Potent ALK inhibition with a manageable safety profile.[12] |
| Lorlatinib | ALK, ROS1 | Various other kinases | Broad activity against resistance mutations.[13][14] |
Experimental Methodologies for Assessing Off-Target Effects
The determination of a kinase inhibitor's selectivity profile relies on a combination of in vitro biochemical assays and cell-based approaches.
Biochemical Kinase Profiling
Biochemical assays are the workhorse for initial kinase inhibitor selectivity screening. These assays typically measure the ability of a compound to inhibit the activity of a large panel of purified kinases.
Workflow for Biochemical Kinase Profiling:
Caption: Workflow for in vitro biochemical kinase profiling.
Detailed Protocol: Radiometric Kinase Assay (HotSpot Assay)
The radiometric assay is considered a gold standard for its direct measurement of phosphate incorporation.[1]
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a solution containing ATP and a radioactive isotope of phosphorus (e.g., [γ-³³P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, typically a high concentration of non-radioactive ATP or a denaturing agent.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter membrane extensively to remove any unbound radioactive ATP.
-
Detection: Measure the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Profiling
While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity, taking into account factors like cell permeability and competition with high intracellular ATP concentrations.
Workflow for Cell-Based Kinase Profiling (e.g., NanoBRET™):
Caption: Workflow for a cell-based NanoBRET™ target engagement assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of an inhibitor to its target kinase within living cells.[15]
-
Cell Culture and Transfection: Plate cells (e.g., HEK293) in a 96-well plate. Transiently transfect the cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Compound Treatment: Add the test inhibitor at various concentrations to the cells and incubate.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase of interest.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescence reaction.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths. BRET occurs when the NanoLuc® and the tracer are in close proximity.
-
Data Analysis: The binding of the test inhibitor displaces the tracer, leading to a decrease in the BRET signal. Calculate the percentage of target engagement based on the reduction in the BRET signal compared to a vehicle control. Determine the cellular IC50 value from the dose-response curve.
Conclusion: The Evolving Landscape of ALK Inhibitor Selectivity
The journey from the broader-spectrum activity of crizotinib to the highly selective profiles of second and third-generation ALK inhibitors illustrates the continuous effort in drug development to enhance on-target potency while minimizing off-target effects. The case of TSR-011 highlights a different strategy of intentional polypharmacology, targeting both ALK and TRK. While this particular agent did not proceed in clinical development, the principle of rationally designing drugs with specific multi-target profiles remains a valid approach in oncology.
For researchers and drug developers, a thorough and multi-faceted approach to kinase inhibitor profiling is paramount. Combining comprehensive biochemical screening with physiologically relevant cell-based assays provides a robust understanding of a compound's selectivity and potential liabilities. This detailed knowledge is essential for the successful translation of promising kinase inhibitors from the laboratory to the clinic, ultimately benefiting patients with ALK-driven cancers.
References
-
Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. Frontiers in Oncology. 2021. [Link]
-
Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. MDPI. [Link]
-
Comparative Efficacy of Ceritinib and Crizotinib as Initial ALK-Targeted Therapies in Previously Treated Advanced NSCLC: An Adjusted Comparison with External Controls. PubMed. [Link]
-
ALK Inhibitor Treatment Patterns and Outcomes in Real-World Patients with ALK-Positive Non-Small-Cell Lung Cancer: A Retrospective Cohort Study. ResearchGate. [Link]
-
Sequencing ALK inhibitors: alectinib in crizotinib-resistant patients, a phase 2 trial by Shaw et al. PMC. [Link]
-
Nuvalent Announces Positive Pivotal Data from ARROS-1 Clinical Trial of Zidesamtinib for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC. Stock Titan. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]
-
Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PMC. [Link]
-
ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Hematology & Oncology. [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]
-
Efficacy and safety of alectinib in ALK-positive non-small cell lung cancer and blood markers. PMC. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
New generation anaplastic lymphoma kinase inhibitors. PMC. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
KINOMEscan data. HMS LINCS Project. [Link]
-
Anaplastic lymphoma kinase inhibition in metastatic non-small cell lung cancer: clinical impact of alectinib. PMC. [Link]
-
Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. PMC. [Link]
-
Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. AACR Journals. [Link]
-
TRK Inhibition in TRK Fusion–Positive Lung Cancers. ILCN.org. [Link]
-
Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. ResearchGate. [Link]
-
Selectivity of compound 8k in an extended kinase panel. ResearchGate. [Link]
-
Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. PMC. [Link]
-
Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy. PMC. [Link]
-
Ceritinib for Untreated Anaplastic Lymphoma Kinase-Positive Advanced Non-Small-Cell Lung Cancer: An Evidence Review Group Evaluation of a NICE Single Technology Appraisal. PubMed. [Link]
-
Cellular IC50 changes with single and compound ALK mutations. ResearchGate. [Link]
-
Crizotinib Interactions with ALK and c-MET. ResearchGate. [Link]
-
Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Reaction Biology. [Link]
-
TRK Inhibitors for Solid Tumors: Overview. OncLive. [Link]
-
Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. PMC. [Link]
-
ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis. ResearchGate. [Link]
-
Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. PMC. [Link]
-
Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. PMC. [Link]
-
XALKORI® (crizotinib) Official HCP Website. [Link]
-
NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. Request PDF. [Link]
-
Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
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- 10. Sequencing ALK inhibitors: alectinib in crizotinib-resistant patients, a phase 2 trial by Shaw et al - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of alectinib in ALK-positive non-small cell lung cancer and blood markers for prognosis and efficacy: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy of Ceritinib and Crizotinib as Initial ALK-Targeted Therapies in Previously Treated Advanced NSCLC: An Adjusted Comparison with External Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of TSR-011-Isomer: A Comprehensive Guide for Research Professionals
This guide provides a detailed protocol for the safe handling and disposal of TSR-011-isomer, a potent synthetic molecule for research applications. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a Senior Application Scientist, my objective is to provide you with a framework that is not just a set of rules, but a system of best practices rooted in a deep understanding of chemical causality and risk mitigation.
The unique isomeric nature of TSR-011 necessitates stringent handling protocols. Isomers can exhibit vastly different toxicological and reactivity profiles, and until fully characterized, the compound must be treated with the highest level of caution. This guide is designed to be a self-validating system, where each step logically follows from a comprehensive risk assessment.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough understanding of its potential hazards is essential. While full toxicological data may be pending, potent, biologically active molecules of this class should be treated as hazardous.
Assumed Hazard Profile:
-
Acute Toxicity: High potency suggests potential for acute toxicity upon ingestion, inhalation, or dermal absorption.
-
Chronic Toxicity: Potential for long-term effects, including cytotoxicity or mutagenicity, cannot be ruled out.
-
Reactivity: Stability with common laboratory reagents is not fully known. Avoid mixing with strong oxidizing agents, acids, or bases.
-
Environmental Hazard: Assumed to be harmful to aquatic life. Prevent release into the environment.
Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:
-
Gloves: Double-gloving with nitrile gloves is mandatory. Check for tears or punctures before and during use.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Respiratory Protection: When handling the solid form outside of a certified chemical fume hood, a properly fitted N95 or higher respirator is required to prevent inhalation of fine particles.
Waste Stream Segregation: The Cornerstone of Safe Disposal
Proper segregation at the point of generation is the most critical step in the disposal process. Cross-contamination of waste streams can lead to dangerous chemical reactions, compromise disposal pathways, and result in regulatory violations.
Caption: Waste segregation decision tree for this compound.
Table 1: Waste Stream Classification and Handling
| Waste Type | Description | Container Type | Disposal Pathway |
| Solid Hazardous Waste | Contaminated PPE (gloves), weigh paper, plastic tubes, pipette tips. | Labeled, sealed, heavy-duty plastic bag or drum. | Tagged for hazardous chemical waste pickup by Environmental Health & Safety (EHS). |
| Liquid Hazardous Waste | Unused or expired solutions, contaminated buffers, cell culture media. | Labeled, sealed, chemically-resistant container. | Tagged for hazardous chemical waste pickup by EHS. |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes, slides. | Puncture-proof, labeled sharps container. | Sealed and placed for EHS pickup. Never dispose of in regular trash. |
Step-by-Step Disposal Protocols
-
Work Area Preparation: Conduct all work within a certified chemical fume hood to minimize inhalation exposure.
-
Collection: Place a designated, clearly labeled hazardous waste bag or container within the fume hood.
-
Transfer: Using dedicated forceps or a spatula, transfer any unused solid this compound into the waste container.
-
Consumables Disposal: Immediately dispose of all contaminated items (e.g., weigh boats, pipette tips, microfuge tubes, gloves) into the designated solid waste container.
-
Sealing: Once work is complete, securely seal the waste bag or container. Do not overfill.
-
Labeling and Storage: Affix a completed hazardous waste tag to the container. Store in a designated satellite accumulation area until collection by EHS.
-
Container Selection: Use a dedicated, chemically-compatible (e.g., HDPE) container with a screw-top lid for liquid waste. Do not use glass containers for aqueous waste that may be autoclaved by the disposal facility.
-
Labeling: Pre-label the container with "Hazardous Waste," the full chemical name "this compound," and the solvent system (e.g., "in 10% DMSO/PBS").
-
Waste Transfer: Carefully pour or pipette liquid waste into the container. A funnel is recommended to prevent spills.
-
pH Neutralization (If Applicable): Do not neutralize acidic or basic solutions containing this compound unless a specific, validated protocol is in place. Mixing can cause unknown reactions or aerosolize the compound. The waste will be managed by EHS.
-
Secure and Store: Keep the container sealed when not in use. Store in secondary containment in a designated satellite accumulation area.
Decontamination and Spill Management
Effective decontamination is crucial to prevent unintended exposure and cross-contamination.
Caption: Emergency spill response workflow for this compound.
Decontamination Procedure: For routine decontamination of surfaces and equipment after handling this compound:
-
Initial Wipe: Wipe the surface with a solvent known to dissolve the compound (e.g., 70% ethanol), using an absorbent pad.
-
Chemical Inactivation (Recommended): If a validated inactivation method is available, apply it. For many cytotoxic compounds, a solution of 1N sodium hydroxide followed by a water rinse can be effective, but this must be confirmed for this compound specifically.
-
Final Rinse: Wipe the surface again with 70% ethanol and then with distilled water.
-
Waste Disposal: All wipes and absorbent materials used for decontamination must be disposed of as solid hazardous waste.
In the event of a significant spill, evacuate the immediate area, alert personnel, and contact your institution's Environmental Health & Safety (EHS) office immediately.
Conclusion: A Culture of Safety
The procedures outlined in this guide are based on established principles of laboratory safety and chemical waste management. By treating this compound with the appropriate level of caution and by meticulously segregating and labeling all waste streams, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific EHS guidelines, as they are the final authority on disposal procedures at your facility.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link]
-
Managing and Disposing of Laboratory Waste . American Chemical Society. Available from: [Link]
-
Hazardous Waste Management . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Safety Data Sheets (SDS) . Occupational Safety and Health Administration (OSHA). Brief 3514. Available from: [Link]
Personal protective equipment for handling TSR-011-isomer
Part 1: Executive Safety Directive
TSR-011 (Belizatinib) and its isomers are potent, dual-action ALK (Anaplastic Lymphoma Kinase) and TRK (Tropomyosin Receptor Kinase) inhibitors.[1] In a research setting, this compound must be classified as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[2]
The Critical Risk: Unlike standard laboratory reagents, TSR-011-isomer is designed to modulate cell signaling pathways at nanomolar concentrations. The primary risks are reproductive toxicity (Category 2) and specific organ toxicity (QTc prolongation). Furthermore, when solubilized in DMSO , the solvent acts as a carrier vehicle, potentially transporting the potent inhibitor directly through standard nitrile gloves and into the bloodstream.
Immediate Action Required:
-
Default Control Band: Band 4 (OEL < 10 µg/m³).
-
Containment: All open handling of powder must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).
-
Skin Barrier: Standard nitrile gloves are insufficient for DMSO solutions of this compound.
Part 2: Personal Protective Equipment (PPE) Matrix
The "Double-Gloving" Strategy (Dermal Protection)
Why it matters: this compound is frequently reconstituted in DMSO. DMSO permeates standard nitrile rubber in <10 minutes. Once the solvent breaches the glove, it carries the dissolved kinase inhibitor with it, bypassing the skin's stratum corneum.
| Layer | Material Specification | Function | Protocol |
| Inner Glove | Laminate / PE / EVOH (e.g., Silver Shield®, Ansell Barrier®) | Chemical Barrier. Impermeable to DMSO and organic solvents. | Don first. Tape cuffs to lab coat sleeves to create a seal. |
| Outer Glove | High-Modulus Nitrile (min 5 mil thickness) | Mechanical Barrier. Protects the inner glove from tears and provides grip. | Don over the laminate glove. Change immediately upon any splash. |
Respiratory Protection Systems
Why it matters: As a solid, the isomer is a fine particulate. Inhalation is the fastest route to systemic exposure.
| Scenario | Required Protection | Rationale |
| Inside Biosafety Cabinet (BSC) | N95 / P100 Respirator (Valved or Surgical) | Redundant protection in case of airflow disruption or hand-withdrawal turbulence. |
| Outside Containment (Spill) | PAPR (Powered Air Purifying Respirator) with HEPA cartridges | Positive pressure prevents inward leakage during high-stress cleanup operations. |
| Solution Handling | Surgical Mask + Face Shield | Prevents droplet splash to mucosa; respiratory protection is secondary if aerosols are not generated. |
Ocular & Body Shielding
-
Eyes: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are inadequate for liquid handling of HPAPIs.
-
Body: Disposable Tyvek® lab coat with elastic cuffs (closed front). Do not use cotton coats which absorb and hold spills against the skin.
Part 3: Operational Workflow & Logic
Workflow Visualization
The following diagram outlines the critical decision paths for handling this compound, specifically addressing the "DMSO Effect."
Caption: Decision matrix for PPE selection emphasizing the critical shift in glove requirements when DMSO is introduced.
Step-by-Step Experimental Protocol
Phase 1: Weighing (The Highest Risk Step)
Causality: Static electricity can cause micronized powders to "jump," creating invisible surface contamination.
-
Preparation: Place an ionizing fan or anti-static gun inside the BSC.
-
Taring: Tare the empty vial with the cap on to account for all mass.
-
Transfer: Open the source container only inside the BSC. Use a disposable antistatic spatula.
-
Decontamination: After sealing the vial, wipe the exterior with a chemically compatible detergent (e.g., 10% bleach followed by thiosulfate, or a specialized surfactant like Surface Safe®) before removing it from the BSC.
Phase 2: Solubilization (The Permeation Risk)
Causality: TSR-011 is hydrophobic. Researchers often use DMSO.
-
Glove Change: Before handling DMSO, switch to Laminate/Silver Shield inner gloves.
-
Addition: Add solvent slowly down the side of the vial to prevent aerosolization.
-
Vortexing: Do not vortex open tubes. Ensure caps are wrapped with Parafilm® before vortexing.
Phase 3: Spill Response
-
Alert: Announce the spill.
-
Isolate: If outside the hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.
-
Clean:
-
Powder: Do not sweep. Cover with wet paper towels (to prevent dust) and wipe up.
-
Liquid: Cover with absorbent pads.
-
Disposal: All cleanup materials go into "Trace Chemotherapy" (Yellow) waste bins.
-
Part 4: Disposal & Deactivation
This compound must be treated as Hazardous Pharmaceutical Waste .
| Waste Category | Item Description | Disposal Method |
| Trace Chemo | Empty vials (<3% remaining), gloves, weigh boats, pipette tips. | Yellow Bin / Incineration. (Do not autoclave; heat may volatilize the compound). |
| Bulk Chemo | Stock solutions, unused powder (>3% remaining). | Black Bin / RCRA Hazardous. Must be labeled "Toxic" and incinerated at high temperature. |
| Sharps | Needles used for injection. | Hard-walled Chemo Sharps Container. |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[3][4] United States Department of Labor. [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Belizatinib (TSR-011) Compound Summary.[5] National Library of Medicine. [Link]
Sources
- 1. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. epcc.edu [epcc.edu]
- 4. vvma.memberclicks.net [vvma.memberclicks.net]
- 5. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
